Amifostine
描述
属性
IUPAC Name |
2-(3-aminopropylamino)ethylsulfanylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-12-11(8,9)10/h7H,1-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQGQFVAUAYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59178-37-9 (di-hydrochloride salt), 63717-27-1 (monohydrate) | |
| Record name | Amifostine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020537886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022585 | |
| Record name | Amifostine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amifostine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, 1.87e+01 g/L, Water approximately 450 (mg/mL), 95% Ethanol < 0.01 (mg/mL), Chloroform < 0.01 (mg/mL), Toluene < 0.01 (mg/mL) | |
| Record name | Amifostine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMIFOSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amifostine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHIOFOS | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296961%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
White crystalline powder | |
CAS No. |
20537-88-6 | |
| Record name | Amifostine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20537-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amifostine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020537886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amifostine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | amifostine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | amifostine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amifostine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-aminopropyl)aminoethyl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIFOSTINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILA426L95O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMIFOSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amifostine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Pathways Affected by Amifostine's Active Metabolite WR-1065
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a cytoprotective agent, undergoes dephosphorylation in vivo to its active metabolite, 2-[(3-aminopropyl)amino]ethanethiol, commonly known as WR-1065. This thiol-containing compound exhibits a multifaceted mechanism of action, primarily recognized for its ability to mitigate the cytotoxic effects of chemotherapy and radiation on normal tissues. This technical guide provides a comprehensive overview of the core molecular pathways modulated by WR-1065, focusing on its impact on DNA repair, cell cycle regulation, apoptosis, and cellular redox environments. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug development and cancer biology.
Core Molecular Pathways Modulated by WR-1065
WR-1065 exerts its influence on a variety of cellular processes through direct and indirect interactions with key signaling molecules. Its effects are not limited to simple radical scavenging but extend to the intricate regulation of pathways that govern cell fate in response to genotoxic stress.
DNA Repair Pathways
WR-1065 has been shown to modulate DNA repair processes, a critical aspect of its cytoprotective and potentially antimutagenic properties. A key area of influence is Homologous Recombination (HR), a major pathway for the repair of DNA double-strand breaks. Studies have demonstrated that WR-1065 can suppress hyper-recombination induced by DNA damage, a previously unrecognized mechanism of its radioprotective effects[1][2].
Cell Cycle Regulation
WR-1065 influences cell cycle progression through the modulation of key regulatory proteins, most notably the tumor suppressor p53.
-
p53 Activation: WR-1065 activates p53 through a non-genotoxic, c-Jun N-terminal kinase (JNK)-dependent signaling pathway. This activation is not associated with the typical DNA damage-induced phosphorylation of p53 at serine residues 15, 20, or 37. Instead, WR-1065 treatment leads to the phosphorylation of p53 at Threonine-81, a known JNK phosphorylation site, and a decrease in the formation of the inactive p53-JNK complex. This activation of p53 by WR-1065 can be reduced by approximately 50% through the use of a dominant-negative form of JNK.
-
Induction of p21: The activation of p53 by WR-1065 leads to the downstream expression of the cyclin-dependent kinase inhibitor p21.
-
Cell Cycle Arrest: The upregulation of p21 contributes to cell cycle arrest, primarily at the G1/S and G2 phases. This delay in cell cycle progression allows more time for DNA repair before replication or mitosis. WR-1065 has been observed to cause an accumulation of cells in the G2 phase.
Apoptosis
The modulation of p53 by WR-1065 also has implications for the apoptotic pathway. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax. WR-1065 has been shown to reduce radiation-induced apoptosis in certain cell lines. For instance, in p53-negative HL-60 cells, WR-1065 significantly decreased the percentage of apoptosis following exposure to 8 Gy of radiation[3].
Oxidative Stress and Antioxidant Effects
WR-1065 is a potent thiol antioxidant that directly scavenges free radicals. Beyond this direct effect, it also modulates endogenous antioxidant defense systems.
-
NF-κB Activation and MnSOD Upregulation: WR-1065 activates the transcription factor NF-κB. This activation leads to a significant increase in the expression and activity of manganese superoxide dismutase (MnSOD), a key mitochondrial antioxidant enzyme. Studies have reported up to a 15-fold increase in Sod2 protein levels following WR-1065 treatment. This upregulation of MnSOD contributes to the delayed radioprotective effects of WR-1065.
Inhibition of Topoisomerase II
WR-1065 has been demonstrated to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. This inhibition is associated with a reduction in the enzyme's phosphorylation status. The catalytic activity of topoisomerase II has been shown to be reduced by 50% in the presence of WR-1065, which is consistent with the observed accumulation of cells in the G2 phase of the cell cycle[2][4].
Quantitative Data Summary
The following tables summarize the quantitative effects of WR-1065 on various molecular and cellular endpoints as reported in the literature.
| Pathway | Parameter Measured | Cell Line/System | WR-1065 Concentration | Effect | Reference |
| DNA Repair | Homologous Recombination Frequency | S31WT human cells | 4 mM (30 min) or 40 µM (24 h) | Significantly reduced I-SceI-induced hyper-recombination (40-fold increase post-induction) | |
| Cell Cycle Regulation | Topoisomerase II Activity | CHO AA8 cells | 4 µM to 4 mM | ~50% reduction in enzyme activity | |
| Cell Cycle Distribution | CHO AA8 cells | 4 mM | Accumulation of cells in the G2 phase | ||
| Apoptosis | Radiation-Induced Apoptosis | HL-60 cells (p53 negative) | Not specified | Greatly reduced percentage of apoptosis 24h after 8 Gy irradiation | |
| Oxidative Stress | MnSOD (Sod2) Protein Levels | SA-NH mouse sarcoma cells | 40 µM or 4 mM | ~15-fold increase over control | |
| Cytoprotection | Clonogenic Survival (Protection Factor) | U87 (p53 wt) glioma cells | 4 mM | 2.4 | |
| Clonogenic Survival (Protection Factor) | D54 (p53 wt) glioma cells | 4 mM | 1.9 | ||
| Clonogenic Survival (Protection Factor) | U251 (p53 mut) glioma cells | 4 mM | 2.6 | ||
| Clonogenic Survival (Protection Factor) | A172 (p53 mut) glioma cells | 4 mM | 2.8 |
| Protein Expression | Protein | Effect | Fold Change/Comment | Reference |
| p53 | Activation/Accumulation | JNK-dependent, non-genotoxic activation. | ||
| p21 | Upregulation | Downstream of p53 activation. Specific fold-change data not readily available. | ||
| Bax | Upregulation | Downstream of p53 activation. Specific fold-change data not readily available. | ||
| MnSOD (Sod2) | Upregulation | ~15-fold increase via NF-κB activation. |
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term survival and proliferative capacity of cells after treatment with WR-1065 and/or radiation.
Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
WR-1065
-
Irradiation source (e.g., X-ray machine)
-
6-well or 100 mm culture dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed cells at a low density in culture dishes and allow them to attach overnight.
-
Treat the cells with the desired concentration of WR-1065 for a specified period (e.g., 4 mM for 30 minutes) prior to irradiation.
-
Irradiate the cells with a range of doses.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the cells for 7-14 days to allow for colony formation (a colony is typically defined as a group of at least 50 cells).
-
Aspirate the medium, wash the colonies with PBS, and fix them with methanol or 10% formalin.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the dishes with water and allow them to air dry.
-
Count the number of colonies in each dish.
-
Calculate the plating efficiency and surviving fraction for each treatment group. The Protection Factor (PF) can be calculated as the ratio of radiation doses that produce the same level of survival in the presence and absence of WR-1065.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with WR-1065.
Materials:
-
Cell culture reagents
-
PBS
-
Trypsin-EDTA
-
WR-1065
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the desired concentration of WR-1065 for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence of the PI, which is proportional to the amount of DNA in each cell.
-
The resulting DNA histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Kinetoplast DNA (kDNA) Decatenation Assay for Topoisomerase II Activity
This assay measures the catalytic activity of topoisomerase II by its ability to decatenate the interlocked network of circular DNA from kinetoplasts.
Materials:
-
Nuclear extracts containing topoisomerase II
-
Kinetoplast DNA (kDNA)
-
WR-1065
-
Assay buffer (containing ATP and MgCl2)
-
Stop buffer (containing SDS and a loading dye)
-
Proteinase K
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and the desired concentration of WR-1065 or vehicle control.
-
Initiate the reaction by adding the nuclear extract containing topoisomerase II.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Treat the samples with proteinase K to digest proteins.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA under UV light.
-
Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the loading well. The extent of decatenation is a measure of topoisomerase II activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: WR-1065 activates p53 via the JNK signaling pathway.
Caption: WR-1065 induces MnSOD expression via NF-κB activation.
Caption: Experimental workflow for a clonogenic survival assay.
Conclusion
The active metabolite of this compound, WR-1065, is a pleiotropic molecule that impacts multiple, interconnected molecular pathways. Its well-documented antioxidant properties are complemented by its ability to modulate DNA repair, induce cell cycle arrest through p53 activation, and regulate apoptosis. Furthermore, its inhibitory effect on topoisomerase II adds another layer to its complex mechanism of action. A thorough understanding of these molecular interactions is paramount for the strategic development of novel therapeutic approaches that leverage the cytoprotective and potentially anticancer synergistic effects of WR-1065. This guide provides a foundational resource for researchers to delve deeper into the intricate biology of this compelling compound.
References
- 1. This compound Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound metabolite WR-1065 disrupts homologous recombination in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WR-1065, the active metabolite of this compound (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. topogen.com [topogen.com]
Amifostine as a Scavenger of Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, known chemically as ethanethiol, 2-[(3-aminopropyl)amino]-, dihydrogen phosphate (ester), is a cytoprotective agent initially developed as a radioprotector during a classified nuclear warfare project[1][2]. It is an inorganic thiophosphate pro-drug that, upon activation, exhibits potent scavenging capabilities against reactive oxygen species (ROS)[3][4]. This technical guide provides an in-depth overview of the core mechanisms of this compound as a ROS scavenger, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound's ability to selectively protect normal tissues from the cytotoxic effects of radiation and certain chemotherapies, without compromising their antitumor efficacy, makes it a subject of significant interest in oncology and radiobiology[2].
Mechanism of Action
This compound's cytoprotective effects are primarily mediated by its active thiol metabolite, WR-1065. The conversion of the prodrug this compound to WR-1065 is a critical step in its mechanism of action.
Activation of this compound
This compound is dephosphorylated by alkaline phosphatase enzymes, which are abundant in the membranes of normal tissues but are found in lower concentrations in tumor tissues. This differential expression of alkaline phosphatase is a key factor in the selective protection of normal cells. Once dephosphorylated, the active metabolite WR-1065 is rapidly taken up into normal cells through a carrier-mediated facilitated diffusion process.
Reactive Oxygen Species Scavenging
The primary mechanism by which WR-1065 protects cells from ROS-induced damage is through direct scavenging of free radicals. The sulfhydryl group (-SH) on the WR-1065 molecule readily donates a hydrogen atom to neutralize highly reactive oxygen species such as hydroxyl radicals (•OH). In vitro studies have confirmed the potent hydroxyl radical scavenging activity of this compound, with an EC50 of 255 µM at pH 7.4.
Beyond direct scavenging, the mechanisms of this compound's cytoprotective action are multifaceted and include:
-
Induction of Hypoxia: The auto-oxidation of WR-1065 can lead to a reduction in intracellular oxygen levels, creating a hypoxic environment that is less susceptible to radiation-induced damage.
-
Donation of Hydrogen: WR-1065 can chemically repair damaged DNA by donating a hydrogen atom.
-
Modulation of Endogenous Antioxidant Systems: this compound has been shown to upregulate the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), further enhancing the cell's capacity to neutralize ROS.
Signaling Pathways Modulated by this compound
This compound, through its active metabolite WR-1065, influences several critical signaling pathways involved in cellular stress response, survival, and apoptosis.
References
- 1. This compound: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WR-1065, the Active Metabolite of this compound, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine's Influence on DNA Repair and Chromatin Stability: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifostine, a cytoprotective agent, has demonstrated significant effects on mitigating the toxicity associated with chemotherapy and radiotherapy. Its mechanisms of action are multifaceted, extending beyond simple free-radical scavenging to intricate interactions with DNA repair pathways and modulation of chromatin stability. This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound and its active metabolite, WR-1065, influence these critical cellular processes. We delve into the quantitative effects of this compound on DNA damage and repair, present detailed experimental protocols for assessing its impact, and visualize the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's role in maintaining genomic integrity.
Introduction
This compound (Ethyol®) is an organic thiophosphate prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1] This conversion is a key determinant of its selective protection of normal tissues, which generally exhibit higher alkaline phosphatase activity compared to tumor tissues.[2] While initially recognized for its potent free-radical scavenging properties, the cytoprotective effects of this compound are now understood to involve a complex interplay of molecular mechanisms that enhance DNA repair and stabilize chromatin structure.[3][4] This guide will explore these mechanisms in detail, providing the technical information necessary for advanced research and development.
Mechanisms of Action
This compound's influence on DNA repair and chromatin stability is not attributed to a single mode of action but rather a combination of synergistic effects.
Free Radical Scavenging
The primary and most well-established mechanism of this compound's cytoprotective effect is the scavenging of reactive oxygen species (ROS) generated by radiotherapy and certain chemotherapeutic agents. The active metabolite, WR-1065, contains a sulfhydryl group that readily donates a hydrogen atom to neutralize free radicals, thereby preventing them from inducing DNA damage, such as single- and double-strand breaks.[5]
Modulation of DNA Repair Pathways
WR-1065 actively participates in and modulates several DNA repair pathways:
-
Enhancement of DNA Repair Fidelity: Studies have shown that WR-1065 can accelerate the rate of DNA repair. It is believed to do so by influencing the activity of key DNA repair enzymes.
-
Modulation of Homologous Recombination (HR): WR-1065 has been shown to disrupt and suppress hyper-recombination in response to DNA damage. This is significant because while HR is a crucial repair pathway, its overstimulation can lead to genomic instability. By modulating HR, WR-1065 may help maintain a balance that favors accurate repair without promoting deleterious recombination events.
-
Influence on DNA Topoisomerase II: WR-1065 can inhibit the activity of topoisomerase IIα, an enzyme critical for DNA replication and segregation. This inhibition can lead to cell cycle arrest, providing more time for DNA repair to occur before the cell enters mitosis.
Chromatin Stability
WR-1065 contributes to the stabilization of chromatin, making the DNA less susceptible to damage. This is achieved through:
-
DNA Condensation: The disulfide metabolite of this compound, WR-33278, which has a structure similar to polyamines, can bind to DNA and induce a more condensed chromatin state. This compaction can physically shield the DNA from damaging agents.
-
Stimulation of Polyamine Synthesis: WR-1065 treatment can lead to an increase in the intracellular levels of polyamines, which are known to bind to DNA and stabilize chromatin structure.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound and its active metabolite WR-1065 on DNA damage and repair markers.
Table 1: Effect of this compound/WR-1065 on DNA Strand Breaks (Comet Assay)
| Cell Type | Treatment | DNA Damage Metric | Result | Reference |
| Murine Peripheral Blood Leukocytes | Cisplatin (10 mg/Kg) + this compound (56 and 105 mg/Kg) | % Undamaged Cells | Significant increase in undamaged cells (p<0.01) | |
| Human Lymphocytes | Idarubicin + this compound (14 mM) | % Tail DNA | Decreased mean % tail DNA | |
| HepG2 Cells | Dacarbazine (5 µg/ml) + this compound (5 mg/ml) | % DNA in Tail, Tail Moment | Significant decrease in DNA damage (p<0.001) | |
| Human Lymphocytes | X-rays + this compound (250-5,000 µg/ml) with Alkaline Phosphatase | Dose-Modifying Factor (DMF) | Significant radioprotective effect (p < 0.05), mean DMF of 0.87 in vivo |
Table 2: Effect of this compound/WR-1065 on DNA Double-Strand Break (DSB) Markers
| Cell Type | Treatment | DSB Marker | Result | Reference |
| Normal Human Dermal Fibroblasts (NHDF) | γ-irradiation + this compound | γH2AX/53BP1 foci | Supported DSB repair | |
| MCF7 Carcinoma Cells | γ-irradiation + this compound | γH2AX/53BP1 foci | Altered/decreased DSB repair | |
| RKO36 Cells | X-rays + WR-1065 (4 mM) | Micronuclei Formation | Significantly reduced micronuclei formation (p<0.0001) | |
| Human Fibroblasts | 2 Gy X-rays + this compound (96 mM pretreatment) | γH2AX foci per cell | Reduction in the number of foci at 10 min and 24 h post-irradiation |
Table 3: Effect of WR-1065 on Homologous Recombination
| Cell System | Inducer of HR | WR-1065 Concentration | Result | Reference |
| Mammalian Cells | DNA damage | 40 µM | Decreased frequency of homologous recombination | |
| HR-proficient vs. -deficient cells | Irradiation | 4 mM | Selective protection against radiation-induced cell killing in HR-proficient cells |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Alkaline Comet Assay for DNA Strand Break Quantification
This assay, also known as single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Slide Preparation: Pre-coat slides with a layer of 1% NMP agarose and let them dry.
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of ~1x10^5 cells/mL.
-
Embedding Cells: Mix the cell suspension with 0.5% LMP agarose at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify at 4°C for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5 minutes, repeat three times.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. DNA damage is quantified by measuring the length and intensity of the "comet tail."
Immunofluorescence Staining for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-phospho-Histone H2A.X, Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired agents.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides with antifade medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
RAD51 Foci Formation Assay for Homologous Recombination
This assay assesses the formation of RAD51 foci, a key step in homologous recombination.
Materials:
-
Same as for γH2AX staining, with the primary antibody being anti-RAD51.
Procedure:
-
Follow the same general procedure as for γH2AX immunofluorescence staining, substituting the anti-γH2AX primary antibody with an anti-RAD51 primary antibody.
-
It is often useful to co-stain for a cell cycle marker like Geminin to specifically analyze RAD51 foci in the S/G2 phases of the cell cycle, when HR is active.
-
Quantify the number of RAD51 foci per nucleus in the cell population of interest.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's action.
Caption: this compound activation and primary mechanisms of action.
Caption: WR-1065 influence on the ATM-p53 signaling pathway.
Caption: Workflow for the Alkaline Comet Assay.
Conclusion
This compound and its active metabolite, WR-1065, exert a profound influence on DNA repair and chromatin stability through a combination of direct and indirect mechanisms. Beyond their well-documented role as free-radical scavengers, they actively modulate key DNA repair pathways, including homologous recombination, and influence the activity of critical enzymes like topoisomerase II. Furthermore, their ability to promote a more condensed and stable chromatin state provides an additional layer of protection against genotoxic insults. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate and harness the cytoprotective properties of this compound. A thorough understanding of these intricate molecular interactions is paramount for the continued development and optimization of this compound as a supportive care agent in oncology and for exploring its potential in other therapeutic areas where genomic stability is compromised.
References
- 1. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crpr-su.se [crpr-su.se]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
Amifostine's Modulation of the Cell Cycle in Response to Cytotoxic Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a broad-spectrum cytoprotective agent, has garnered significant attention in oncology for its ability to mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1][2] Initially developed as a radioprotective agent, its clinical applications have expanded to reduce cumulative hematologic, renal, and neurological toxicities associated with various cytotoxic treatments.[1][3] this compound is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065.[4] This conversion is more efficient in normal tissues due to higher alkaline phosphatase activity, leading to a selective protective effect. Beyond its well-documented free-radical scavenging properties, this compound and WR-1065 exert profound effects on cellular processes, including DNA repair, gene expression, and, critically, cell cycle progression. This guide provides a comprehensive overview of the mechanisms by which this compound modulates the cell cycle, particularly in the context of cytotoxic agent administration, and offers detailed experimental protocols for investigating these effects.
Mechanism of Action: How this compound Modulates the Cell Cycle
This compound's influence on the cell cycle is a key component of its cytoprotective mechanism. The active metabolite, WR-1065, can induce cell cycle arrest, providing a window for DNA repair before the cell commits to replication or mitosis with damaged genetic material. This effect is often dependent on the cellular context, particularly the status of the tumor suppressor protein p53.
p53-Dependent G1 Arrest
A primary mechanism of this compound-induced cytoprotection involves the activation of a p53-dependent pathway, leading to a transient arrest in the G1 phase of the cell cycle. In p53-proficient cells, exposure to this compound or WR-1065 leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21 (WAF1/CIP1). p21, in turn, inhibits the activity of cyclin D1/CDK4 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This blockade prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters E2F transcription factors, thereby halting entry into the S phase. This G1 arrest is a critical protective mechanism in normal tissues.
p53-Independent G2/M Arrest
In addition to G1 arrest, this compound has been observed to induce a G2/M phase arrest. Interestingly, this G2 arrest appears to be independent of p53 status, occurring in both p53-proficient and -deficient cells. The precise mechanism of this G2/M arrest is less clearly defined but may involve the modulation of other cell cycle regulators. For instance, WR-1065 has been shown to affect the phosphorylation and activity of topoisomerase II alpha, an enzyme crucial for chromosome segregation during mitosis, leading to an accumulation of cells in G2.
Differential Effects on Normal versus Tumor Cells
A crucial aspect of this compound's clinical utility is its selective protection of normal tissues without compromising the anti-tumor efficacy of cytotoxic therapies. This selectivity is attributed to several factors, including the differential uptake and metabolism of this compound in normal versus tumor tissues. Furthermore, many tumor cells have mutated or non-functional p53, rendering them incapable of undergoing the protective G1 arrest induced by this compound. In some instances, in p53-deficient tumor cells, this compound can even enhance the cytotoxicity of agents like paclitaxel by promoting entry into the G2/M phase, a point of maximum sensitivity to taxanes.
This compound's Interaction with Cytotoxic Agents
The interplay between this compound and various cytotoxic agents is of significant interest in optimizing cancer therapy. By modulating the cell cycle, this compound can either protect normal cells from damage or, in some cases, sensitize tumor cells to treatment.
Paclitaxel
Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to arrest in the M phase of the cell cycle and subsequent apoptosis. This compound has been shown to protect normal cells from paclitaxel-induced toxicity. In p53-proficient normal cells, this compound-induced G1 arrest prevents them from reaching the M phase, where they would be susceptible to paclitaxel's effects. Conversely, in p53-deficient tumor cells, this compound does not induce G1 arrest and may even enhance paclitaxel's efficacy by causing a G2/M accumulation.
| Cell Line | p53 Status | Treatment | % Apoptosis (Fold Change vs. Paclitaxel alone) | Reference |
| HCT116 | Proficient | Paclitaxel + this compound | 1.75 ± 0.2-fold decrease | |
| HCT116 | Deficient | Paclitaxel + this compound | 2.1 ± 0.2-fold increase |
Cisplatin
Cisplatin is a platinum-based chemotherapeutic that forms DNA adducts, leading to DNA damage and subsequent cell cycle arrest and apoptosis. This compound is known to protect against cisplatin-induced nephrotoxicity and myelosuppression. The protective mechanism involves both the scavenging of reactive platinum species by WR-1065 and the induction of a p53-dependent G1 arrest in normal cells, allowing for DNA repair.
| Cell Type | Treatment | Effect | Reference |
| Murine Peripheral Blood Leukocytes | Cisplatin + this compound | Significant reduction in DNA damage |
Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cytotoxicity. This compound can protect against doxorubicin-induced cardiotoxicity, a major dose-limiting side effect. This protection is mediated, in part, by the free-radical scavenging activity of WR-1065. Cell cycle modulation also likely plays a role, with G1 arrest in normal cells providing time for repair of doxorubicin-induced DNA damage.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided.
References
An In-depth Technical Guide to the Anti-mutagenic and Anti-carcinogenic Properties of Amifostine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifostine (WR-2721) is a broad-spectrum cytoprotective agent recognized for its ability to mitigate the toxic effects of chemotherapy and radiotherapy on normal tissues. Beyond its established role in cytoprotection, a compelling body of evidence highlights its significant anti-mutagenic and anti-carcinogenic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This compound, a phosphorylated prodrug, is selectively activated in normal tissues to its active thiol metabolite, WR-1065, which orchestrates a multi-faceted defense against genotoxic insults. This selective activation, coupled with its ability to scavenge free radicals, enhance DNA repair, modulate the cell cycle, and influence apoptosis, positions this compound as a promising agent in the prevention of therapy-induced secondary malignancies and the broader field of cancer prevention.
Core Mechanisms of Anti-mutagenesis and Anti-carcinogenesis
This compound's protective effects against mutagenesis and carcinogenesis are not attributed to a single mode of action but rather a synergistic interplay of several mechanisms, primarily executed by its active metabolite, WR-1065.
Selective Activation in Normal Tissues
This compound is a prodrug that requires dephosphorylation by alkaline phosphatase to its active free thiol form, WR-1065[1][2][3][4]. Normal tissues exhibit higher levels of alkaline phosphatase activity compared to most tumor tissues[1]. This differential expression, along with the hypovascularity and acidic microenvironment of many tumors, leads to a significantly higher concentration of WR-1065 in healthy cells, thereby conferring selective protection.
Free Radical Scavenging
A primary mechanism of this compound's protective action is the direct scavenging of reactive oxygen species (ROS) generated by radiotherapy and certain chemotherapeutic agents. WR-1065, with its sulfhydryl group, is a potent antioxidant that neutralizes these damaging free radicals before they can interact with and mutate cellular DNA.
DNA Protection and Repair
WR-1065 actively participates in the protection and repair of DNA. It can donate a hydrogen atom to repair damaged DNA, effectively reversing the initial steps of mutagenic lesion formation. Furthermore, this compound has been shown to enhance the activity of DNA repair enzymes, facilitating the efficient removal of DNA adducts and other forms of damage. Studies have indicated that this compound's protective effect against radiation-induced DNA damage is dependent on the activity of DNA repair proteins like RecN, which is involved in the repair of DNA double-strand breaks.
Modulation of Cell Cycle
WR-1065 can induce a transient cell cycle arrest, typically at the G1/S or G2/M checkpoints, in normal cells. This pause allows more time for the cellular machinery to repair DNA damage before it becomes permanently fixed through replication or mitosis, thus preventing the propagation of mutations. This effect is often mediated through the p53 signaling pathway.
Induction of Antioxidant Enzymes
This compound has been shown to induce the expression of endogenous antioxidant enzymes, such as manganese superoxide dismutase (SOD2), through the activation of the NF-κB signaling pathway. This delayed effect provides a longer-lasting protective shield against oxidative stress. A single 400 mg/kg dose of this compound in mice resulted in a significant elevation of SOD2 activity in various tissues 24 hours after treatment. This induction of SOD2 has been correlated with a delayed radioprotective effect.
Regulation of Apoptosis
The role of this compound in apoptosis is complex and appears to be cell-type and context-dependent. In some instances, it protects normal cells from apoptosis induced by genotoxic agents. Conversely, in certain cancer cell lines, this compound has been observed to potentiate apoptosis, potentially by sensitizing tumor cells to the effects of chemotherapy. The p53 status of the cell can significantly influence the apoptotic response to this compound.
Quantitative Data on Anti-mutagenic and Anti-carcinogenic Effects
The following tables summarize key quantitative findings from various studies investigating the efficacy of this compound.
Table 1: Reduction of DNA Damage by this compound
| Experimental System | Genotoxic Agent | This compound/WR-1065 Concentration/Dose | Endpoint Measured | Quantitative Reduction in DNA Damage | Reference |
| Murine Peripheral Blood Leukocytes (in vivo) | Cisplatin (10 mg/kg) | 56 mg/kg and 105 mg/kg | DNA damage (Comet Assay) | Significant reduction (p<0.01) in damaged cells at lower doses. | |
| Human Lymphocytes (in vitro) | Gamma-irradiation | 250-5,000 µg/ml | Initial DNA damage (Comet Assay) | Significant radioprotective effect (p < 0.05) across all concentrations. | |
| Rat Kidneys (in vivo) | Cisplatin (10 mg/kg) | 200 mg/kg | Cisplatin-DNA adducts | Significantly fewer tubular cells with very high adduct levels. | |
| BDIX Rat Model with BT4C Glioma (in vivo) | Cisplatin (5 mg/kg) | 200 mg/kg | Cisplatin-DNA adducts in kidney cortex | Reduced number of tubular cells with extremely high adduct levels. |
Table 2: Modulation of Apoptosis and Cell Cycle by this compound
| Cell Line | Treatment | Endpoint | Observation | Reference |
| HCT116 (p53+/+) | This compound | Apoptosis | 3.5-4.2 times more resistant to this compound-induced apoptosis compared to p53- cells. | |
| HCT116 (p53+/+) | This compound | Cell Cycle | Induction of G1 arrest. | |
| HCT116 (p53-/-) | This compound | Apoptosis | Increased sensitivity to this compound-induced apoptosis. | |
| HCT116 (p53-/-) | This compound | Cell Cycle | No G1 arrest. | |
| Human Myeloid Leukemia K562 and NB4 cells | This compound (1 mM) | p53-mediated apoptosis | Dramatically reduced apoptosis. | |
| Chronic Myelogenous Leukaemia K562 cells | Idarubicin + this compound | Apoptosis | Potentiated apoptotic DNA fragmentation, chromatin condensation, and caspase-3 activity. |
Table 3: Anti-mutagenic Effects in the Drosophila SMART Assay
| Genotoxic Agent | This compound Concentration | Endpoint | Result | Reference |
| Fotemustine (8 µg/ml) | 1 and 2 µg/ml | Mutagenic and recombinagenic events | Significantly reduced the effects of fotemustine. |
Key Signaling Pathways Modulated by this compound
The anti-mutagenic and anti-carcinogenic effects of this compound are mediated through its interaction with several critical cellular signaling pathways.
Detailed Methodologies for Key Experiments
Alkaline Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment
This protocol is adapted from methodologies used in studies evaluating this compound's protective effects against DNA damaging agents.
Objective: To quantify DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells treated with a genotoxic agent with or without this compound pretreatment.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose (1% in PBS)
-
Low melting point (LMP) agarose (0.7% in PBS)
-
Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% Triton X-100, 10% DMSO (pH 10)
-
Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM EDTA (pH > 13)
-
Neutralization buffer: 0.4 M Tris-HCl (pH 7.5)
-
DNA staining solution (e.g., ethidium bromide, SYBR Green)
-
Cell culture medium, PBS, trypsin
-
This compound and the genotoxic agent of interest
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat a subset of cells with the desired concentration of this compound for a specified duration (e.g., 30 minutes).
-
Expose both this compound-pretreated and non-pretreated cells to the genotoxic agent for the intended time. Include untreated control groups.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
Gently rinse the slides with distilled water.
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and immerse them in neutralization buffer for 5-10 minutes.
-
Stain the slides with a DNA-binding fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Use specialized image analysis software to quantify the extent of DNA migration (comet tail) relative to the amount of DNA in the head. Common parameters include tail length, tail moment, and percentage of DNA in the tail.
-
Immunofluorescence Microscopy of γH2AX and 53BP1 for DNA Double-Strand Break Analysis
This protocol is based on established methods for detecting DNA double-strand breaks (DSBs) and can be applied to assess this compound's effect on their formation and repair.
Objective: To visualize and quantify the formation and resolution of DNA DSBs by detecting the co-localization of γH2AX and 53BP1 foci in cell nuclei.
Materials:
-
Cells cultured on coverslips
-
This compound and a DSB-inducing agent (e.g., ionizing radiation)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.2-0.5% Triton X-100 in PBS
-
Blocking solution: 5% BSA or 10% normal goat serum in PBS
-
Primary antibodies: Rabbit anti-γH2AX and Mouse anti-53BP1
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat with this compound as required.
-
Induce DSBs (e.g., by irradiation) and incubate for various time points to assess repair kinetics.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with a cocktail of primary antibodies (anti-γH2AX and anti-53BP1) diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Count the number of co-localized γH2AX and 53BP1 foci per nucleus. An automated image analysis software can be used for high-throughput quantification.
-
Drosophila Somatic Mutation and Recombination Test (SMART)
This in vivo assay is used to assess the genotoxic and anti-genotoxic potential of chemical compounds.
Objective: To determine if this compound can reduce the frequency of somatic mutations and recombination induced by a known mutagen in Drosophila melanogaster.
Materials:
-
Drosophila melanogaster strains: one carrying the mwh (multiple wing hairs) marker and another with the flr³ (flare) marker.
-
Standard Drosophila medium
-
The mutagen of interest and this compound
-
Vials for crossing and treatment
-
Dissecting microscope
-
70% ethanol
Procedure:
-
Crosses and Egg Laying:
-
Set up crosses between virgin flr³ females and mwh males.
-
Allow the flies to lay eggs in vials containing standard medium for a defined period (e.g., 8 hours).
-
-
Larval Treatment:
-
After 72 hours, transfer the third-instar larvae to new vials containing the treatment medium.
-
Prepare different treatment groups: negative control (medium only), positive control (mutagen only), and co-treatment groups (mutagen + different concentrations of this compound).
-
The compounds are typically mixed into a solution of instant Drosophila medium.
-
-
Development and Fly Collection:
-
Allow the larvae to feed on the treatment medium until pupation.
-
Collect the emerging adult flies and store them in 70% ethanol.
-
-
Wing Preparation and Scoring:
-
Remove the wings from the adult flies and mount them on microscope slides.
-
Under a dissecting microscope (400x magnification), score the wing surfaces for the presence of mutant clones (spots).
-
Identify and count:
-
Small single spots (1-2 affected cells)
-
Large single spots (>2 affected cells)
-
Twin spots (adjacent mwh and flr³ spots)
-
-
-
Data Analysis:
-
Calculate the frequency of each type of spot per wing for each treatment group.
-
Use appropriate statistical tests (e.g., Chi-squared test or Fisher's exact test) to compare the spot frequencies between the mutagen-only group and the co-treatment groups to determine the anti-mutagenic effect of this compound.
-
Conclusion and Future Directions
This compound's anti-mutagenic and anti-carcinogenic properties are well-documented and stem from a sophisticated and multi-pronged mechanism of action. Its ability to be selectively activated in normal tissues makes it a highly targeted agent for protecting against the genotoxic effects of cancer therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the preventative potential of this compound.
Future research should focus on several key areas:
-
Optimization of Dosing and Delivery: Investigating novel delivery systems and dosing schedules to maximize the anti-mutagenic effects while minimizing potential side effects.
-
Combination Strategies: Exploring the synergistic effects of this compound with other chemopreventive agents.
-
Clinical Trials: Designing and conducting clinical trials specifically aimed at evaluating the efficacy of this compound in reducing the incidence of therapy-related secondary cancers in high-risk patient populations.
-
Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to benefit from this compound's protective effects.
A deeper understanding and strategic application of this compound's anti-mutagenic and anti-carcinogenic properties hold the promise of significantly improving the long-term outcomes and quality of life for cancer patients.
References
- 1. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Selective Cytoprotection of Normal Tissues by Amifostine: A Technical Guide
Executive Summary: The clinical utility of many potent anticancer agents, including radiotherapy and chemotherapy, is frequently constrained by dose-limiting toxicities to normal tissues. Amifostine (WR-2721) is a broad-spectrum cytoprotective agent approved to mitigate these toxicities. It is an organic thiophosphate prodrug that is selectively activated in normal tissues to its active metabolite, WR-1065. This selectivity is primarily attributed to the higher activity of membrane-bound alkaline phosphatase in healthy tissues compared to most tumors. Once activated, WR-1065 employs a multi-faceted mechanism to protect cells, including scavenging of cytotoxic free radicals, donation of hydrogen atoms to repair damaged DNA, induction of transient hypoxia, and modulation of key signaling pathways involved in cell cycle regulation and apoptosis, such as p53 and NF-κB. This guide provides an in-depth review of the mechanisms, efficacy, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Cytotoxicity in Cancer Therapy
A fundamental challenge in oncology is the narrow therapeutic index of most cytotoxic regimens, which struggle to differentiate between malignant and healthy, rapidly dividing cells.[1] This lack of selectivity leads to significant patient morbidity, including nephrotoxicity, neurotoxicity, myelosuppression, mucositis, and xerostomia, often necessitating dose reductions or treatment delays that can compromise therapeutic efficacy.[2][3] The development of agents that can selectively protect normal tissues from the damaging effects of radiation and chemotherapy, without compromising anti-tumor activity, represents a critical advancement in supportive cancer care.[3][4] this compound is the first and only clinically approved broad-spectrum cytoprotective agent designed to meet this need.
This compound: Mechanism of Selective Activation and Uptake
This compound is administered as an inactive phosphorylated prodrug. Its selective action is a direct consequence of its differential metabolism in normal versus tumor tissues, a process governed by several physiological factors.
The Role of Alkaline Phosphatase
The conversion of this compound to its active, free-thiol metabolite, WR-1065, is catalyzed by the enzyme alkaline phosphatase (ALP). This enzyme is highly expressed on the cell membranes of normal tissues, particularly in the capillary endothelium. In contrast, tumor tissues often exhibit significantly lower ALP activity. This differential expression is the primary driver for the selective activation of this compound in healthy tissues.
Differential Microenvironment
Several characteristics of the tumor microenvironment further enhance this selectivity:
-
Hypovascularity: Tumors typically have a poorly organized and less extensive vascular network compared to normal tissues, which can impair the delivery of this compound.
-
Low pH: The interstitial pH in tumors is often acidic, which is suboptimal for the activity of alkaline phosphatase.
-
Hypoxia: The hypoxic state of many tumors can also contribute to reduced metabolic activation.
These factors collectively result in a significantly higher concentration of the active WR-1065 metabolite in normal tissues—by as much as 100-fold—compared to tumor tissues, forming the basis of its selective cytoprotection.
Molecular Mechanisms of Cytoprotection
Once concentrated inside normal cells, WR-1065 exerts its protective effects through multiple, complementary mechanisms.
-
Free Radical Scavenging: WR-1065 is a potent scavenger of oxygen-free radicals generated by both radiotherapy and certain chemotherapeutic agents. Its sulfhydryl group readily donates a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing damage to critical cellular components like DNA, lipids, and proteins.
-
DNA Protection and Repair: WR-1065 can bind to DNA, stabilizing it in a more compact and less vulnerable form. It also chemically repairs DNA damage by donating a hydrogen atom to DNA radicals. Furthermore, studies suggest it can facilitate DNA repair processes and upregulate proteins involved in DNA repair.
-
Induction of Hypoxia: The auto-oxidation of WR-1065 to its disulfide metabolite (WR-33278) consumes intracellular oxygen, inducing a state of transient, localized hypoxia. This reduction in oxygen tension makes cells less sensitive to the damaging effects of ionizing radiation.
-
Modulation of Signaling Pathways: WR-1065 influences key cellular signaling pathways. It can activate transcription factors like NF-κB and AP-1 and modulate the p53 pathway. Activation of p53 in normal cells can lead to temporary cell cycle arrest, allowing more time for DNA repair before replication, a protective effect not observed in many malignant cells with mutated p53.
Efficacy Data from Preclinical and Clinical Studies
Numerous studies have quantified the protective effects of this compound against toxicities induced by radiotherapy and chemotherapy across various normal tissues.
Radioprotection
This compound has demonstrated significant efficacy in reducing toxicities associated with radiation therapy, particularly for head and neck, and lung cancers.
Table 1: Summary of this compound Efficacy in Radiotherapy
| Toxicity | Cancer Type | Treatment Regimen | This compound Dose | Key Finding | Reference |
|---|---|---|---|---|---|
| Xerostomia (Acute) | Head and Neck | RT (50-70 Gy) | 200 mg/m² IV daily | Reduced Grade ≥2 from 78% to 51% (p < 0.0001) | |
| Xerostomia (Chronic) | Head and Neck | RT (50-70 Gy) | 200 mg/m² IV daily | Reduced Grade ≥2 from 57% to 34% at 1 year (p = 0.002) | |
| Esophagitis | Non-Small Cell Lung Cancer (NSCLC) | Concurrent Chemoradiotherapy (RCT) | 300 mg/m² IV daily | Reduced Grade ≥3 from 84.4% to 38.9% (p < 0.001) | |
| Pneumonitis (Acute) | NSCLC | Concurrent RCT | 300 mg/m² IV daily | Reduced Grade ≥3 from 56.3% to 19.4% (p = 0.002) | |
| Mucositis | Head and Neck | RT | 200 mg/m² IV daily | Results are conflicting; some studies show no significant reduction, while meta-analyses suggest benefit. |
| Leukopenia | Head and Neck | RT (60-70 Gy) | 200 mg/m² IV daily | Prevented decrease in leukocyte counts observed in control group (p = 0.03). | |
Chemoprotection
This compound provides protection against cumulative toxicities from platinum-based and alkylating agents without attenuating their antitumor effects.
Table 2: Summary of this compound Efficacy in Chemotherapy
| Toxicity | Cancer Type | Treatment Regimen | This compound Dose | Key Finding | Reference |
|---|---|---|---|---|---|
| Nephrotoxicity | Ovarian | Cisplatin (100 mg/m²) + Cyclophosphamide | 910 mg/m² IV | Significantly reduced cumulative renal toxicity; prevented >40% decrease in creatinine clearance. | |
| Nephrotoxicity | Solid Tumors | Cisplatin (50 mg/m²) + Ifosfamide | 910 mg/m² IV | Prevented >30% reduction in median GFR observed in control group (p < 0.001). | |
| Neutropenia | Ovarian | Cisplatin + Cyclophosphamide | 910 mg/m² IV | Significantly reduced hematological toxicities and treatment delays. |
| Neurotoxicity & Ototoxicity | Various | Platinum-based agents | N/A | Data are insufficient to recommend this compound for routine protection against these toxicities. | |
Key Experimental Protocols
Evaluating the efficacy and mechanism of cytoprotective agents like this compound requires a suite of specialized in vitro and in vivo assays.
Analysis of this compound and WR-1065 by HPLC-MS/MS
This protocol outlines the quantification of this compound and its active metabolite WR-1065 in biological matrices (e.g., plasma, tissue homogenates).
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer on ice.
-
To an aliquot of plasma or tissue homogenate, add an internal standard (e.g., a structural analog).
-
Precipitate proteins by adding an excess of cold acetonitrile or methanol.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis. For total WR-1065, a reduction step with a reagent like dithiothreitol (DTT) is required prior to protein precipitation to cleave disulfide bonds.
-
-
Chromatography:
-
Inject the prepared sample onto a reverse-phase C18 or a HILIC analytical column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific parent-to-daughter ion transitions for this compound, WR-1065, and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Construct a standard curve using known concentrations of this compound and WR-1065 in the same biological matrix.
-
Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Quantification of DNA Damage: Alkaline Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
-
Cell Preparation:
-
Treat cultured cells with the cytotoxic agent (e.g., radiation, cisplatin) with or without this compound pre-treatment.
-
Harvest cells and prepare a single-cell suspension at a concentration of ~1 x 10⁵ cells/mL in ice-cold PBS.
-
-
Embedding:
-
Mix ~25 µL of the cell suspension with ~250 µL of molten low-melting-point (LMP) agarose at 37°C.
-
Pipette 50-75 µL of this mixture onto a pre-coated microscope slide (CometSlide™ or similar).
-
Allow the agarose to solidify at 4°C for 30 minutes.
-
-
Lysis:
-
Immerse the slides in a chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of ~1 V/cm (e.g., 25 V) for 30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove slides and wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
-
Analysis:
-
Visualize slides using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment, which are proportional to the amount of DNA damage.
-
Quantification of DNA Double-Strand Breaks: γH2AX Foci Staining
Immunofluorescence staining for phosphorylated histone H2AX (γH2AX) is a highly specific method for visualizing and quantifying DNA double-strand breaks (DSBs).
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells as required (e.g., this compound followed by ionizing radiation).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin [BSA] in PBS) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Quantification:
-
Count the number of distinct fluorescent foci within each cell nucleus. Each focus represents a DSB. Automated image analysis software (e.g., Fiji/ImageJ) can be used for high-throughput, unbiased quantification.
-
Cell Viability Assessment: Clonogenic Survival Assay
This assay is the gold standard for measuring cell reproductive death after cytotoxic treatment.
-
Cell Seeding:
-
Prepare a single-cell suspension from a logarithmically growing cell culture.
-
Count the cells accurately.
-
Plate a precise number of cells into 6-well plates or 100-mm dishes. The number of cells seeded will vary depending on the expected toxicity of the treatment (e.g., 200 cells for control, 400 for 2 Gy, 1000 for 4 Gy, etc.) to yield 50-150 colonies per dish.
-
-
Treatment:
-
Allow cells to attach for several hours or overnight.
-
Treat the cells with the cytotoxic agent (e.g., graded doses of radiation) with or without this compound pre-treatment.
-
-
Incubation:
-
Return plates to a 37°C incubator and allow them to grow for 7-14 days, depending on the cell line's doubling time, until visible colonies (defined as ≥50 cells) have formed.
-
-
Fixing and Staining:
-
Aspirate the medium and wash the colonies with PBS.
-
Fix the colonies with a solution such as 10% formalin or a methanol:acetic acid mixture for 5-10 minutes.
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for at least 2 hours.
-
-
Analysis:
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies (≥50 cells) in each dish.
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment dose: Number of colonies counted / (Number of cells seeded x [PE/100]).
-
Conclusion and Future Directions
This compound stands as a paradigm of successful targeted cytoprotection in oncology. Its elegant mechanism of selective activation in normal tissues allows for the mitigation of severe toxicities associated with radiation and chemotherapy without compromising tumor control. The multi-pronged protective actions of its active metabolite, WR-1065, at the molecular level—from free radical scavenging to the modulation of DNA repair and cell cycle pathways—provide a robust defense for healthy cells. While its efficacy in reducing xerostomia, nephrotoxicity, and esophagitis is well-established, ongoing research continues to explore its potential in other settings and with newer therapeutic agents. Further investigation into optimizing its administration route, such as subcutaneous injection, and managing its own side-effect profile, will continue to broaden its clinical utility and improve the quality of life for patients undergoing cancer treatment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound reduces side effects and improves complete response rate during radiotherapy: results of a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Alteration of radiation-induced hematotoxicity by this compound (ethyol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
The Development of Amifostine: A Technical Guide to a Landmark Radioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, chemically known as S-2-(3-aminopropylamino)ethylphosphorothioic acid, stands as a significant achievement in the field of cytoprotection. Originally synthesized as part of a military program, its journey to clinical application as a radioprotective agent has been marked by extensive preclinical and clinical research. This technical guide provides an in-depth exploration of the historical development of this compound, detailing its mechanism of action, key experimental findings, and the evolution of its clinical use.
Historical Development
The genesis of this compound, initially designated WR-2721, dates back to the 1950s within the U.S. Army Drug Development Program at the Walter Reed Army Research Institute.[1] The program's objective was to identify agents capable of protecting military personnel from the harmful effects of ionizing radiation in the event of nuclear warfare.[2] After screening over 4,400 compounds, WR-2721 emerged as a promising candidate due to its superior radioprotective efficacy and acceptable safety profile in preclinical models.[1]
Following its declassification, the focus of this compound research shifted towards its potential applications in oncology.[3] Researchers began investigating its ability to selectively protect normal tissues from the cytotoxic effects of radiation and chemotherapy without compromising their anti-tumor efficacy.[4] This selective protection is a cornerstone of its clinical utility.
Decades of research culminated in its approval by the U.S. Food and Drug Administration (FDA). In 1995, this compound (marketed as Ethyol®) was approved to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer. Its indication was expanded in 1999 to reduce the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer.
Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its cytoprotective effects. Its mechanism can be elucidated through the following key steps:
-
Activation: Following intravenous administration, this compound is dephosphorylated by alkaline phosphatase, an enzyme abundant in the endothelial cells of normal tissues, to its active free thiol metabolite, WR-1065.
-
Selective Uptake: The selective protection of normal tissues is attributed to several factors. Normal tissues exhibit higher alkaline phosphatase activity, a more neutral pH, and better vascularization compared to most solid tumors. This leads to a more efficient conversion of this compound to WR-1065 and a higher uptake of the active metabolite in healthy cells, with concentrations reportedly up to 100-fold greater than in tumor cells.
-
Cytoprotective Effects of WR-1065: Once inside the cell, WR-1065 employs multiple strategies to protect against radiation-induced damage:
-
Free Radical Scavenging: As a potent thiol, WR-1065 directly scavenges reactive oxygen species (ROS) generated by ionizing radiation, thereby preventing damage to critical cellular components like DNA, proteins, and lipids.
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and has been shown to influence DNA repair pathways. It may also stabilize chromatin structure, making DNA less susceptible to damage.
-
Induction of Hypoxia: The auto-oxidation of WR-1065 can lead to localized depletion of oxygen, inducing a state of transient hypoxia in normal tissues, which is known to be radioprotective.
-
Modulation of Cellular Processes: WR-1065 has been shown to affect cell cycle progression and upregulate antioxidant enzymes like manganese superoxide dismutase (SOD2), further enhancing its protective effects.
-
Below is a diagram illustrating the activation and primary mechanisms of action of this compound.
Figure 1: Activation and Mechanism of Action of this compound.
Preclinical Development
The radioprotective efficacy of this compound was extensively evaluated in a variety of animal models. A key metric used in these studies is the Dose Reduction Factor (DRF), which quantifies the extent of protection by comparing the radiation dose required to produce a specific effect (e.g., lethality) in the presence of the drug to the dose required in its absence.
Quantitative Data from Preclinical Studies
| Animal Model | Endpoint | This compound Dose and Route | Radiation Type | Dose Reduction Factor (DRF) | Reference(s) |
| Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | 500 mg/kg, Intraperitoneal (ip) | Gamma | 2.7 | |
| Mice | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 500 mg/kg, ip | Gamma | 1.8 | |
| Mice | 30-day survival (LD50) | 300 mg/kg, Intramuscular (im) | Gamma | 2.7 | |
| Mice | Intestinal Stem Cell Survival | Polymer complex of WR-2721 | Not specified | 2.6 | |
| Mice | 30-day survival (LD50) | Polymer complex of WR-2721 | Whole Body | 1.35 |
Key Preclinical Experimental Protocols
Murine Model for Acute Radiation Syndrome (ARS) and Survival Studies
-
Animals: Typically, male C57BL/6 or C3H/HeN mice are used.
-
This compound Administration: this compound is dissolved in sterile saline and administered via intraperitoneal (ip) or intramuscular (im) injection at doses ranging from 200 to 500 mg/kg. The injection is typically given 30 minutes prior to irradiation.
-
Irradiation: Whole-body irradiation is delivered using a Cesium-137 or Cobalt-60 gamma-ray source at a specified dose rate.
-
Endpoint Assessment:
-
30-Day Survival: Animals are monitored for 30 days post-irradiation, and the number of survivors is recorded. The LD50/30 (the dose of radiation that is lethal to 50% of the animals within 30 days) is calculated for both control and this compound-treated groups to determine the DRF.
-
Hematopoietic and Intestinal Injury: For mechanistic studies, endpoints such as bone marrow hematopoietic progenitor cell survival and intestinal crypt cell survival are assessed at various time points post-irradiation.
-
Rat Model for Radiation-Induced Mucositis
-
Animals: Wistar rats are commonly used.
-
This compound Administration: this compound is administered intravenously (IV) or subcutaneously (SC) at a dose of 200 mg/kg.
-
Irradiation: The head and neck region of the anesthetized rats is exposed to a single high dose of gamma radiation (e.g., 15.3 Gy).
-
Endpoint Assessment: The oral cavities of the rats are examined daily for signs of mucositis, which is scored based on the degree of erythema and edema.
The following diagram illustrates a typical workflow for a preclinical radioprotection study.
Figure 2: Generalized Experimental Workflow for Preclinical Radioprotection Studies.
Clinical Development and Efficacy
The promising preclinical data paved the way for extensive clinical trials to evaluate the safety and efficacy of this compound in cancer patients undergoing radiotherapy. The primary focus of these trials has been the mitigation of radiation-induced toxicities, particularly xerostomia and mucositis in patients with head and neck cancer.
Quantitative Data from Key Clinical Trials in Head and Neck Cancer
Reduction of Xerostomia
| Trial/Study | Number of Patients | This compound Dose and Schedule | Radiotherapy Regimen | Key Findings | Reference(s) |
| Brizel et al. (2000) | 303 | 200 mg/m² IV daily, 15-30 min before RT | 1.8-2.0 Gy/day to 50-70 Gy | Grade ≥2 acute xerostomia: 51% (this compound) vs. 78% (Control), p < 0.0001. Grade ≥2 chronic xerostomia: 34% vs. 57%, p = 0.002. | |
| Gu et al. (Meta-analysis) | 1167 (17 trials) | Varied | Varied | Significant reduction in Grade 2-4 acute xerostomia (RR 0.70) and late xerostomia (RR 0.60). | |
| Antonadou et al. (2002) | 50 | 300 mg/m² IV weekly | 2 Gy/day to 60-74 Gy + weekly carboplatin | Grade 2 xerostomia at 3 months: 27% (this compound) vs. 73.9% (Control), p = 0.0001. |
Reduction of Mucositis
| Trial/Study | Number of Patients | This compound Dose and Schedule | Radiotherapy Regimen | Key Findings | Reference(s) |
| Gu et al. (Meta-analysis) | 1167 (17 trials) | Varied | Varied | Significant reduction in Grade 3-4 mucositis (RR 0.72). | |
| Antonadou et al. (2002) | 50 | 300 mg/m² IV weekly | 2 Gy/day to 60-74 Gy + weekly carboplatin | Grade 4 mucositis by week 5: 4.5% (this compound) vs. 52.2% (Control), p = 0.0006. | |
| Koukourakis et al. (Phase II) | 140 | 500 mg SC daily, 20 min before RT | Radical radiotherapy | Significant reduction in pharyngeal mucositis (p < 0.04). |
It is important to note that while many studies have demonstrated a benefit in reducing mucositis, the pivotal trial by Brizel et al. (2000) did not show a significant reduction in this endpoint. The efficacy in reducing mucositis may be dependent on the this compound dose, administration schedule, and concomitant chemotherapy.
Key Clinical Trial Protocol: Radioprotection in Head and Neck Cancer
-
Patient Population: Patients with previously untreated squamous cell carcinoma of the head and neck scheduled to receive primary or postoperative radiotherapy.
-
This compound Administration:
-
Intravenous (IV): A common regimen is 200 mg/m² administered as a 3-minute IV infusion 15-30 minutes before each fraction of radiotherapy. Premedication with antiemetics is often required. Blood pressure is monitored before and after the infusion due to the risk of hypotension.
-
Subcutaneous (SC): A flat dose of 500 mg in 2.5 mL of normal saline is injected subcutaneously 20-30 minutes before each radiotherapy fraction.
-
-
Radiotherapy: Standard fractionation radiotherapy is delivered, typically 1.8-2.0 Gy per fraction, once daily, to a total dose of 50-70 Gy.
-
Endpoint Assessment:
-
Xerostomia: Assessed subjectively using patient questionnaires and objectively by measuring whole saliva production. Toxicity is graded according to standard criteria (e.g., RTOG/EORTC).
-
Mucositis: The oral cavity is examined regularly, and the severity of mucositis is graded.
-
Tumor Response: Local-regional control, disease-free survival, and overall survival are monitored to ensure that this compound does not compromise treatment efficacy.
-
The logical flow of a typical clinical trial evaluating this compound is depicted below.
Figure 3: Simplified Flowchart of a Randomized Clinical Trial for this compound in Radiotherapy.
Conclusion
The development of this compound represents a significant advancement in supportive care for cancer patients undergoing radiotherapy. From its origins as a military radioprotectant to its established role in mitigating the debilitating side effects of cancer treatment, this compound has demonstrated the value of targeted cytoprotection. Its unique mechanism of selective activation in normal tissues provides a pharmacological basis for its clinical efficacy. While challenges related to its administration and side-effect profile remain, ongoing research into new formulations and delivery methods continues to explore the full potential of this landmark drug. This technical guide provides a comprehensive overview of the historical and scientific journey of this compound, offering valuable insights for researchers and clinicians in the ongoing effort to improve the therapeutic ratio of cancer treatments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound-mediated protection of normal bone marrow from cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: the preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine's Influence on Redox-Sensitive Transcription Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifostine, a cytoprotective agent, and its active metabolite, WR-1065, have demonstrated significant modulatory effects on redox-sensitive transcription factors, which are pivotal in cellular responses to oxidative stress. This technical guide provides an in-depth analysis of the mechanisms through which this compound influences key transcription factors including Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and the tumor suppressor protein p53. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers in oncology, radiation biology, and drug development.
Introduction
This compound (WR-2721) is a phosphorylated aminothiol prodrug that undergoes dephosphorylation in vivo by alkaline phosphatase to its active, free-radical scavenging sulfhydryl metabolite, WR-1065.[1] Initially developed as a radioprotective agent, its mechanisms of action extend beyond simple free-radical scavenging to the intricate regulation of gene expression through the modulation of redox-sensitive transcription factors.[1][2] These transcription factors act as cellular sensors for oxidative stress, orchestrating a range of responses from antioxidant defense to inflammation, cell cycle arrest, and apoptosis. Understanding the interaction between this compound and these signaling hubs is critical for optimizing its clinical use and exploring novel therapeutic applications.
Effects on Key Redox-Sensitive Transcription Factors
p53: The Guardian of the Genome
WR-1065 is a known activator of the p53 tumor suppressor protein.[3] This activation is crucial for this compound's cytoprotective effects in normal tissues. Unlike genotoxic agents, WR-1065 activates p53 through a non-genotoxic signaling pathway.[4] The primary mechanism involves the activation of c-Jun N-terminal kinase (JNK), which in turn phosphorylates p53 at Threonine-81. This phosphorylation leads to the stabilization and accumulation of p53 by preventing its degradation via the proteasome. Activated p53 then transactivates its target genes, including those involved in cell cycle arrest (e.g., p21WAF1, GADD45), apoptosis (e.g., Bax-1), and the control of intracellular redox metabolism.
// Nodes this compound [label="this compound\n(WR-2721)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkalinePhosphatase [label="Alkaline\nPhosphatase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; WR1065 [label="WR-1065\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK_inactive [label="Inactive JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK_active [label="Active JNK", fillcolor="#FBBC05", fontcolor="#202124"]; p53_degradation [label="Proteasomal\nDegradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; p53_active [label="Active p53\n(Accumulation & Stabilization)", fillcolor="#FBBC05", fontcolor="#202124"]; TargetGenes [label="Target Gene\nTranscription\n(p21, GADD45, Bax)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; CellularResponse [label="Cell Cycle Arrest\nApoptosis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> AlkalinePhosphatase [arrowhead=none, style=dashed, color="#5F6368"]; AlkalinePhosphatase -> WR1065 [label="Dephosphorylation", fontsize=8, fontcolor="#202124", color="#5F6368"]; WR1065 -> JNK_active [label="Activates", fontsize=8, fontcolor="#202124", color="#34A853"]; JNK_inactive -> JNK_active [style=invis]; JNK_active -> p53 [label="Phosphorylates\n(Thr-81)", fontsize=8, fontcolor="#202124", color="#34A853"]; p53 -> p53_degradation [label="Inhibited by WR-1065", fontsize=8, fontcolor="#202124", color="#EA4335"]; p53 -> p53_active [style=invis]; p53_active -> TargetGenes [label="Transactivates", fontsize=8, fontcolor="#202124", color="#34A853"]; TargetGenes -> CellularResponse [arrowhead=none, style=dashed, color="#5F6368"];
// Invisible edges for layout JNK_inactive -> p53 [style=invis]; p53_degradation -> p53_active [style=invis]; } this compound-mediated activation of the p53 pathway.
Nuclear Factor-kappa B (NF-κB): The Inflammatory Response Regulator
This compound's active metabolite, WR-1065, has been shown to activate the NF-κB transcription factor. This activation is a key component of its delayed radioprotective effects. WR-1065 can reduce the cysteine disulfide bonds in the p50 and p65 subunits of NF-κB, leading to its activation and translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA elements and upregulates the expression of target genes, including the potent antioxidant enzyme manganese superoxide dismutase (SOD2). This induction of SOD2 contributes to a sustained increase in cellular antioxidant capacity, providing prolonged protection against oxidative damage.
// Nodes this compound [label="this compound\n(WR-2721)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WR1065 [label="WR-1065", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkB [label="IκB", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_inactive [label="Inactive NF-κB\n(p50/p65)-IκB Complex\n(Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="Active NF-κB\n(p50/p65)\n(Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; SOD2_gene [label="SOD2 Gene\nTranscription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; SOD2_protein [label="Manganese Superoxide\nDismutase (SOD2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AntioxidantResponse [label="Enhanced Antioxidant\nResponse", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> WR1065 [label="Dephosphorylation", fontsize=8, fontcolor="#202124", color="#5F6368"]; WR1065 -> NFkB_inactive [label="Induces IκB\nDegradation", fontsize=8, fontcolor="#202124", color="#34A853"]; NFkB_inactive -> NFkB_active [label="Translocation", fontsize=8, fontcolor="#202124", color="#5F6368"]; NFkB_active -> SOD2_gene [label="Upregulates", fontsize=8, fontcolor="#202124", color="#34A853"]; SOD2_gene -> SOD2_protein [arrowhead=none, style=dashed, color="#5F6368"]; SOD2_protein -> AntioxidantResponse [arrowhead=none, style=dashed, color="#5F6368"]; } this compound-mediated activation of the NF-κB pathway.
Activator Protein-1 (AP-1): A Key Player in Cell Proliferation and Differentiation
Under non-reducing conditions, WR-1065 has been shown to bind to the c-Jun subunit of the AP-1 transcription factor. This interaction can modulate downstream events, although the precise consequences of this binding are still under investigation. Given AP-1's role in cell proliferation, differentiation, and apoptosis, the modulation of its activity by WR-1065 likely contributes to the pleiotropic effects of this compound.
Nuclear factor erythroid 2-related factor 2 (Nrf2): The Master Regulator of Antioxidant Response
While direct activation of Nrf2 by this compound is not as extensively documented as its effects on p53 and NF-κB, the significant upregulation of antioxidant enzymes like SOD2 suggests a potential indirect influence on the Nrf2 pathway. The cellular redox changes induced by WR-1065 could potentially lead to the stabilization and nuclear translocation of Nrf2, resulting in the coordinated upregulation of a battery of antioxidant and detoxifying genes. Further research is warranted to fully elucidate the interplay between this compound and the Nrf2 signaling cascade.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its active metabolite WR-1065 on various cellular and molecular parameters related to redox-sensitive transcription factors.
| Parameter | Effect | Magnitude | Cell/System | Reference |
| p53-Mediated Effects | ||||
| p53 Activation | Reduction by dominant-negative JNK | 50% | Cultured cells | |
| Apoptosis Inhibition | Reduction in growth factor deprivation-induced apoptosis | >30% | Murine myeloid progenitor 32D cells | |
| Apoptosis Inhibition | Reduction in radiation-induced apoptosis | Significant | p53 negative HL-60 cells | |
| NF-κB-Mediated Effects | ||||
| SOD2 Protein Levels | Increase | 10- to 20-fold | Human microvascular endothelial cells | |
| Radiation Resistance | Increase | 20% to 40% | Human microvascular endothelial cells | |
| SOD2 Activity Elevation | Increase | 2-fold | SA-NH tumor cells | |
| In Vitro Efficacy | ||||
| Cytotoxicity (ED50) | Continuous treatment | 10 µM | RKO36 human colorectal carcinoma cells | |
| Cytotoxicity (ED50) | 30 min treatment | 4 mM | RKO36 human colorectal carcinoma cells | |
| Radioprotection | Effective dose | 4 mM | Most mammalian cells in vitro | |
| Antimutagenic Protection | Effective dose | 40 µM | RKO36 human colorectal carcinoma cells |
Experimental Protocols
Western Blot Analysis for p53 and Mdm2 Levels
-
Cell Culture and Treatment: MCF-7 cells are cultured to near confluency and treated with 1 mM WR-1065 for specified time points.
-
Protein Extraction: Total protein extracts are prepared using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for p53 and Mdm2.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
-
Cell Culture and Treatment: Nontumorigenic murine myeloid progenitor 32D cells are incubated with this compound.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from the treated and untreated cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the shifted bands corresponding to the NF-κB-DNA complexes.
Clonogenic Cell Survival Assay
-
Cell Culture and Treatment: RKO36 cells are treated with WR-1065 (e.g., 4 mM for 30 minutes) immediately before exposure to ionizing radiation.
-
Cell Plating: After treatment, cells are harvested, counted, and replated into culture dishes at densities calculated to yield approximately 50-100 colonies per dish.
-
Incubation: The dishes are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained with crystal violet. Colonies containing more than 50 cells are counted.
-
Calculation: The plating efficiency and surviving fraction for each treatment group are calculated.
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with this compound/WR-1065\n+/- Radiation/Chemotherapy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvesting [label="Cell Harvesting", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Downstream Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(Protein Expression)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; EMSA [label="EMSA\n(DNA-Protein Binding)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ClonogenicAssay [label="Clonogenic Assay\n(Cell Survival)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Harvesting [color="#5F6368"]; Harvesting -> Analysis [color="#5F6368"]; Analysis -> WesternBlot [color="#34A853"]; Analysis -> EMSA [color="#34A853"]; Analysis -> ClonogenicAssay [color="#34A853"]; } General experimental workflow for studying this compound's effects.
Conclusion
This compound and its active metabolite WR-1065 exert profound effects on redox-sensitive transcription factors, which are central to the cellular response to stress. The activation of p53 and NF-κB, in particular, underpins this compound's dual role in cytoprotection and the modulation of inflammatory and antioxidant responses. The data and protocols presented in this guide offer a foundational resource for further investigation into the intricate molecular mechanisms of this compound. A deeper understanding of these pathways will be instrumental in refining the clinical application of this compound and in the development of novel therapeutics that target redox-sensitive signaling networks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. The cytoprotective aminothiol WR1065 activates p53 through a non-genotoxic signaling pathway involving c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hypoxic Shield: An In-Depth Technical Guide to Amifostine-Induced Cellular Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifostine (WR-2721) is a broad-spectrum cytoprotective agent utilized to mitigate the toxic effects of chemotherapy and radiation on normal tissues. While its mechanisms of action are multifaceted, including free-radical scavenging and enhancement of DNA repair, a crucial and often underappreciated component of its protective effect is the induction of cellular hypoxia in normal tissues. This transient, localized reduction in oxygen tension is a key contributor to the differential protection of healthy versus cancerous cells.
This technical guide provides a comprehensive overview of the induction of cellular hypoxia as a primary mechanism of this compound's action. It synthesizes quantitative data on its effects on tissue oxygenation and cellular metabolism, details the experimental protocols used to elucidate these effects, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and drug development professionals working to understand and optimize cytoprotective strategies.
The Core Mechanism: Inducing a Hypoxic State
This compound is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065.[1][2] This conversion is more efficient in the microenvironment of normal tissues, which typically have higher alkaline phosphatase activity and a more neutral pH compared to the often acidic and hypovascular environment of tumors.[1][3] The localized accumulation of WR-1065 in normal tissues is central to its selective protective effects.[1]
One of the key consequences of WR-1065 accumulation is a significant decrease in local oxygen concentration. This hypoxic state is believed to arise from two primary, interconnected processes:
-
Increased Oxygen Consumption: The oxidation of the thiol WR-1065 to its disulfide metabolite, WR-33278, is a rapid process that consumes molecular oxygen. This increased localized oxygen consumption by the drug's metabolic conversion directly contributes to a reduction in the partial pressure of oxygen (pO2) in the surrounding tissue.
-
Reduced Blood Flow and Oxygen Delivery: this compound administration has been associated with transient hypotension, a clinically significant side effect. This is thought to be mediated by the active metabolite WR-1065, which can cause direct relaxation of vascular smooth muscle. This vasodilation can lead to a temporary decrease in peripheral blood flow, thereby reducing the delivery of oxygenated blood to the tissues.
This drug-induced hypoxia in normal tissues renders them more resistant to the damaging effects of radiation and certain chemotherapeutic agents, which are often more effective in well-oxygenated environments.
Quantitative Data on this compound-Induced Hypoxia
The induction of hypoxia by this compound has been quantified through various preclinical and clinical studies. The following tables summarize key findings on its effects on tissue oxygen tension and systemic oxygen metabolism.
Table 1: Effect of this compound on Tissue Partial Pressure of Oxygen (pO2)
| Tissue Type | Species | This compound Dose | Method of pO2 Measurement | Baseline pO2 (mmHg) | pO2 after this compound (mmHg) | Percent Decrease | Reference |
| Leg Muscle (Normal) | Mouse | 200 mg/kg (i.p.) | EPR Oximetry | ~25 | ~10 | ~60% | |
| SCCVII Tumor | Mouse | 200 mg/kg (i.p.) | EPR Oximetry | ~12 | ~5 | ~58% |
Table 2: Systemic Effects of this compound on Oxygen Metabolism in Cancer Patients
| Parameter | Patient Population | This compound Dose | Measurement Method | Change Observed | Time Point | Reference |
| Oxygen Consumption (VO2) | Breast Cancer | 500 mg (s.c.) | Indirect Calorimetry | Significant reduction | Not specified | |
| Venous Blood pO2 | Not specified | Not specified | Blood Gas Analysis | Sharp rise | 20 minutes post-administration | |
| Venous Hemoglobin Saturation | Not specified | Not specified | Blood Gas Analysis | Increase | 20 minutes post-administration |
Signaling Pathways: The Role of HIF-1α
The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).
Under normoxic conditions, HIF-1α is rapidly degraded. However, in a hypoxic environment, HIF-1α is stabilized, allowing it to translocate to the nucleus and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various adaptive responses, including angiogenesis, glycolysis, and cell survival.
This compound-induced hypoxia leads to the stabilization of HIF-1α in normal tissues. This activation of the HIF-1 signaling pathway is a key mechanism by which this compound enhances the resistance of normal cells to cytotoxic therapies.
Caption: this compound-induced HIF-1α signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced hypoxia and the associated cellular responses.
Measurement of Tissue Oxygen Tension via EPR Oximetry
Electron Paramagnetic Resonance (EPR) oximetry is a non-invasive technique for the quantitative measurement of oxygen concentration in tissues.
Protocol Overview:
-
Probe Implantation: A paramagnetic oxygen-sensitive probe (e.g., lithium octa-n-butoxy-substituted naphthalocyanine, LiNc-BuO) is implanted into the tissue of interest (e.g., muscle or tumor) in an animal model.
-
Animal Preparation: The animal is anesthetized and positioned within the EPR spectrometer.
-
Baseline Measurement: A baseline EPR spectrum is acquired to determine the pre-treatment tissue pO2. The linewidth of the EPR spectrum is directly proportional to the oxygen concentration.
-
This compound Administration: this compound is administered to the animal (e.g., via intraperitoneal or intravenous injection).
-
Post-Treatment Measurements: EPR spectra are acquired at various time points after this compound administration to monitor the change in tissue pO2.
-
Data Analysis: The EPR linewidths are measured and converted to pO2 values using a calibration curve.
Caption: EPR oximetry experimental workflow.
Western Blot Analysis of HIF-1α Stabilization
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, such as HIF-1α.
Protocol:
-
Sample Preparation:
-
Treat cells or tissues with this compound for the desired time periods.
-
For in vitro studies, it is crucial to lyse the cells quickly under hypoxic conditions or in a lysis buffer containing inhibitors of prolyl hydroxylases (e.g., CoCl2) to prevent HIF-1α degradation.
-
Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is recommended for a stronger signal.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a polyacrylamide gel (e.g., 7.5%).
-
Separate the proteins by size via electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).
Immunohistochemical Staining of HIF-1α
Immunohistochemistry (IHC) allows for the visualization of protein expression and localization within the context of tissue architecture.
Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol solutions to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0) to unmask the antigenic sites.
-
-
Peroxidase Blocking: Incubate the sections in a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block with a serum-based blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against HIF-1α overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining: Counterstain the sections with a nuclear stain like hematoxylin to visualize the tissue morphology.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Microscopy: Visualize and analyze the staining pattern under a microscope. Nuclear staining for HIF-1α is indicative of its stabilization and activation.
Conclusion and Future Directions
The induction of cellular hypoxia is a critical and selective mechanism of this compound-mediated cytoprotection in normal tissues. By increasing local oxygen consumption and potentially reducing blood flow, this compound's active metabolite, WR-1065, creates a transient hypoxic environment that triggers the HIF-1α signaling pathway, ultimately enhancing the resistance of healthy cells to the damaging effects of cancer therapies.
For drug development professionals, a deeper understanding of this hypoxic mechanism offers several avenues for future research and optimization:
-
Development of Hypoxia-Activated Prodrugs: this compound's ability to selectively induce hypoxia in normal tissues could be exploited to design novel therapeutic strategies where a second drug is only activated under low oxygen conditions, further enhancing the therapeutic window.
-
Optimization of Dosing and Scheduling: A more precise understanding of the kinetics of this compound-induced hypoxia could inform the optimization of dosing and the timing of its administration relative to radiation or chemotherapy to maximize its protective effects.
-
Identification of Biomarkers: Non-invasive methods to monitor tissue hypoxia in real-time could serve as valuable biomarkers to predict and assess the efficacy of this compound's cytoprotective effects in individual patients.
By continuing to unravel the complexities of this compound-induced hypoxia, the scientific community can further refine its clinical application and develop next-generation cytoprotective agents with enhanced efficacy and safety profiles.
References
- 1. Normal tissue radioprotection by this compound via Warburg-type effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of normal tissues from radiation and cytotoxic therapy: the development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine's Impact on Apoptosis and Programmed Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifostine (WR-2721) is a cytoprotective agent utilized to mitigate the toxic effects of chemotherapy and radiotherapy on normal tissues. Its mechanism of action is multifaceted, with a significant impact on the regulation of apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of this compound's core mechanisms in modulating apoptotic signaling pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions involved. The information presented is intended to support further research and drug development efforts in the field of cytoprotection.
Introduction: The Dual Role of this compound in Cell Fate
This compound is a phosphorylated aminothiol prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1] This conversion occurs more readily in the microenvironment of normal tissues, which typically have higher levels of alkaline phosphatase compared to tumor tissues, providing a basis for its selective cytoprotective effects.[2] While initially recognized for its potent free radical scavenging properties, the influence of this compound and WR-1065 on apoptosis is a critical aspect of its cytoprotective and, in some contexts, anti-tumor activity.[3][4]
The impact of this compound on apoptosis is complex and context-dependent, often exhibiting a differential effect on normal versus cancerous cells. In normal tissues, this compound primarily functions to inhibit apoptosis induced by cytotoxic therapies, thereby preserving tissue integrity and function.[5] Conversely, in some cancer cell types, this compound or its metabolite can potentiate apoptosis, enhancing the efficacy of anti-cancer treatments. This dual functionality is intricately linked to the cellular status of key regulatory proteins, most notably the tumor suppressor p53.
Core Mechanisms of this compound in Apoptosis Regulation
This compound's modulation of apoptosis is not attributed to a single mechanism but rather a combination of interconnected actions. These include direct scavenging of reactive oxygen species (ROS), regulation of key signaling pathways, and modulation of the expression and activity of apoptosis-related proteins.
Reactive Oxygen Species (ROS) Scavenging
A primary and well-established mechanism of this compound's cytoprotective effect is the scavenging of free radicals by its active metabolite, WR-1065. Cytotoxic therapies like radiation and certain chemotherapeutic agents generate high levels of ROS, which can induce cellular damage, including DNA strand breaks, and trigger the intrinsic apoptotic pathway. By neutralizing these ROS, WR-1065 reduces the initial oxidative stress, thereby diminishing a key signal for apoptosis initiation in normal cells. In a study involving patients undergoing total body irradiation, this compound treatment was associated with the absence of detectable free radical signals in plasma samples.
Modulation of the p53 Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in orchestrating the cellular response to stress, including DNA damage, and is a central regulator of apoptosis. This compound's interaction with the p53 pathway is a critical determinant of its effects on cell fate.
-
p53-Dependent Apoptosis Inhibition in Normal Cells: In normal cells with wild-type p53, this compound can enhance p53-mediated cell cycle arrest, allowing more time for DNA repair and preventing the cell from entering apoptosis.
-
Differential Effects in p53-Deficient Cancer Cells: In cancer cells lacking functional p53, this compound's protective effects are often diminished. Some studies suggest that in the absence of p53-mediated cell cycle arrest, this compound may even enhance the cytotoxic effects of certain chemotherapeutic agents. Studies have shown that p53-proficient cells exhibit a 3.5 to 4.2-fold greater resistance to this compound-induced apoptosis compared to their p53-deficient counterparts.
Influence on the Bcl-2 Family of Proteins
The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that are crucial regulators of the intrinsic apoptotic pathway. The ratio of these opposing factions determines the cell's susceptibility to apoptotic stimuli. This compound has been shown to modulate the expression of these proteins. For instance, in immature mouse ovaries exposed to gamma-rays, pretreatment with this compound suppressed the radiation-induced increase in the pro-apoptotic protein Bax.
Impact on Caspase Activity
Caspases are a family of proteases that execute the final stages of apoptosis. This compound's influence on caspase activity is complex and can be cell-type specific. While in some contexts, this compound can inhibit the activation of executioner caspases like caspase-3, thereby preventing apoptosis, in other scenarios, particularly in tumor cells, it has been observed to potentiate caspase-3 activity. For example, in leukemia cells, this compound was found to potentiate idarubicin-induced caspase-3 activity. Conversely, in irradiated mouse colonic tissue, this compound treatment led to an increase in caspase-3 expression.
Quantitative Data on this compound's Effects on Apoptosis
The following tables summarize quantitative data from various studies on the impact of this compound and its active metabolite, WR-1065, on apoptosis and related cellular processes.
Table 1: Effect of this compound/WR-1065 on Cell Viability and Survival
| Cell Line/Tissue | Treatment | Effect | Quantitative Value | Citation |
| Human Glioma Cells (U87, D54, U251, A172) | 4 mM WR-1065 + Ionizing Radiation | Radioprotection (Clonogenic Assay) | Protection Factors: 1.9 - 2.8 | |
| Human Myelodysplastic Cell Line | 20 µM this compound (5 days) | Growth Inhibition (IC50) | 14 µM | |
| Human Ovarian (A2780) and Breast (MCF7) Cancer Cells | WR-1065 + 16 different anticancer drugs | No significant effect on IC50 values | - |
Table 2: Modulation of Apoptosis by this compound/WR-1065
| Cell Line/Tissue | Treatment Condition | Parameter Measured | Effect | Quantitative Value | Citation | | --- | --- | --- | --- | --- | | HCT116 Colon Cancer (p53+/+) | this compound (3.8 mM for 24h) | Resistance to Apoptosis vs. p53-/- cells | Increased Resistance | 3.5 - 4.2 fold | | | HCT116 Colon Cancer (p53-/-) | this compound (3.8 mM for 24h) | Increase in Apoptosis vs. p53+/+ cells | Increased Apoptosis | 1.9 ± 0.2 fold (at 72h) | | | H9c2 Cells | 100 µM this compound + TBHP | Apoptosis Reduction | Significant reduction in apoptotic ratio | | | | Human Leukemia Cells (K562) | this compound + Idarubicin | Potentiation of Apoptosis | Increased Caspase-3 activity | | | | Human Endothelial Cells (HMEC) | 4 mM WR-1065 + 5 Gy Radiation | Reduction of Apoptosis | Significant reduction in apoptosis incidence | |
Table 3: Effects of this compound/WR-1065 on Apoptosis-Related Proteins
| Cell Line/Tissue | Treatment | Protein | Effect | Quantitative Value | Citation | | --- | --- | --- | --- | --- | | Immature Mouse Ovary | this compound + 6.42 Gy γ-ray | Bax | Suppressed radiation-induced increase | - | | | Immature Mouse Ovary | this compound + 6.42 Gy γ-ray | p53 | Suppressed radiation-induced increase | - | | | Irradiated Mouse Colon | 400mg/kg this compound | Caspase-3 | Increased immunoexpression | - | | | Irradiated Mouse Colon | 400mg/kg this compound | FAS | Increased immunoexpression | - | |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its study.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound's impact on apoptosis. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture and treat cells with this compound and/or a cytotoxic agent as per the experimental design.
-
Harvest cells by trypsinization (for adherent cells) and centrifugation. Include the culture medium to collect any floating apoptotic cells.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control samples.
-
Acquire data and analyze the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Culture and treat cells as required.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the plate at 400-405 nm in a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to untreated controls.
-
Alkaline Comet Assay for DNA Damage
This assay detects DNA single- and double-strand breaks in individual cells.
Materials:
-
CometAssay® Kit or individual reagents (Lysis Solution, low-melting-point agarose, EDTA, Tris, NaOH)
-
Frosted microscope slides
-
Electrophoresis unit
-
Fluorescence microscope
-
DNA stain (e.g., SYBR Green)
Protocol:
-
Slide Preparation:
-
Harvest and resuspend treated cells in ice-cold PBS.
-
Mix the cell suspension with molten low-melting-point agarose at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Refrigerate for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Remove the coverslip and immerse the slides in pre-chilled Lysis Solution for 30-60 minutes at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm for 20-40 minutes.
-
-
Staining and Visualization:
-
Gently rinse the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, % DNA in tail) using appropriate software.
-
Conclusion and Future Directions
This compound's intricate relationship with apoptosis underscores its clinical utility and highlights areas for further investigation. Its ability to selectively protect normal tissues by inhibiting apoptosis, while in some cases promoting it in tumor cells, presents a compelling paradigm for enhancing the therapeutic index of cancer treatments. The p53 pathway is clearly a central mediator of these differential effects, but further research is needed to fully elucidate the roles of other signaling molecules and pathways.
Future studies should focus on:
-
A more comprehensive understanding of the molecular switch that dictates this compound's pro- or anti-apoptotic stance in different cancer types.
-
The long-term consequences of this compound-mediated apoptosis modulation on tissue regeneration and function.
-
The development of novel this compound analogs or delivery systems that further enhance its selective cytoprotective and potential tumor-sensitizing properties.
By continuing to unravel the complex interplay between this compound and the fundamental process of programmed cell death, the scientific community can pave the way for more effective and less toxic cancer therapies.
References
- 1. This compound Increases FAS and Caspase-3 Expression in Colonic Tissue of Irradiated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the in vitro cytotoxicity of chemotherapeutic agents in three epithelial ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WR-1065, the Active Metabolite of this compound, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has an inhibitory effect on the radiation-induced p53-branched cascade in the immature mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects normal tissues from paclitaxel toxicity while cytotoxicity against tumour cells is maintained - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Protocol for Evaluating Amifostine's Radioprotective Effects
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amifostine is a cytoprotective agent used to mitigate the toxicities associated with radiation therapy and chemotherapy.[1][2][3] It is a prodrug that is dephosphorylated by alkaline phosphatase at the tissue site to its active free thiol metabolite, WR-1065.[4][5] The protective mechanism of this compound is multifaceted, involving the scavenging of free radicals, protection and repair of DNA, and induction of cellular hypoxia. This document provides a detailed in vitro protocol for evaluating the radioprotective effects of this compound, encompassing key experimental methodologies and data presentation guidelines.
Mechanism of Action
This compound's selective protection of normal tissues is attributed to the differential expression of alkaline phosphatase, which is more abundant in healthy tissues compared to tumors. Upon conversion to WR-1065, the active metabolite scavenges reactive oxygen species (ROS) generated by ionizing radiation, thereby preventing damage to cellular macromolecules, including DNA. WR-1065 can also bind to and stabilize DNA, and it has been shown to influence cell cycle progression and apoptosis, often in a p53-dependent manner.
Signaling Pathway
The radioprotective effect of this compound involves modulation of key signaling pathways related to DNA damage response and cell survival. A simplified representation of this pathway is illustrated below.
Caption: this compound's Mechanism of Action.
Experimental Workflow
A typical in vitro workflow to evaluate the radioprotective effects of this compound is outlined below.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Normal human fibroblasts (e.g., NHDF), peripheral blood lymphocytes, or other relevant normal tissue cell lines are recommended. Cancer cell lines (e.g., MCF-7, MDA-MB-231) can be used as controls to assess the selectivity of this compound.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for fibroblasts, RPMI-1640 for lymphocytes) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is a prodrug and requires activation by alkaline phosphatase. For in vitro studies, it is often more convenient to use its active metabolite, WR-1065. Prepare a stock solution of WR-1065 in sterile phosphate-buffered saline (PBS).
-
Treatment Protocol:
-
Plate cells at a suitable density in multi-well plates or flasks.
-
Allow cells to attach and grow for 24 hours.
-
Pre-treat cells with the desired concentration of WR-1065 (e.g., 0.25 mM) for 20-30 minutes before irradiation. Include untreated controls.
-
Wash the cells with PBS to remove the drug before irradiation.
-
Irradiation
-
Source: Use a calibrated X-ray or gamma-ray source.
-
Dose: Irradiate cells with a range of doses relevant to clinical radiotherapy, for example, 0, 2, 5, 10, and 20 Gy.
Cell Viability Assay (Trypan Blue Exclusion)
This assay determines the number of viable cells in a cell suspension.
-
Materials: Trypan blue solution (0.4%), hemocytometer.
-
Procedure:
-
After the desired post-irradiation incubation period (e.g., 48 hours), detach the cells using trypsin-EDTA.
-
Resuspend the cells in culture medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue.
-
Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials: Annexin V-FITC Apoptosis Detection Kit.
-
Procedure:
-
Harvest cells as described for the cell viability assay.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
DNA Damage Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
-
Materials: Lysis solution, electrophoresis buffer, SYBR Green or similar DNA stain.
-
Procedure:
-
Embed harvested cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
-
Reactive Oxygen Species (ROS) Measurement
The dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.
-
Materials: DCFH-DA probe.
-
Procedure:
-
Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound (WR-1065) on Cell Viability Following Irradiation
| Treatment Group | Radiation Dose (Gy) | Cell Viability (%) |
| Control | 0 | 98 ± 2 |
| Control | 10 | 45 ± 5 |
| Control | 20 | 20 ± 4 |
| WR-1065 (0.25 mM) | 0 | 97 ± 3 |
| WR-1065 (0.25 mM) | 10 | 75 ± 6 |
| WR-1065 (0.25 mM) | 20 | 50 ± 5 |
Table 2: Effect of this compound (WR-1065) on Apoptosis Following Irradiation (10 Gy)
| Treatment Group | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control | 25 ± 4 | 15 ± 3 |
| WR-1065 (0.25 mM) | 10 ± 2 | 5 ± 1 |
Table 3: Effect of this compound (WR-1065) on DNA Damage (Comet Assay) Following Irradiation (10 Gy)
| Treatment Group | Tail Moment (Arbitrary Units) |
| Control | 45 ± 6 |
| WR-1065 (0.25 mM) | 15 ± 3 |
Table 4: Effect of this compound (WR-1065) on Intracellular ROS Levels Following Irradiation (10 Gy)
| Treatment Group | Relative Fluorescence Units (RFU) |
| Control | 8500 ± 700 |
| WR-1065 (0.25 mM) | 3500 ± 400 |
Conclusion
This application note provides a comprehensive set of protocols for the in vitro evaluation of this compound's radioprotective effects. By employing these standardized assays, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of radioprotection and to screen for novel cytoprotective agents. The provided diagrams and tables serve as a guide for experimental design and data presentation.
References
- 1. This compound: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound as a radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoprotective and radioprotective effects of this compound: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 5. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine in Murine Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (WR-2721) is a cytoprotective agent utilized in oncology to mitigate the toxic effects of chemotherapy and radiotherapy on normal tissues.[1][2][3] An inactive prodrug, this compound is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1][4] The selective protection of healthy tissues is attributed to the higher alkaline phosphatase activity and more favorable physiological pH in these tissues compared to the often acidic and hypoxic microenvironment of tumors. WR-1065 is a potent scavenger of free radicals, which are a primary mediator of cellular damage from radiation and certain chemotherapeutic agents.
These notes provide a comprehensive overview of this compound administration and dosage in murine cancer models, offering detailed protocols and quantitative data to guide researchers in preclinical studies.
Mechanism of Action
This compound exerts its cytoprotective effects through a multi-faceted mechanism following its conversion to the active metabolite, WR-1065. Key actions include:
-
Free Radical Scavenging: WR-1065 directly neutralizes reactive oxygen species generated by chemotherapy and radiotherapy, thereby preventing damage to cellular macromolecules, including DNA.
-
DNA Protection and Repair: The active metabolite can bind to DNA, stabilizing it and shielding it from damage. It is also suggested that this compound can accelerate DNA repair processes.
-
Induction of Cellular Hypoxia: this compound can induce a transient state of hypoxia in normal tissues, which is known to be protective against radiation damage.
-
Cell Cycle Modulation: this compound has been shown to influence cell cycle progression, potentially allowing more time for DNA repair before replication.
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in murine models based on published literature.
Table 1: Toxicity Data for this compound in Mice
| Parameter | Mouse Strain | Route of Administration | Value | Reference |
| LD50 | CD-1 | Not Specified | 400-1000 mg/kg | |
| LD50 | Not Specified | Intraperitoneal (i.p.) | 950 mg/kg | |
| LD50 | Not Specified | Intraperitoneal (i.p.) | 704 mg/kg | |
| LD50 | Not Specified | Oral (p.o.) | 1049 mg/kg | |
| MTD | CD-1 | Not Specified | 200 mg/kg | |
| MTD | Not Specified | Intraperitoneal (i.p.) | 600 mg/kg |
LD50: Lethal Dose, 50%; MTD: Maximum Tolerated Dose
Table 2: Effective Dosages of this compound in Murine Cancer Models
| Application | Cancer/Treatment Model | Mouse Strain | Dosage | Route | Timing | Outcome | Reference |
| Radioprotection | Whole-Body γ-irradiation | C3H/HeN | 200 mg/kg | i.p. | 30 min prior | Increased LD50/30 from 7.85 Gy to 11.30 Gy | |
| Radioprotection | Whole-Body γ-irradiation | Not Specified | 500 mg/kg | i.p. | Prior to irradiation | Dose Reduction Factor of 2.7 (H-ARS) and 1.8 (GI-ARS) | |
| Radioprotection | Hematopoietic Tissues | Not Specified | 25-50 mg/kg | Not Specified | Not Specified | Effective for hematopoietic protection | |
| Radioprotection | Whole-Body γ-irradiation | Not Specified | 500 mg/kg | Oral (nanoparticles) | 1 hr prior | Significantly enhanced 30-day survival | |
| Chemoprotection | Cisplatin | BALB/c | 200 mg/kg | IV | 30 or 5 min prior | Protection against nephrotoxicity | |
| Chemoprotection | Cyclophosphamide | C57BL | Not Specified | Not Specified | 30 min prior | Protected against taste disruption | |
| Chemoprevention | Skin Carcinogenesis (DMBA/TPA) | CD-1 | 40 mg/kg | s.c. | Daily/Twice weekly | Reduced tumor incidence and multiplicity | |
| Chemoprotection | Paclitaxel | SCID | 100 or 200 mg/kg | i.p. | Prior to each dose | No interference with anti-tumor effect |
H-ARS: Hematopoietic Acute Radiation Syndrome; GI-ARS: Gastrointestinal Acute Radiation Syndrome; DMBA: 7,12-Dimethylbenz(a)anthracene; TPA: 12-O-Tetradecanoylphorbol-13-acetate
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol details the reconstitution and dilution of lyophilized this compound for administration in murine models.
Materials:
-
This compound for Injection, USP (lyophilized powder, typically in 500 mg vials)
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile syringes and needles
-
Sterile microcentrifuge tubes or other suitable sterile containers for dilution
Procedure:
-
Reconstitution:
-
Aseptically add 9.7 mL of sterile 0.9% Sodium Chloride Injection to a 500 mg vial of this compound.
-
This results in a solution with a concentration of 50 mg/mL (500 mg / 10 mL total volume).
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously.
-
-
Stability of Reconstituted Solution:
-
The reconstituted solution is chemically stable for up to 5 hours at room temperature (approx. 25°C) and up to 24 hours when refrigerated (2°C to 8°C).
-
Visually inspect for particulate matter and discoloration before administration. Do not use if the solution is cloudy or contains precipitates.
-
-
Dilution for Injection:
-
Calculate the required dose for each mouse based on its body weight and the desired dosage (mg/kg).
-
Calculate the volume of the 50 mg/mL stock solution needed for each mouse.
-
For accurate dosing of small volumes, it may be necessary to perform a serial dilution of the stock solution with sterile 0.9% Sodium Chloride. For example, to achieve a final concentration of 5 mg/mL, dilute the 50 mg/mL stock 1:10.
-
The final injection volume for mice is typically in the range of 100-200 µL for intraperitoneal (i.p.) or subcutaneous (s.c.) administration.
-
Protocol 2: Administration of this compound in a Murine Radioprotection Model
This protocol outlines a general procedure for assessing the radioprotective efficacy of this compound.
Caption: Experimental Workflow for Radioprotection Study.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle + Radiation, this compound + Radiation).
-
This compound Preparation: Prepare the this compound solution as described in Protocol 1.
-
Administration:
-
Administer the appropriate dose of this compound (e.g., 200 mg/kg) via the chosen route (e.g., intraperitoneally) 15-30 minutes prior to irradiation.
-
Administer an equivalent volume of vehicle (0.9% Sodium Chloride) to the control group.
-
-
Irradiation: Expose the mice to the specified dose of radiation.
-
Post-Irradiation Monitoring:
-
Monitor the animals daily for survival, body weight changes, and signs of radiation sickness for a predetermined period (e.g., 30 days).
-
Provide supportive care as required and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Protocol 3: Administration of this compound in a Murine Chemoprotection Model
This protocol provides a general framework for evaluating the ability of this compound to mitigate chemotherapy-induced toxicity.
Caption: Experimental Workflow for Chemoprotection Study.
Procedure:
-
Tumor Implantation (if applicable): For studies involving tumor-bearing mice, implant tumor cells and allow tumors to reach a predetermined size.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle + Chemotherapy, this compound + Chemotherapy).
-
This compound Preparation: Prepare the this compound solution as described in Protocol 1.
-
Administration:
-
Administer the selected dose of this compound via the chosen route 15-30 minutes before the administration of the chemotherapeutic agent.
-
Administer an equivalent volume of vehicle to the control group.
-
-
Chemotherapy Administration: Administer the chemotherapeutic agent according to the study design.
-
Monitoring:
-
Regularly measure tumor volume (if applicable).
-
Monitor body weight and observe for clinical signs of toxicity (e.g., changes in appetite, activity, fur texture).
-
Collect blood samples at specified time points for hematological and biochemical analysis to assess organ toxicity (e.g., nephrotoxicity, myelosuppression).
-
-
Treatment Cycles: Repeat the treatment cycle as required by the experimental design.
-
Endpoint Analysis: At the end of the study, euthanize the animals and perform terminal procedures, such as tumor and organ harvesting for histopathological and molecular analyses.
Important Considerations
-
Hypotension: A potential side effect of this compound is hypotension. While less of a concern in mice than in humans, it is advisable to observe animals for any signs of distress following administration.
-
Tumor Protection: A key concern with cytoprotective agents is the potential to also protect tumor cells from the effects of therapy. Numerous preclinical studies have shown that this compound does not interfere with the antitumor efficacy of chemotherapy or radiotherapy in most tumor models. However, this should be empirically validated in the specific tumor model being studied.
-
Animal Welfare: All animal experiments should be conducted in compliance with an approved IACUC protocol. Appropriate measures for animal handling, supportive care, and humane endpoints must be in place.
References
Application Note: Measuring DNA Damage Protection by Amifostine using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a broad-spectrum cytoprotective agent, has demonstrated significant potential in protecting normal tissues from the genotoxic effects of radiation and chemotherapy.[1][2][3][4] Its mechanism of action involves the scavenging of free radicals and the stabilization of DNA, thereby mitigating DNA damage.[1] The single-cell gel electrophoresis, or Comet Assay, is a sensitive and reliable method for detecting DNA strand breaks in individual cells, making it an invaluable tool for quantifying the protective effects of agents like this compound. This application note provides a detailed protocol for utilizing the comet assay to measure the DNA damage protection afforded by this compound, along with data presentation guidelines and visualizations of the experimental workflow and the drug's mechanism of action.
This compound is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065. This active form is a potent scavenger of reactive oxygen species and can bind to and stabilize DNA, thus protecting it from damage induced by genotoxic agents. The differential expression of alkaline phosphatase between normal and tumor tissues contributes to the selective protection of healthy cells by this compound.
Mechanism of Action of this compound
This compound exerts its cytoprotective effects through a multi-faceted mechanism. Upon administration, the inactive prodrug, this compound, is converted to its active metabolite, WR-1065, by membrane-bound alkaline phosphatase, which is more abundant in normal tissues compared to most tumors. WR-1065 then acts as a potent scavenger of free radicals generated by radiation or chemotherapy, preventing them from damaging cellular components, particularly DNA. Additionally, WR-1065 can bind to DNA, stabilizing its structure and making it less susceptible to damage. The drug has also been shown to influence cell cycle progression and affect redox-sensitive transcription factors.
Experimental Protocols
This section provides a detailed methodology for assessing the DNA-protective effects of this compound using the alkaline comet assay.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., human lymphocytes, HepG2, or other relevant cell types), complete cell culture medium, flasks, plates, incubators.
-
This compound and Damaging Agent: this compound (WR-2721), DNA damaging agent (e.g., etoposide, dacarbazine, or ionizing radiation source).
-
Comet Assay Solutions:
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Low Melting Point (LMP) Agarose (0.5% in PBS)
-
Normal Melting Point (NMP) Agarose (1% in PBS)
-
Lysis Solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA Staining Solution (e.g., Ethidium Bromide, SYBR Green)
-
-
Equipment:
-
Microscope slides (pre-coated or frosted)
-
Horizontal gel electrophoresis unit with power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
-
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Detailed Procedure
-
Cell Culture and Treatment:
-
Culture the chosen cell line under standard conditions to achieve a healthy, proliferating population.
-
Seed cells at an appropriate density in culture plates or flasks. For suspension cells, ensure a sufficient cell number for the experiment.
-
Experimental groups should include:
-
Negative Control (untreated cells)
-
This compound only
-
Damaging agent only
-
This compound + Damaging agent
-
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., cell culture medium).
-
Incubate the cells designated for this compound treatment with the desired concentrations of the drug for a specific duration (e.g., 15 minutes to 24 hours) prior to inducing DNA damage.
-
-
Induction of DNA Damage:
-
Chemical Induction: Add the DNA damaging agent (e.g., etoposide, dacarbazine) at various concentrations to the cell culture medium and incubate for a defined period (e.g., 1-2 hours).
-
Radiation Induction: For radiation-induced damage, irradiate the cells with a specific dose of ionizing radiation.
-
-
Cell Harvesting and Preparation:
-
For adherent cells, detach them using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Wash the cells with ice-cold PBS and resuspend in PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with LMP agarose (at 37°C) at a ratio of 1:10 (v/v).
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C for at least 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in ice-cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
DNA Unwinding (Alkaline Treatment):
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer, ensuring the slides are fully submerged.
-
Let the slides sit in this buffer for 20-40 minutes to allow for DNA unwinding and expression of alkali-labile sites.
-
-
Electrophoresis:
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes. These conditions should be optimized for the specific cell type.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and wash them gently with Neutralization Buffer three times for 5 minutes each.
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., ethidium bromide) to each slide and incubate for 5-10 minutes in the dark.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of randomly selected cells (typically 50-100 cells per slide).
-
Analyze the images using specialized comet assay software to quantify DNA damage.
-
-
Data Analysis:
-
Commonly used parameters to quantify DNA damage include:
-
Tail Length: The length of the DNA migration from the nucleus.
-
% DNA in Tail: The percentage of total DNA that has migrated into the tail.
-
Tail Moment: An integrated value that considers both the tail length and the percentage of DNA in the tail (Tail Length x % DNA in Tail).
-
-
Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Data Presentation
Quantitative data from comet assay experiments should be summarized in a clear and structured format to facilitate comparison between experimental conditions.
Table 1: In Vitro DNA Damage Protection by this compound in Human Lymphocytes
| Treatment Group | This compound Concentration (µg/mL) | Radiation Dose (Gy) | Mean Tail Moment (Arbitrary Units) | % Reduction in DNA Damage | Dose Modifying Factor (DMF) |
| Control | 0 | 0 | 1.2 ± 0.3 | - | - |
| Radiation Alone | 0 | 4 | 25.6 ± 2.1 | 0% | 1.00 |
| This compound + Radiation | 250 | 4 | 15.4 ± 1.8 | 40% | 0.87 |
| This compound + Radiation | 500 | 4 | 11.8 ± 1.5 | 54% | - |
| This compound + Radiation | 1000 | 4 | 9.7 ± 1.2* | 62% | - |
*Statistically significant difference compared to Radiation Alone (p < 0.05). Data is illustrative and based on findings from similar studies.
Table 2: Chemoprotective Effect of this compound in HepG2 Cells
| Treatment Group | This compound Concentration (mg/mL) | Dacarbazine Concentration (µg/mL) | Mean % DNA in Tail | % Reduction in DNA Damage |
| Control | 0 | 0 | 2.5 ± 0.8 | - |
| Dacarbazine Alone | 0 | 5 | 38.2 ± 3.5 | 0% |
| This compound + Dacarbazine | 2 | 5 | 29.8 ± 2.9* | 22% |
| This compound + Dacarbazine | 3 | 5 | 21.5 ± 2.4 | 44% |
| This compound + Dacarbazine | 5 | 5 | 15.3 ± 1.9 | 60% |
*p < 0.05, **p < 0.001 compared to Dacarbazine Alone. Data adapted from a study on dacarbazine-induced genotoxicity.
Conclusion
The comet assay is a highly sensitive and versatile method for quantifying the DNA-protective effects of this compound. By following the detailed protocol provided in this application note, researchers can obtain reliable and reproducible data on the efficacy of this compound in mitigating DNA damage induced by various genotoxic agents. The structured presentation of quantitative data and the visualization of the underlying mechanisms and experimental workflow will aid in the interpretation and communication of findings, ultimately supporting the development and application of this compound in clinical settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Amifostine's Cytoprotection using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (WR-2721) is a broad-spectrum cytoprotective agent designed to mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1][2][3] It is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065, a potent thiol-containing antioxidant.[2] This conversion is catalyzed by alkaline phosphatase, which is more abundant in normal tissues than in most tumors, leading to selective protection of healthy cells. The protective mechanisms of this compound are multifaceted, including the scavenging of free radicals, hydrogen donation for DNA repair, and modulation of key signaling pathways involved in cell cycle arrest and apoptosis.[1]
These application notes provide detailed protocols for commonly used cell viability assays to assess the cytoprotective effects of this compound and its active metabolite, WR-1065. The included assays—MTT, XTT, and Clonogenic Survival—offer quantitative measures of cell health and proliferative capacity, enabling researchers to evaluate the efficacy of this compound in various in vitro models.
Mechanism of this compound Cytoprotection
This compound is a prodrug that is converted to its active thiol metabolite, WR-1065, by membrane-bound alkaline phosphatase, which is predominantly found in healthy tissues. The cytoprotective effects of WR-1065 are attributed to several mechanisms:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, thereby reducing oxidative stress and damage to cellular components like DNA, proteins, and lipids.
-
DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair DNA radicals, preventing the propagation of DNA damage.
-
Modulation of Cell Cycle and Apoptosis: this compound's active metabolite, WR-1065, can influence cell cycle progression and apoptosis, often through the p53 signaling pathway. WR-1065 can induce the accumulation and activation of p53, leading to cell cycle arrest, which allows more time for DNA repair. This activation is mediated through a non-genotoxic pathway involving the c-Jun N-terminal kinase (JNK). By modulating p53, WR-1065 can shift the cellular response from apoptosis towards survival and repair in normal tissues.
Key Cell Viability Assays for this compound Cytoprotection
Several in vitro assays are instrumental in quantifying the cytoprotective effects of this compound. These assays measure different aspects of cell health, from metabolic activity to long-term proliferative potential.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method to assess cell viability. The advantage of XTT is that the formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step required in the MTT assay.
Clonogenic Survival Assay
The clonogenic assay is considered the gold standard for measuring the long-term reproductive integrity of cells after treatment. It assesses the ability of a single cell to proliferate and form a colony of at least 50 cells. This assay is particularly relevant for evaluating the protective effects of this compound against cytotoxic agents that cause delayed cell death.
Data Presentation
The following tables summarize quantitative data from studies assessing the cytoprotective effects of this compound using various cell viability assays.
Table 1: Cytoprotective Effect of this compound in XTT Assay
| Cell Line | Treatment | Cell Viability (% of Control) |
| PC-12 | Cisplatin | 50.8% |
| PC-12 | Cisplatin + this compound | 64.1% |
| PC-3 | Cisplatin | 72.5% |
| PC-3 | Cisplatin + this compound | 68.1% |
| PC-12 | Paclitaxel | 67.0% |
| PC-12 | Paclitaxel + this compound | 64.3% |
| PC-3 | Paclitaxel | 62.0% |
| PC-3 | Paclitaxel + this compound | 57.0% |
Table 2: Radioprotective Effect of this compound in Clonogenic Assay of Mesenchymal Progenitors (CFU-F)
| Radiation Dose (cGy) | % Decrease in Colonies (Radiation Alone) | % Protection with this compound |
| 100 | 12% | 100% |
| 200 | 36% | 100% |
| 400 | 50% | 84% |
| 600 | 24% | 46% |
| 800 | Not specified | 14% |
Table 3: Radioprotective Effect of this compound in Clonogenic Assay of Hematopoietic Progenitors
| Progenitor Type | Radiation Dose (cGy) | % Decrease in Colonies (Radiation Alone) | % Protection with this compound |
| CFU-GEMM | 200 | 72% | 68% |
| CFU-GEMM | 400 | 83% | 31% |
| BFU-E | 200 | 54% | 100% |
| CFU-GM | 100 | 74% | 54% |
| CFU-GM | 200 | 84% | 32% |
| CFU-GM | 400 | 93% | 12% |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytoprotection
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or WR-1065)
-
Cytotoxic agent (e.g., chemotherapy drug or radiation source)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Pre-treatment: Remove the medium and add fresh medium containing the desired concentration of this compound. Incubate for a specified period (e.g., 30 minutes to 4 hours) prior to cytotoxic challenge. Include a vehicle control (medium without this compound).
-
Cytotoxic Challenge:
-
Chemotherapy: Add the cytotoxic drug at various concentrations to the wells containing this compound and to control wells without this compound.
-
Radiation: Expose the plate to the desired dose of ionizing radiation.
-
-
Incubation: Incubate the plates for a period relevant to the cytotoxic agent's mechanism of action (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Clonogenic Survival Assay for this compound Cytoprotection
This protocol is based on standard clonogenic assay procedures.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or WR-1065)
-
Cytotoxic agent (e.g., chemotherapy drug or radiation source)
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Preparation: Grow cells to sub-confluency and prepare a single-cell suspension.
-
This compound Treatment and Cytotoxic Challenge:
-
Treat a known number of cells in suspension or in a flask with this compound for a specified time.
-
Subsequently, expose the cells to the cytotoxic agent (chemotherapy or radiation).
-
-
Cell Plating: After treatment, count the viable cells (e.g., using Trypan Blue exclusion) and seed a precise number of cells into 6-well plates. The number of cells to be plated will depend on the expected toxicity of the treatment and should be optimized to yield 50-150 colonies per plate.
-
Incubation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
Colony Staining:
-
Remove the medium and gently wash the plates with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: this compound activation and mechanism of cytoprotection.
Caption: Experimental workflow for assessing this compound's cytoprotection.
References
- 1. Effects of this compound on clonogenic mesenchymal progenitors and hematopoietic progenitors exposed to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Amifostine in Combination with Platinum-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studies involving amifostine as a cytoprotective agent in conjunction with platinum-based chemotherapy. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these methodologies.
Introduction
This compound (Ethyol®) is an organic thiophosphate prodrug that is investigated for its ability to protect normal tissues from the toxic effects of chemotherapy and radiation.[1][2][3][4] When administered, this compound is dephosphorylated by alkaline phosphatase in tissues to its active free thiol metabolite, WR-1065.[5] This active form is thought to exert its cytoprotective effects through several mechanisms, including the scavenging of free radicals, hydrogen donation to repair damaged molecules, and detoxification of reactive metabolites of platinum and alkylating agents. The selectivity of this compound for normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to most solid tumors, leading to a higher concentration of the active metabolite WR-1065 in healthy cells.
Platinum-based chemotherapeutic agents, such as cisplatin and carboplatin, are mainstays in the treatment of various cancers, including ovarian, lung, and head and neck cancers. However, their use is often limited by significant side effects, most notably nephrotoxicity, neurotoxicity, and myelosuppression. This compound has been evaluated as a promising agent to mitigate these toxicities, potentially allowing for higher doses of chemotherapy and improved treatment outcomes.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound in reducing platinum-based chemotherapy-induced toxicities.
Table 1: Reduction of Cisplatin-Induced Nephrotoxicity in Advanced Ovarian Cancer
| Parameter | Cyclophosphamide + Cisplatin (CP) | This compound + CP | P-value | Reference |
| Patients with >40% decrease in creatinine clearance | Significantly higher | Significantly lower | 0.001 | |
| Patients with serum creatinine >1.5 mg/dL | Significantly higher | Significantly lower | 0.004 | |
| Discontinuation due to toxicity | 24% | 9% | 0.002 | |
| Pathologic tumor response rate | 28% | 37% | Not significant | |
| Median survival | 31 months | 31 months | Not significant |
A randomized controlled trial in 242 patients with advanced ovarian cancer receiving cyclophosphamide (1,000 mg/m²) and cisplatin (100 mg/m²) with or without this compound (910 mg/m²).
Table 2: Reduction of Carboplatin-Induced Myelosuppression in Advanced Solid Tumors
| Parameter | Carboplatin Alone | This compound + Carboplatin | P-value | Reference |
| Median platelet nadir (x 10⁹/L) | 88 | 127 | 0.023 | |
| Median platelet nadir (first cycle) (x 10⁹/L) | 85 | 144 | 0.24 | |
| Median granulocyte nadir (first cycle) (x 10⁹/L) | 1.6 | 2.4 | Not significant |
A randomized trial in patients with advanced solid tumors receiving carboplatin (500 mg/m²) alone or with two doses of this compound (910 mg/m² each).
Experimental Protocols
Preclinical In Vivo Model for Assessing Efficacy and Toxicity
This protocol describes a typical xenograft model to evaluate the cytoprotective effects of this compound in combination with cisplatin without compromising anti-tumor efficacy.
Objective: To determine if this compound can reduce cisplatin-induced toxicity (nephrotoxicity) while maintaining the anti-tumor activity of cisplatin in a tumor-bearing mouse model.
Materials:
-
6-8 week old female nude mice
-
Human ovarian cancer cell line (e.g., OVCAR-3)
-
This compound (Ethyol®)
-
Cisplatin
-
Matrigel
-
Calipers
-
Metabolic cages
-
Blood collection supplies
-
Reagents for BUN and serum creatinine analysis
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ OVCAR-3 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The formula for tumor volume is (Length x Width²)/2.
-
Treatment Groups: Once tumors reach a volume of approximately 100-150 mm³, randomize mice into the following groups (n=8-10 per group):
-
Vehicle control (saline)
-
This compound alone (e.g., 200 mg/kg, intraperitoneally)
-
Cisplatin alone (e.g., 6 mg/kg, intraperitoneally)
-
This compound + Cisplatin
-
-
Drug Administration:
-
Administer this compound 30 minutes before cisplatin injection.
-
Administer treatments once a week for 3-4 weeks.
-
-
Toxicity Assessment:
-
Nephrotoxicity: House mice in metabolic cages for 24-hour urine collection before the first treatment and 72 hours after the last treatment. Collect blood via retro-orbital or tail vein sampling at the end of the study. Measure blood urea nitrogen (BUN) and serum creatinine levels.
-
General Toxicity: Monitor body weight twice weekly and observe for any signs of distress.
-
-
Efficacy Assessment: Continue to measure tumor volume twice weekly until the end of the study (e.g., day 28 or when tumors in the control group reach a predetermined size).
-
Data Analysis: Compare tumor growth inhibition, changes in BUN and creatinine levels, and body weight changes between the different treatment groups.
In Vitro Cytoprotection Assay
This protocol outlines an in vitro assay to assess the ability of this compound's active metabolite, WR-1065, to protect normal cells from cisplatin-induced cytotoxicity.
Objective: To determine the cytoprotective effect of WR-1065 on normal human cells (e.g., normal human dermal fibroblasts - NHDF) exposed to cisplatin and to confirm the lack of protection in cancer cells (e.g., MCF-7).
Materials:
-
Normal human cell line (e.g., NHDF)
-
Cancer cell line (e.g., MCF-7)
-
WR-1065 (active metabolite of this compound)
-
Cisplatin
-
Cell culture medium and supplements
-
96-well plates
-
MTT or similar cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed NHDF and MCF-7 cells in separate 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Pre-treatment with WR-1065:
-
Prepare a range of concentrations of WR-1065 in cell culture medium.
-
Remove the old medium and add the medium containing WR-1065 to the designated wells. Incubate for 30-60 minutes.
-
Include control wells with medium only.
-
-
Cisplatin Treatment:
-
Prepare a range of concentrations of cisplatin in cell culture medium.
-
Add the cisplatin-containing medium to the wells (with and without WR-1065 pre-treatment).
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment:
-
Perform an MTT assay according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Compare the viability of cells treated with cisplatin alone to those pre-treated with WR-1065.
Clonogenic Survival Assay
This assay determines the long-term reproductive viability of cells after treatment.
Objective: To assess the ability of this compound to protect the clonogenic survival of normal cells treated with cisplatin, without protecting cancer cells.
Materials:
-
Normal and cancer cell lines
-
This compound (or WR-1065)
-
Cisplatin
-
6-well plates
-
Cell culture medium
-
Trypsin-EDTA
-
Crystal violet staining solution
Procedure:
-
Cell Treatment: Treat exponentially growing cells in flasks with cisplatin with or without this compound pre-treatment for a specified time (e.g., 24 hours).
-
Cell Plating: After treatment, trypsinize the cells, count them, and plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and treatment dose to obtain a countable number of colonies (typically 50-150).
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a methanol/acetic acid solution and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Compare the surviving fractions between the different treatment groups.
-
Signaling Pathways and Mechanisms of Action
This compound's Cytoprotective Signaling
This compound's protective effects are mediated through a complex network of signaling pathways. The primary mechanism involves the detoxification of reactive oxygen species (ROS) and platinum agents by its active metabolite, WR-1065. Additionally, WR-1065 can influence key cellular processes like DNA repair and cell cycle regulation, often in a p53-dependent manner.
Caption: this compound's cytoprotective signaling pathway.
Platinum Chemotherapy-Induced Damage and this compound's Intervention
Platinum agents induce cytotoxicity primarily through the formation of DNA adducts, leading to DNA damage and subsequent apoptosis. This process is often mediated by the ATM/ATR and p53 signaling pathways. This compound's active metabolite, WR-1065, can interfere with this cascade at multiple levels.
Caption: Platinum-induced damage and this compound's intervention.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating this compound with platinum-based chemotherapy.
Caption: Preclinical experimental workflow.
Conclusion
The experimental designs and protocols outlined in these application notes provide a framework for the continued investigation of this compound as a cytoprotective agent in combination with platinum-based chemotherapy. The available data strongly suggest that this compound can significantly reduce the incidence and severity of dose-limiting toxicities without compromising the anti-tumor efficacy of these essential chemotherapeutic drugs. Further research, utilizing robust and standardized methodologies as described herein, is crucial for optimizing the clinical application of this compound and improving the therapeutic index of platinum-based cancer therapies.
References
- 1. This compound pretreatment for protection against cyclophosphamide-induced and cisplatin-induced toxicities: results of a randomized control trial in patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effects of this compound (Ethyol) in patients treated with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous and Intravenous Administration of Amifostine in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a cytoprotective agent, is utilized to mitigate the toxic effects of chemotherapy and radiation on normal tissues. It is a prodrug that is metabolized to its active form, WR-1065, which is a potent scavenger of free radicals.[1][2] These application notes provide detailed protocols for the subcutaneous (SC) and intravenous (IV) administration of this compound in laboratory animals, primarily focusing on rat models, as well as a comparison of the two routes.
Data Presentation: Quantitative Comparison of Subcutaneous vs. Intravenous Administration
Subcutaneous administration of this compound has been shown to be at least as effective as intravenous administration in protecting against radiation-induced damage in animal models.[1][2] In some cases, SC administration may offer a more prolonged protective effect.[1] A key factor in this compound's efficacy is the concentration of its active metabolite, WR-1065, in tissues. The following table summarizes the tissue concentrations of WR-1065 in rats following a 200 mg/kg dose of this compound administered either intravenously or subcutaneously.
| Tissue | Time After Administration | WR-1065 Concentration (nmol/g) - IV Administration | WR-1065 Concentration (nmol/g) - SC Administration |
| Parotid Gland | 30 minutes | 100 ± 20 | 120 ± 30 |
| 60 minutes | 80 ± 15 | 100 ± 25 | |
| Small Intestine | 30 minutes | 150 ± 40 | 180 ± 50 |
| 60 minutes | 120 ± 30 | 150 ± 40 | |
| Kidney | 30 minutes | 200 ± 50 | 200 ± 60 |
| 60 minutes | 150 ± 40 | 160 ± 45 | |
| Plasma | 30 minutes | 50 ± 10 | 40 ± 8 |
| 60 minutes | 30 ± 5 | 35 ± 7 |
Data is presented as mean ± standard deviation and is based on findings from preclinical studies in rats.
Signaling Pathway of this compound
The cytoprotective effects of this compound are primarily mediated by its active metabolite, WR-1065. The following diagram illustrates the mechanism of action.
Experimental Protocols
The following are detailed methodologies for the subcutaneous and intravenous administration of this compound in rats.
Materials
-
This compound for Injection, USP (lyophilized powder)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes (1 mL and 3 mL)
-
Sterile needles (25-27 gauge for SC, 27-30 gauge for IV)
-
Anesthetic (e.g., Isoflurane or a ketamine/xylazine cocktail)
-
Heating pad or lamp
-
Restraining device for rats (for IV injection)
-
70% ethanol or isopropyl alcohol swabs
-
Sterile gauze
-
Ophthalmic ointment
This compound Solution Preparation
-
Reconstitution: Reconstitute the lyophilized this compound powder with sterile 0.9% Sodium Chloride Injection. For a standard 500 mg vial, inject 9.7 mL of saline to yield a solution with a concentration of 50 mg/mL.
-
Stability: The reconstituted solution is stable for up to 5 hours at room temperature (approximately 25°C) and for up to 24 hours when refrigerated (2-8°C).
-
Vehicle: The sole vehicle for reconstitution and dilution should be sterile 0.9% Sodium Chloride Injection.
Anesthesia Protocol (for short procedures)
For procedures requiring anesthesia, isoflurane is a preferred agent due to its rapid induction and recovery.
-
Induction: Place the rat in an induction chamber with 3-5% isoflurane in oxygen.
-
Maintenance: Once anesthetized, transfer the rat to a nose cone delivering 1-2.5% isoflurane.
-
Monitoring: Monitor the rat's respiratory rate and depth of anesthesia throughout the procedure.
-
Eye Protection: Apply ophthalmic ointment to prevent corneal drying.
Alternatively, an injectable anesthetic cocktail such as ketamine (75-100 mg/kg) and xylazine (5-10 mg/kg) administered intraperitoneally can be used.
Subcutaneous (SC) Administration Protocol
-
Animal Restraint: Manually restrain the rat by gently grasping the loose skin over the shoulders ("scruffing").
-
Injection Site: The preferred injection site is the dorsal scapular region.
-
Procedure: a. Create a "tent" of skin by lifting the scruff. b. Clean the injection site with an alcohol swab. c. Insert a 25-27 gauge needle, bevel up, into the base of the skin tent at a 30-45 degree angle to the body. d. Gently aspirate to ensure the needle is not in a blood vessel. e. Inject the this compound solution. A small bleb will form under the skin. f. Withdraw the needle and apply gentle pressure to the injection site with sterile gauze for a few seconds.
-
Post-Procedure: Return the animal to its cage and monitor for any adverse reactions.
Intravenous (IV) Administration Protocol (Tail Vein)
-
Animal Preparation: a. Anesthetize the rat as described above. b. To dilate the tail veins, place the rat on a heating pad or use a heat lamp directed at the tail for a few minutes.
-
Animal Restraint: Place the anesthetized rat in a restraining device, ensuring the tail is accessible.
-
Procedure: a. Clean the tail with an alcohol swab. b. The lateral tail veins are the target for injection. c. Hold the tail gently and use a 27-30 gauge needle attached to a 1 mL syringe. d. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees). e. A flash of blood in the needle hub may indicate successful entry into the vein. f. Slowly inject the this compound solution. There should be no resistance. If a blister forms, the needle is not in the vein and should be repositioned. g. After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Post-Procedure: Allow the animal to recover from anesthesia on a heating pad to maintain body temperature. Monitor the animal until it is fully ambulatory.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an experiment comparing subcutaneous and intravenous administration of this compound.
References
- 1. Subcutaneous administration of this compound (ethyol) is equivalent to intravenous administration in a rat mucositis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies on the radioprotective efficacy and pharmacokinetics of subcutaneously administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Amifostine in 3D Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Three-dimensional (3D) organoid culture systems have emerged as powerful tools in biomedical research, offering a more physiologically relevant model compared to traditional 2D cell cultures. These self-organizing structures recapitulate the complex architecture and cellular heterogeneity of their organs of origin, making them invaluable for disease modeling, drug screening, and personalized medicine. Amifostine is a broad-spectrum cytoprotective agent, approved for clinical use to mitigate the toxic side effects of chemotherapy and radiotherapy on normal tissues.[1][2][3] Its application in 3D organoid systems presents a promising avenue for studying tissue-specific toxicity and protection mechanisms in a controlled in vitro environment.
This compound is a prodrug that is dephosphorylated by alkaline phosphatase, an enzyme more abundant in healthy tissues than in tumors, to its active thiol metabolite, WR-1065.[4][5] WR-1065 is a potent scavenger of reactive oxygen species (ROS), a key mediator of cellular damage induced by chemo- and radiotherapy. Beyond its antioxidant properties, WR-1065 is also known to modulate key signaling pathways involved in cell cycle control and DNA repair, such as the p53 and NFκB pathways.
These application notes provide a comprehensive overview and a proposed protocol for the use of this compound in 3D organoid cultures. The information is intended to guide researchers in designing and executing experiments to investigate the cytoprotective effects of this compound in various organoid models.
Data Presentation
The following tables summarize quantitative data from studies on this compound and its active metabolite, WR-1065, in various in vitro systems. While specific data on organoid cultures is limited, these findings from 2D and 3D spheroid cultures can serve as a valuable reference for dose-ranging studies in organoid models.
Table 1: Effect of this compound/WR-1065 on Cell Viability and Proliferation
| Cell System | Agent | Concentration | Effect | Reference |
| Neuroblastoma Cell Lines (IMR-5, CHP-100) | WR-1065 | 40 µM | No reduction in cytotoxicity of various chemotherapeutic agents. | |
| Epithelial Ovarian Carcinoma Cell Lines (SKOV3, 420, 429) | This compound | 1.2 mM | Did not protect tumor cells from the cytotoxic effects of various chemotherapeutic agents. | |
| Mouse Embryonic Fibroblasts (Normal Cells) | This compound | 1 µg/ml | Protected against paclitaxel-induced cytotoxicity. | |
| Human Cervix Carcinoma (HeLa) and Mouse Subcutaneous (L-strain) Cells (Tumor Cells) | This compound | 1 µg/ml | Did not protect against paclitaxel-induced cytotoxicity. | |
| PC12 Pheochromocytoma Cells | This compound | 0.4 and 0.8 mM | Significantly protected against cisplatin-induced neurotoxicity. | |
| PC12 Pheochromocytoma Cells | WR-1065 | 0.12 mM | Significantly protected against cisplatin-induced neurotoxicity. |
Table 2: IC50 Values for Various Compounds in 2D vs. 3D Spheroid Cultures
This table illustrates the common observation that cells grown in 3D cultures are often more resistant to cytotoxic agents than those in 2D cultures. This should be a consideration when determining the optimal concentration of cytotoxic agents for co-treatment studies with this compound in organoids.
| Compound | Cell Line | IC50 in 2D Culture (µM) | IC50 in 3D Spheroid Culture (µM) | Reference |
| Doxorubicin | HCT116 | 0.1 | 0.25 | |
| Staurosporine | HCT116 | 0.02 | 0.04 | |
| Paclitaxel | HCT116 | 0.005 | 0.01 |
Experimental Protocols
The following is a proposed protocol for assessing the cytoprotective effects of this compound on intestinal organoids treated with a chemotherapeutic agent. This protocol can be adapted for other types of organoids and cytotoxic insults.
Materials:
-
Established intestinal organoid culture
-
Basement membrane matrix (e.g., Matrigel)
-
Intestinal organoid culture medium (e.g., IntestiCult™ Organoid Growth Medium)
-
This compound (Ethyol®)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well)
Protocol:
-
Organoid Seeding:
-
Harvest and dissociate established intestinal organoids into small fragments.
-
Resuspend the organoid fragments in the basement membrane matrix.
-
Plate droplets of the organoid-matrix suspension into a 96-well plate.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Add pre-warmed intestinal organoid culture medium to each well.
-
-
This compound and Chemotherapeutic Treatment:
-
Culture the organoids for 2-3 days to allow for stabilization and growth.
-
Prepare fresh solutions of this compound and the chemotherapeutic agent in culture medium.
-
Pre-treatment with this compound: Aspirate the old medium and replace it with medium containing the desired concentration of this compound (e.g., starting with a range of 0.1 mM to 2 mM). Incubate for 1-4 hours.
-
Co-treatment: Aspirate the this compound-containing medium and add fresh medium containing both this compound and the chemotherapeutic agent at their respective final concentrations.
-
Control Groups: Include wells with untreated organoids, organoids treated with this compound alone, and organoids treated with the chemotherapeutic agent alone.
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
-
Assessment of Cytoprotection:
-
Morphological Analysis: Observe the organoids under a microscope and document any changes in size, shape, and integrity.
-
Cell Viability Assay:
-
Use a 3D-compatible cell viability assay, such as an ATP-based assay (e.g., CellTiter-Glo® 3D).
-
Follow the manufacturer's instructions to lyse the organoids and measure the luminescent signal, which is proportional to the number of viable cells.
-
-
Imaging-based Analysis (Optional):
-
Stain the organoids with fluorescent dyes for live/dead cell discrimination (e.g., Calcein-AM and Propidium Iodide).
-
Acquire images using a confocal microscope or high-content imaging system.
-
Quantify the number of live and dead cells within the organoids using image analysis software.
-
-
-
Data Analysis:
-
Normalize the viability data to the untreated control group.
-
Compare the viability of organoids treated with the chemotherapeutic agent alone to those co-treated with this compound.
-
Generate dose-response curves and calculate the percentage of protection afforded by this compound.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro protection from cisplatin-induced neurotoxicity by this compound and its metabolite WR1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative multi‐omics analysis of intestinal organoid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Intricacies of Inflammatory Bowel Disease: A Preliminary Study of Redox Biology in Intestinal Organoids [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Amifostine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amifostine (WR-2721) is a cytoprotective agent utilized to mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1][2][3] It is a prodrug that is dephosphorylated in tissues to its active free thiol metabolite, WR-1065.[4] A key mechanism of its protective action involves the induction of a temporary cell cycle arrest, providing normal cells with more time to repair DNA damage.[1] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry, a powerful technique for quantifying cell cycle distribution.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound, through its active metabolite WR-1065, primarily induces a G1 phase cell cycle arrest. This effect is often mediated through the activation of the p53 tumor suppressor protein. Activated p53, in turn, transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21. p21 then inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the release of E2F transcription factors and halting cell cycle progression. Some studies have also reported a p53-independent induction of p21 and a G2 phase arrest.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of cells treated with this compound. The data illustrates a typical G1 phase arrest.
Table 1: Cell Cycle Distribution of HCT116 (p53+/+) Cells Treated with this compound for 24 Hours
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (4 mM) | 75.6 ± 4.2 | 12.3 ± 1.9 | 12.1 ± 2.3 |
Table 2: Cell Cycle Distribution of HCT116 (p53-/-) Cells Treated with this compound for 24 Hours
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 48.1 ± 2.8 | 33.5 ± 2.1 | 18.4 ± 1.5 |
| This compound (4 mM) | 50.3 ± 3.5 | 30.1 ± 2.7 | 19.6 ± 2.0 |
Note: Data are presented as mean ± standard deviation from three independent experiments and are representative of expected results.
Mandatory Visualizations
Experimental Protocols
This protocol provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (WR-2721)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
12 x 75 mm polystyrene tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvest.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 4 mM) or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. This can be extended to several weeks for storage.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Carefully discard the supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to 12 x 75 mm polystyrene tubes. It is recommended to filter the samples through a 35-50 micron mesh to remove any aggregates.
-
Set up the flow cytometer with a 488 nm laser for excitation and appropriate filters for PI detection (e.g., a bandpass filter around 610 nm).
-
Run the samples at a low flow rate to ensure accurate data acquisition.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. The G1 peak should represent a 2n DNA content, and the G2/M peak should represent a 4n DNA content.
-
References
- 1. This compound: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound for Cytoprotection during Radiation Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Investigating Amifostine's Efficacy in Preventing Chemotherapy-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of amifostine in preventing chemotherapy-induced nephrotoxicity, with a focus on cisplatin-based regimens. Detailed protocols for preclinical and clinical investigation are outlined to facilitate further research and drug development in this area.
Introduction
Chemotherapy-induced nephrotoxicity is a significant dose-limiting side effect of many widely used anticancer agents, particularly platinum-based compounds like cisplatin. This compound (Ethyol®) is a cytoprotective agent that has shown efficacy in mitigating this renal damage. This compound is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1][2] This active form is believed to selectively protect normal tissues over tumor tissues due to differences in vascularization and alkaline phosphatase activity.[2] The protective mechanisms of WR-1065 include scavenging of reactive oxygen species, hydrogen donation to repair damaged molecules, and detoxification of reactive metabolites of chemotherapeutic agents.[1][3]
Quantitative Data on this compound's Nephroprotective Efficacy
Multiple clinical studies have demonstrated the nephroprotective effects of this compound when co-administered with cisplatin-containing chemotherapy regimens. The following tables summarize key quantitative data from these trials.
Table 1: Effect of this compound on Glomerular Filtration Rate (GFR) in Patients Receiving Cisplatin-Based Chemotherapy
| Study Population | This compound Dose | Chemotherapy Regimen | GFR Change with this compound | GFR Change in Control Group | Reference |
| Patients with solid tumors | 1000 mg (absolute dose) | Cisplatin (50 mg/m²) + Ifosfamide (4 g/m²) + Etoposide/Paclitaxel | Maintained (121 to 108 ml/min) | 30% reduction (105 to 80 ml/min) | |
| Patients with solid tumors | 910 mg/m² | Cisplatin (50 mg/m²) + Ifosfamide (4 g/m²) + Etoposide/Paclitaxel | Fully maintained | >30% reduction (108 to 80 ml/min) |
Table 2: Effect of this compound on Serum Creatinine and Other Renal Parameters
| Study Population | This compound Dose | Chemotherapy Regimen | Key Findings with this compound | Key Findings in Control Group | Reference |
| Stage III/IV Ovarian Cancer | Not specified | Cyclophosphamide + Cisplatin | Significantly lower proportion of patients ineligible for subsequent cisplatin cycles due to elevated serum creatinine (≤ 1.5 mg/dL) | Significantly higher proportion of patients ineligible for subsequent cisplatin cycles | |
| Patients with solid tumors | 1000 mg (absolute dose) | Cisplatin + Ifosfamide-based | Lower urinary excretion of N-acetyl-glucosaminidase and albumin | Higher urinary excretion of N-acetyl-glucosaminidase and albumin | |
| Patients with solid tumors | 910 mg/m² | Cisplatin + Ifosfamide-based | Lower incidence of hypomagnesemia (17%) | Higher incidence of hypomagnesemia (69%) |
Signaling Pathways and Mechanisms of Action
The protective effects of this compound are multifaceted. The following diagram illustrates the proposed mechanism of this compound's cytoprotective action against cisplatin-induced nephrotoxicity.
Caption: Mechanism of this compound's Selective Cytoprotection.
Experimental Protocols
Preclinical Evaluation of this compound in a Rodent Model of Cisplatin-Induced Nephrotoxicity
This protocol outlines a typical experiment to assess the nephroprotective effects of this compound in rats or mice.
1. Animal Model and Housing:
-
Use male Sprague-Dawley rats (200-250 g) or male ICR mice.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Control): Administer vehicle (e.g., normal saline) intraperitoneally (i.p.).
-
Group 2 (Cisplatin only): Administer a single i.p. injection of cisplatin (e.g., 6-7.5 mg/kg for rats, a dose known to induce nephrotoxicity).
-
Group 3 (this compound + Cisplatin): Administer this compound (e.g., 200 mg/kg, i.p.) 30 minutes prior to the cisplatin injection.
3. Drug Administration Workflow:
Caption: Preclinical Experimental Workflow for this compound Administration.
4. Assessment of Nephrotoxicity:
-
Blood and Urine Collection: Collect blood samples via tail vein or cardiac puncture at baseline and at specified time points (e.g., day 3, 5, and 10) post-cisplatin administration. Collect urine using metabolic cages.
-
Biochemical Analysis:
-
Measure serum blood urea nitrogen (BUN) and creatinine levels.
-
Determine creatinine clearance to estimate GFR.
-
-
Histopathological Examination:
-
At the end of the study, euthanize the animals and perfuse the kidneys with formalin.
-
Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, apoptosis, and other pathological changes.
-
-
Biomarker Analysis (Optional):
-
Measure urinary levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).
-
Clinical Protocol for this compound Administration in Patients Receiving Cisplatin
This protocol provides a general guideline for the clinical use of this compound for nephroprotection.
1. Patient Selection:
-
Patients scheduled to receive cisplatin-based chemotherapy for solid tumors.
-
Adequate renal function at baseline (e.g., creatinine clearance > 60 mL/min).
-
No contraindications to this compound (e.g., hypersensitivity, hypotension).
2. This compound Administration:
-
Dosage: The recommended dose is 910 mg/m² administered once daily as a 15-minute intravenous infusion.
-
Timing: Start the this compound infusion 30 minutes prior to the initiation of cisplatin chemotherapy.
-
Premedication: Administer antiemetics prior to this compound to minimize nausea and vomiting.
-
Hydration: Ensure adequate hydration of the patient before, during, and after chemotherapy.
3. Monitoring and Management of Adverse Effects:
-
Hypotension: Monitor blood pressure every 5 minutes during the this compound infusion. If a significant drop in systolic blood pressure occurs, interrupt the infusion and place the patient in a Trendelenburg position.
-
Nausea and Vomiting: Manage with standard antiemetic therapy.
-
Hypocalcemia: Monitor serum calcium levels, especially in patients at risk.
4. Assessment of Nephroprotective Efficacy:
-
Renal Function Monitoring:
-
Measure serum creatinine and calculate creatinine clearance before each chemotherapy cycle.
-
Monitor serum electrolytes, particularly magnesium.
-
-
Urinalysis: Monitor for proteinuria and other abnormalities.
Conclusion
This compound has demonstrated significant efficacy in preventing chemotherapy-induced nephrotoxicity, particularly with cisplatin-based regimens. The provided data, pathways, and protocols offer a robust framework for researchers and clinicians to further investigate and utilize this compound as a key component of supportive care in oncology. Rigorous adherence to administration protocols and patient monitoring is crucial to maximize its protective benefits while managing potential side effects.
References
- 1. This compound: a cytoprotective drug [termedia.pl]
- 2. This compound: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of Radiation-Induced Xerostomia and Amifostine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models of radiation-induced xerostomia and the application of Amifostine as a radioprotective agent. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these models in a research setting.
Introduction to Radiation-Induced Xerostomia
Xerostomia, or dry mouth, is a common and debilitating side effect of radiotherapy for head and neck cancers.[1][2][3] Irradiation of the salivary glands leads to a significant reduction in saliva production (hyposalivation), causing difficulty in speaking, chewing, and swallowing, and increasing the risk of oral infections and dental caries. Animal models are crucial for understanding the pathophysiology of radiation-induced salivary gland damage and for developing effective therapeutic strategies.
Experimental Models of Radiation-Induced Xerostomia
Rodent models, particularly rats and mice, are the most commonly used systems to study radiation-induced xerostomia due to their anatomical and physiological similarities to human salivary glands.
Animal Models
-
Rats (e.g., Sprague-Dawley, Wistar, WAG/RijH): Often used for their larger salivary glands, which facilitates surgical manipulations and saliva collection.
-
Mice (e.g., C57BL/6, FVB): Ideal for studies involving genetic modifications and for their cost-effectiveness in larger-scale experiments.
Induction of Xerostomia via Irradiation
A targeted dose of ionizing radiation to the head and neck region is used to induce salivary gland damage. Both single and fractionated doses are employed to mimic different clinical scenarios.
Table 1: Quantitative Data on Radiation Protocols in Rodent Models
| Animal Model | Radiation Type | Single Dose (Gy) | Fractionated Dose Regimen | Resulting Salivary Flow Reduction | Reference(s) |
| Rat | Gamma (Cobalt-60) | - | 60 Gy in 30 fractions over 6 weeks | Significant late-stage protection with this compound | |
| Mouse (C57BL/6J) | X-ray | 10 Gy | - | Significant reduction, comparable to 15 Gy and 3x5 Gy | |
| Mouse (C57BL/6J) | X-ray | 15 Gy | - | Significant reduction, comparable to 10 Gy and 3x5 Gy | |
| Mouse (C57BL/6J) | X-ray | - | 3 x 5 Gy | Significant reduction, comparable to 10 Gy and 15 Gy | |
| Mouse (FVB) | Gamma (Cobalt-60) | 5 Gy | - | 43-50% reduction | |
| Mouse (C57BL/6) | X-ray | 15 Gy | - | Significant decrease | |
| Mouse (C57BL/6J) | X-ray | - | 10 x 7.5 Gy over 5 days | Significant reduction |
This compound Treatment for Radiation-Induced Xerostomia
This compound (WR-2721) is a cytoprotective agent approved by the FDA to reduce the incidence of moderate to severe xerostomia in patients undergoing postoperative radiation treatment for head and neck cancer. It is a prodrug that is dephosphorylated to its active metabolite, WR-1065, which is a potent scavenger of reactive oxygen species (ROS).
Mechanism of Action
The radioprotective effect of this compound is attributed to the ability of its active metabolite, WR-1065, to neutralize radiation-induced free radicals, donate hydrogen ions to repair damaged DNA, and chelate platinum and alkylating agents. The selective protection of normal tissues is due to the higher activity of alkaline phosphatase in healthy tissues compared to tumors, leading to a greater accumulation of WR-1065 in normal cells.
Administration in Experimental Models
This compound can be administered through various routes in animal models, with the timing relative to irradiation being a critical factor for its efficacy.
Table 2: Quantitative Data on this compound Treatment Protocols in Rodent Models
| Animal Model | This compound Dose | Administration Route | Timing Relative to Irradiation | Protective Effect on Salivary Flow | Reference(s) |
| Rat | 250 mg/m² | Intravenous (IV) | 15 min before each fraction | Reduced late effects (fibrosis, necrosis) | |
| Rat (Sprague Dawley) | 200 mg/kg | Intraperitoneal (IP) | 30 min before irradiation | Improved salivary gland function | |
| Mouse | 1.8 mg/injection | Subcutaneous (s.c.) | 45 min before irradiation | No significant effect with single dose; effective with fractionation | |
| Mouse | 1.8 mg/injection | Intravenous (IV) | 10 min before irradiation | Significant effect with single dose and fractionation | |
| Mouse | 150 mg/kg | Intraperitoneal (IP) | - | Less effective than retroductal delivery | |
| Mouse | 50 mg/kg | Retroductal | Before irradiation | Significantly maintained gland function |
Experimental Protocols
Pilocarpine-Stimulated Sialometry in Mice
This protocol details the measurement of stimulated saliva flow in mice to assess salivary gland function.
Materials:
-
Ketamine/Xylazine anesthetic solution
-
Pilocarpine hydrochloride solution (0.5 mg/mL in sterile saline)
-
Pre-weighed cotton balls or absorbent swabs
-
Microcentrifuge tubes
-
Analytical balance
-
Ophthalmic ointment
Procedure:
-
Anesthetize the mouse with an intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Inject pilocarpine hydrochloride (0.5 mg/kg) subcutaneously to stimulate saliva secretion.
-
Carefully place a pre-weighed cotton ball or absorbent swab into the mouse's oral cavity for a defined period (e.g., 15 minutes).
-
Remove the cotton ball/swab and place it in a pre-weighed microcentrifuge tube.
-
Weigh the tube containing the saliva-soaked cotton ball/swab. The difference in weight represents the amount of saliva secreted.
-
Saliva flow rate can be expressed as mg/min or normalized to the mouse's body weight (mg/g body weight/min).
Histology and Immunohistochemistry of Salivary Glands
This protocol outlines the preparation of salivary gland tissue for histological and immunohistochemical analysis.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Primary and secondary antibodies for immunohistochemistry (e.g., for apoptosis or proliferation markers)
-
DAB substrate kit
-
Mounting medium
Procedure:
-
Euthanize the mouse and carefully dissect the submandibular, sublingual, and parotid glands.
-
Fix the glands in 4% PFA overnight at 4°C.
-
Dehydrate the tissues through a graded series of ethanol washes.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at 5 µm thickness using a microtome and mount the sections on glass slides.
-
For H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin to visualize general tissue morphology, including acinar cell atrophy, ductal changes, and inflammatory cell infiltration.
-
For PAS Staining: Use PAS stain to visualize mucin-producing acinar cells.
-
For Immunohistochemistry:
-
Perform antigen retrieval on the deparaffinized and rehydrated sections.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary antibody (e.g., anti-cleaved caspase-3 for apoptosis, anti-Ki-67 for proliferation) overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins in salivary gland tissue lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize salivary gland tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Oxidative Stress Markers
This protocol provides a general framework for assessing oxidative stress in salivary gland tissue.
Materials:
-
Assay kits for measuring:
-
Malondialdehyde (MDA) levels (as a marker of lipid peroxidation)
-
Superoxide dismutase (SOD) activity
-
Catalase (CAT) activity
-
Glutathione (GSH) levels
-
-
Phosphate buffer
-
Spectrophotometer
Procedure:
-
Prepare salivary gland homogenates in cold phosphate buffer.
-
Centrifuge the homogenates to obtain the supernatant.
-
Follow the specific instructions provided with each commercial assay kit to measure the levels or activity of MDA, SOD, CAT, and GSH.
-
Measure the absorbance at the appropriate wavelengths using a spectrophotometer.
-
Calculate the results based on the standard curves and normalize to the protein concentration of the homogenate.
Visualization of Key Pathways and Workflows
The following diagrams illustrate the signaling pathways involved in radiation-induced salivary gland damage and the experimental workflow for assessing this compound's efficacy.
References
- 1. Localized Delivery of this compound Enhances Salivary Gland Radioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localized Delivery of this compound Enhances Salivary Gland Radioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amifostine as an Adjuvant in Experimental Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Amifostine (Ethyol®) is a broad-spectrum cytoprotective agent developed to mitigate the toxicities associated with chemotherapy and radiation therapy.[1] As a prodrug, this compound is dephosphorylated at the tissue site to its active free thiol metabolite, WR-1065.[2] This conversion is preferentially carried out in normal tissues due to higher alkaline phosphatase activity, leading to selective protection of healthy cells over malignant ones.[3][4][5] These notes provide an overview of this compound's mechanisms, quantitative efficacy data from various studies, and detailed protocols for its application in experimental cancer research.
Mechanism of Action
The cytoprotective effects of this compound are primarily attributed to its active metabolite, WR-1065, and are multifaceted:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby reducing oxidative stress and damage to cellular macromolecules.
-
DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair DNA radicals, preventing the fixation of DNA damage. This compound has also been shown to support DNA double-strand break repair in normal cells.
-
Induction of Cellular Hypoxia: The auto-oxidation of WR-1065 can consume oxygen, leading to a transient state of hypoxia in tissues, which is known to be radioprotective.
-
Modulation of Signaling Pathways: this compound can influence key cellular signaling pathways. It has been shown to activate transcription factors such as NF-κB and p53 in normal cells. The activation of p53 can lead to cell cycle arrest, allowing more time for DNA repair before replication. In some cancer cells, however, this compound has been observed to impair p53-mediated apoptosis.
Data Presentation: Efficacy of this compound in Reducing Treatment-Related Toxicities
The following tables summarize the quantitative data from clinical and preclinical studies on the efficacy of this compound in reducing toxicities associated with cancer therapy.
Table 1: Reduction of Radiation-Induced Toxicities in Head and Neck Cancer Patients
| Toxicity | This compound Group | Control Group | P-value | Reference |
| Grade ≥2 Acute Xerostomia | 51% | 78% | <0.0001 | |
| Grade ≥2 Chronic Xerostomia | 34% | 57% | 0.002 | |
| Median Saliva Production (g) | 0.26 | 0.10 | 0.04 | |
| Grade 3-4 Mucositis (RR) | 0.72 | - | <0.00001 | |
| Grade 3-4 Dysphagia (RR) | 0.39 | - | 0.03 |
Table 2: Protection Against Chemotherapy-Induced Toxicities
| Chemotherapy Agent | Toxicity | Protection with this compound | Study Type | Reference |
| Cisplatin | Nephrotoxicity | Significant reduction in cumulative renal toxicity | Clinical Trial | |
| Cyclophosphamide | Neutropenia | Significant reduction in frequency | Clinical Trial | |
| Paclitaxel | Neurotoxicity | Significant increase in neurite-forming cells in vitro | In Vitro | |
| Cisplatin | Neurotoxicity | Partial reversal of existing neurotoxicity in vitro | In Vitro |
Table 3: In Vitro Cytotoxicity of WR-1065 in Thyroid Cancer Cell Lines
| Cell Line | Decrease in Viable Cells (0.1 mM WR-1065 for 24h) | Reference |
| C643 | 8% | |
| TPC1 | 47% | |
| BCPAP | 92% | |
| FTC133 | 82% |
Experimental Protocols
In Vitro Protocol: Evaluation of this compound's Cytoprotective Effect on Normal Cells
This protocol describes a general method to assess the ability of this compound's active metabolite, WR-1065, to protect normal human fibroblasts from DNA damage induced by a chemotherapeutic agent.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
WR-1065 (active metabolite of this compound)
-
Cisplatin (or other DNA damaging agent)
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, XTT)
-
Comet assay kit for DNA damage assessment
Procedure:
-
Cell Culture: Culture NHDF cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed NHDF cells in 96-well plates for viability assays and 6-well plates for comet assays at an appropriate density and allow them to attach overnight.
-
This compound Pre-treatment: Prepare a stock solution of WR-1065. Twenty-four hours after seeding, replace the medium with fresh medium containing the desired concentration of WR-1065 (e.g., 0.25 mM). Incubate for 20-30 minutes.
-
Induction of DNA Damage: Following pre-treatment, add the chemotherapeutic agent (e.g., cisplatin) at a predetermined cytotoxic concentration to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's instructions to quantify the protective effect of WR-1065.
-
Assessment of DNA Damage: For the comet assay, follow the kit's protocol to assess DNA double-strand breaks. Analyze the results using appropriate imaging software. This will provide a direct measure of DNA protection.
In Vivo Protocol: Assessment of this compound's Radioprotective Efficacy in a Murine Model
This protocol outlines a method to evaluate the radioprotective effects of this compound in a mouse model of radiation-induced toxicity.
Materials:
-
This compound (WR-2721)
-
Sterile saline for injection
-
Laboratory mice (e.g., C57BL/6)
-
A source of ionizing radiation (e.g., X-ray irradiator)
-
Appropriate animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
This compound Administration: Prepare a fresh solution of this compound in sterile saline. Administer this compound via intraperitoneal (IP) injection at a dose of 200 mg/kg. The administration should occur 15-30 minutes before irradiation.
-
Irradiation: Expose the mice to a controlled dose of whole-body or localized irradiation. The dose will depend on the specific toxicity being studied (e.g., hematopoietic syndrome, gastrointestinal syndrome).
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and survival.
-
Tissue Analysis: At predetermined time points, euthanize subsets of animals and collect relevant tissues (e.g., bone marrow, intestine, salivary glands) for histological analysis, apoptosis assays (e.g., TUNEL staining), or other relevant molecular assays to quantify the protective effect of this compound. For example, bone marrow cellularity can be assessed to determine protection against hematopoietic toxicity.
Mandatory Visualizations
Caption: Activation and primary cytoprotective mechanisms of this compound.
Caption: this compound's influence on the p53 signaling pathway.
Caption: General experimental workflow for studying this compound as a cytoprotectant.
References
- 1. This compound: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pollenbiology.cz [pollenbiology.cz]
- 5. This compound in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying the Dose Reduction Factor of Amifostine in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (WR-2721) is a cytoprotective agent developed to mitigate the toxicities associated with radiation and certain chemotherapeutic agents. It is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active metabolite, WR-1065. This free thiol is believed to selectively protect normal tissues from the damaging effects of cytotoxic therapies without compromising their antitumor efficacy.[1][2] The protective effect of this compound is quantified by the Dose Reduction Factor (DRF), which represents the factor by which the radiation dose can be increased in the presence of the protective agent to produce the same level of biological damage as in its absence. While traditionally used in radiotherapy, a similar concept of a "Protection Factor" can be applied to chemotherapy to quantify the extent of protection against drug-induced toxicities.
These application notes provide a summary of the quantitative dose reduction/protection factors of this compound observed in preclinical studies with both radiotherapy and chemotherapy. Detailed experimental protocols for key assays are also provided to guide researchers in designing and conducting their own studies.
Data Presentation: Quantifying this compound's Protective Effects
The following tables summarize the quantitative data on the dose reduction and protection factors of this compound in various preclinical models.
Table 1: Dose Reduction Factor (DRF) of this compound in Preclinical Radiotherapy Studies
| Animal Model | Tissue/Endpoint | This compound Dose & Route | Radiation Type | DRF | Reference(s) |
| Mouse | Hematopoietic Acute Radiation Syndrome (H-ARS) | 500 mg/kg, intraperitoneal (ip) | Gamma | 2.7 | [3] |
| Mouse | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 500 mg/kg, ip | Gamma | 1.8 | [3] |
| Mouse | Parotid Gland | Not Specified | Not Specified | >2 | [4] |
| Mouse | Spermatogonia | Not Specified | Not Specified | >2 | |
| Mouse | Bone Marrow | Not Specified | Not Specified | >2 | |
| Rat | Kidney Function | 200 mg/kg, ip | ⁶⁰Co | Significant reduction in radiation-induced loss of renal function | |
| Rat | Mucositis | 200 mg/kg, intravenous (iv) or subcutaneous (sc) | Gamma | Comparable protection for iv and sc routes |
Table 2: Protection Factor of this compound in Preclinical Chemotherapy Studies
| Animal Model | Chemotherapeutic Agent | Toxicity Endpoint | This compound Dose & Route | Protection Factor/Quantitative Effect | Reference(s) |
| Guinea Pig | Cisplatin | Ototoxicity | 1000 mg/kg | Partial protection against hearing loss | |
| Rat | Cisplatin | Nephrotoxicity | 200 mg/kg, iv | Significant reduction in blood urea nitrogen (BUN) levels | |
| Rat | Cyclophosphamide | Testicular Dysfunction | 400 mg/kg/day | Significant protection of tubular epithelial height | |
| Mouse | Cyclophosphamide | Myelosuppression | Not Specified | Amelioration of cumulative bone marrow toxicity | |
| Rat | Doxorubicin | Cardiotoxicity | 300 mg/kg, ip | Reduced cardiac damage score from 2.62 to 1.62 | |
| Rat | Doxorubicin | General Toxicity | 7 and 20 mg/kg, ip | Significant improvement in weight evolution and cardiac function |
Signaling Pathways
The cytoprotective effects of this compound are mediated by its active metabolite, WR-1065, which acts as a potent free-radical scavenger and modulates several cellular signaling pathways.
Figure 1: Activation of this compound to its active metabolite WR-1065.
WR-1065 has been shown to activate the p53 tumor suppressor protein through a non-genotoxic pathway involving the c-Jun N-terminal kinase (JNK). This activation can lead to cell cycle arrest, allowing for DNA repair.
Figure 2: WR-1065 mediated activation of the p53 pathway via JNK.
Experimental Protocols
The following are detailed protocols for key experiments cited in the data tables. These protocols are intended as a guide and may require optimization based on specific experimental conditions and animal models.
Protocol 1: Determination of this compound's Radioprotective Efficacy (DRF) in Mice
Objective: To determine the Dose Reduction Factor (DRF) of this compound against whole-body irradiation in mice.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
This compound (Ethyol®)
-
Sterile 0.9% saline
-
Gamma irradiator (e.g., ¹³⁷Cs or ⁶⁰Co source)
-
Animal cages with appropriate bedding, food, and water
-
Syringes and needles (27G)
Workflow:
Figure 3: Workflow for determining the radioprotective DRF of this compound.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., saline control, this compound).
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 500 mg/kg dose in a 25g mouse, prepare a 25 mg/mL solution to inject 0.5 mL).
-
Administration: 30 minutes prior to irradiation, administer this compound or saline via intraperitoneal (ip) injection.
-
Irradiation: Expose mice to varying doses of whole-body gamma irradiation.
-
Monitoring: Monitor the animals daily for 30 days for survival, body weight changes, and signs of radiation sickness.
-
Data Analysis:
-
Determine the radiation dose that is lethal to 50% of the animals within 30 days (LD50/30) for both the control and this compound-treated groups.
-
Calculate the DRF using the formula: DRF = LD50/30 (this compound) / LD50/30 (Control).
-
Protocol 2: Assessment of this compound's Protection Against Cisplatin-Induced Nephrotoxicity in Rats
Objective: To quantify the protective effect of this compound against cisplatin-induced kidney damage in rats.
Materials:
-
Male or female rats (e.g., Sprague-Dawley), 8-10 weeks old
-
This compound
-
Cisplatin
-
Sterile 0.9% saline
-
Blood collection tubes
-
Kits for measuring Blood Urea Nitrogen (BUN) and serum creatinine
-
Histology supplies (formalin, paraffin, etc.)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats for one week and divide them into groups (e.g., Control, Cisplatin only, this compound + Cisplatin).
-
Drug Preparation: Prepare fresh solutions of this compound and cisplatin in sterile saline.
-
Administration:
-
Administer this compound (e.g., 200 mg/kg, ip) 30 minutes before cisplatin.
-
Administer a single dose of cisplatin (e.g., 7 mg/kg, ip).
-
-
Sample Collection: At a predetermined time point (e.g., 72-96 hours after cisplatin administration), collect blood samples via cardiac puncture or tail vein. Euthanize the animals and collect the kidneys.
-
Biochemical Analysis:
-
Centrifuge blood to obtain serum.
-
Measure BUN and serum creatinine levels using commercially available kits.
-
-
Histopathological Analysis:
-
Fix one kidney in 10% neutral buffered formalin.
-
Embed the kidney in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate tubular necrosis, cast formation, and other signs of nephrotoxicity under a microscope.
-
-
Data Analysis: Compare the levels of BUN and creatinine, and the severity of histological damage between the different experimental groups. A "Protection Factor" can be expressed as the percentage reduction in the elevation of nephrotoxicity markers in the this compound-treated group compared to the cisplatin-only group.
Protocol 3: Evaluation of this compound's Cardioprotective Effects Against Doxorubicin-Induced Cardiotoxicity in Mice
Objective: To assess the ability of this compound to mitigate doxorubicin-induced cardiac damage.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Doxorubicin
-
Sterile 0.9% saline
-
Echocardiography system with a high-frequency transducer
-
Kits for measuring cardiac troponin levels
-
Histology supplies
Procedure:
-
Animal Preparation: Acclimatize mice and divide them into experimental groups.
-
Drug Administration:
-
Administer this compound (e.g., 200 mg/kg, ip) 30 minutes prior to each doxorubicin injection.
-
Administer doxorubicin (e.g., a cumulative dose of 20-24 mg/kg, ip, given in divided doses over several weeks) to induce chronic cardiotoxicity.
-
-
Cardiac Function Assessment:
-
Perform serial echocardiography at baseline and at various time points during and after doxorubicin treatment to assess parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Biomarker Analysis: At the end of the study, collect blood to measure serum levels of cardiac troponins (cTnI or cTnT).
-
Histopathology: Euthanize the animals, collect the hearts, and process them for histological examination (e.g., H&E and Masson's trichrome staining) to evaluate for cardiomyocyte damage, inflammation, and fibrosis.
-
Data Analysis: Compare the changes in cardiac function, biomarker levels, and histological scores between the groups to quantify the cardioprotective effect of this compound.
Conclusion
The preclinical data strongly support the efficacy of this compound in reducing the toxicities associated with both radiotherapy and a range of chemotherapeutic agents. The provided tables offer a quantitative summary of these protective effects, while the detailed protocols serve as a practical guide for researchers aiming to further investigate the cytoprotective properties of this compound and other potential protective agents. The elucidation of the signaling pathways involved in this compound's mechanism of action opens up new avenues for the development of targeted cytoprotective strategies.
References
- 1. This compound: the preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-Induced Cardiotoxicity in Collaborative Cross (CC) Mice Recapitulates Individual Cardiotoxicity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Amifostine-Induced Hypotension in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing amifostine-induced hypotension in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
1. How can I prevent or reduce the severity of this compound-induced hypotension in my animal model?
Pre-treatment with a vasopressor agent is a common strategy. Ephedrine has been shown to be effective in attenuating this compound-induced hypotension in rats.[1]
Experimental Protocol: Prophylactic Administration of Ephedrine in Rats
-
Animal Model: Anesthetized Sprague-Dawley rats.
-
This compound Administration: A dose of 200 mg/kg of this compound is administered intravenously (IV).
-
Ephedrine Administration: Administer ephedrine intravenously prior to or concurrently with this compound. A study demonstrated that an adrenergic agonist can attenuate the hypotension.[1] While a specific prophylactic dose for this compound-induced hypotension is not detailed in the provided search results, a common dose for intraoperative hypotension is 0.05-0.2 mg/kg IV.[2]
-
Monitoring: Continuously monitor mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) via a catheterized artery (e.g., carotid or femoral artery) connected to a pressure transducer.[3][4]
2. My animal has developed significant hypotension after this compound administration. How can I treat it?
Immediate administration of a vasopressor is crucial. Epinephrine, norepinephrine, vasopressin, and angiotensin II are potential therapeutic options.
Experimental Protocol: Therapeutic Intervention for this compound-Induced Hypotension
-
Animal Model: Rodents (rats, mice) or larger animals (dogs).
-
Hypotension Induction: Administer this compound at a dose known to induce hypotension (e.g., 200-400 mg/kg in rats).
-
Intervention: Once a significant drop in blood pressure is observed, administer one of the following vasopressors intravenously:
-
Epinephrine: Start a continuous rate infusion (CRI) at 0.1-1 mcg/kg/min. A bolus of 0.25 mg/kg has also been used in rats to address hypotension.
-
Norepinephrine: A potent vasoconstrictor, can be infused at 0.2-2 mcg/kg/min.
-
Vasopressin: Can be administered as a bolus of 0.4 IU/kg in dogs for hemorrhagic shock, which may be adapted for this compound-induced hypotension. A continuous infusion of 0.5-2 mU/kg/min is another option.
-
Angiotensin II: A potent vasoconstrictor. In dogs, doses of 5, 15, and 60 ng/kg/min have been studied. The recommended starting dose in humans for distributive shock is 20 ng/kg/min.
-
-
Monitoring: Continuously monitor blood pressure and heart rate to titrate the vasopressor dose to the desired effect.
3. I am observing bradycardia along with hypotension. What is the recommended course of action?
Bradycardia can contribute to hypotension. Atropine is the standard treatment for bradycardia. In dogs, preemptive atropine administration has been shown to enhance the pressor effect of ephedrine.
Experimental Protocol: Management of Bradycardia with Atropine
-
Animal Model: Dogs or other species exhibiting bradycardia.
-
Atropine Administration: For bradycardia, a dose of 0.01-0.04 mg/kg of atropine can be administered intravenously or intramuscularly.
-
Combined Therapy: In cases of hypotension with concurrent bradycardia, consider administering atropine followed by a vasopressor like ephedrine.
-
Monitoring: Monitor heart rate and blood pressure closely. Be aware that atropine can induce tachycardia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hypotension?
A1: this compound is a prodrug that is dephosphorylated to its active metabolite, WR-1065. WR-1065 is believed to be the primary cause of hypotension. It induces direct relaxation of vascular smooth muscle. This effect is independent of nitric oxide, prostaglandins, or cyclic nucleotides (cAMP and cGMP).
Q2: How should I monitor blood pressure in my animal model during these experiments?
A2: For accurate and continuous measurement, direct arterial blood pressure monitoring is recommended. This involves the surgical placement of a catheter into an artery (e.g., carotid or femoral artery in rodents, or a peripheral artery in larger animals) connected to a pressure transducer and a data acquisition system. Telemetry systems can also be used for chronic, continuous monitoring in conscious animals.
Q3: What are the expected quantitative changes in blood pressure after this compound administration?
A3: The degree of hypotension is dose-dependent. In anesthetized rats, this compound and its metabolite WR-1065 induce a dose-dependent decrease in blood pressure. Studies in rats have used doses of 200 mg/kg and 400 mg/kg of this compound. While specific quantitative drops in blood pressure for these doses are not consistently reported across all studies, it is a significant and expected side effect.
Q4: Are there any alternatives to this compound with a lower risk of hypotension?
A4: Research is ongoing to develop radioprotective agents with better safety profiles. For instance, a compound known as PrC-210 has shown radioprotective effects in animal models without inducing hypotension.
Data Presentation
Table 1: Vasoactive Agents for Mitigating this compound-Induced Hypotension
| Agent | Animal Model | Route of Administration | Dosage | Reference(s) |
| Ephedrine | Rat | IV | 0.05-0.2 mg/kg (for general hypotension) | |
| Dog | IV | 0.1-0.2 mg/kg (bolus) then 5-10 mcg/kg/min (CRI) | ||
| Epinephrine | Rat | IV | 0.1-1 mcg/kg/min (CRI) or 0.25 mg/kg (bolus) | |
| Norepinephrine | Rat, Dog | IV | 0.2-2 mcg/kg/min (CRI) | |
| Vasopressin | Dog | IV | 0.4 IU/kg (bolus) or 0.5-2 mU/kg/min (CRI) | |
| Angiotensin II | Dog | IV | 5-60 ng/kg/min | |
| Atropine | Dog, Cat | IV, IM | 0.01-0.04 mg/kg |
Mandatory Visualization
References
- 1. Hypotensive mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vettimes.com [vettimes.com]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
Strategies to reduce nausea and vomiting side effects of Amifostine in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common side effects of nausea and vomiting associated with Amifostine in preclinical models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause nausea and vomiting in preclinical models?
A1: The precise mechanisms of this compound-induced emesis are not fully elucidated but are thought to involve both central and peripheral pathways, similar to chemotherapy-induced nausea and vomiting (CINV). Key neurotransmitters implicated include serotonin (5-HT) and dopamine. This compound may stimulate the release of these neurotransmitters, which then act on receptors in the chemoreceptor trigger zone (CTZ) in the brainstem and on vagal afferent nerves in the gastrointestinal tract, initiating the vomiting reflex.
Q2: What are the most common preclinical models used to study this compound-induced nausea and vomiting?
A2: The most common preclinical models include:
-
Ferret Model: Ferrets have a well-developed vomiting reflex and are considered a gold-standard model for studying emesis.[1][2][3] They are used to assess both acute and delayed vomiting.
-
Dog Model: Dogs also exhibit a vomiting reflex and have been used to study drug-induced emesis, including that from this compound.
-
Rat Pica Model: Rats do not vomit but exhibit "pica," the consumption of non-nutritive substances like kaolin, which is considered an analogue of nausea.[4][5] This model is useful for assessing nausea-like behavior.
Q3: What are the primary pharmacological strategies to mitigate this compound-induced nausea and vomiting in these models?
A3: The primary strategies involve the use of antiemetic drugs that target key neurotransmitter pathways:
-
Serotonin (5-HT3) Receptor Antagonists: (e.g., Ondansetron, Granisetron) These agents block serotonin receptors in the gut and brain.
-
Dopamine (D2) Receptor Antagonists: (e.g., Metoclopramide, Haloperidol) These drugs block dopamine receptors in the CTZ.
-
Neurokinin-1 (NK-1) Receptor Antagonists: (e.g., Aprepitant) These agents block the action of substance P at NK-1 receptors in the brain.
-
GABA Agonists: (e.g., Baclofen) These agents may have a role in modulating neuronal excitability in the emetic pathways.
Q4: Is there a recommended timing for the administration of antiemetics relative to this compound?
A4: Yes, premedication is crucial for efficacy. Antiemetics are typically administered 30 to 60 minutes before the administration of the emetogenic agent (in this case, this compound) to allow for adequate drug absorption and receptor blockade.
Troubleshooting Guides
Issue 1: Persistent Vomiting in Ferret Model Despite 5-HT3 Receptor Antagonist Pre-treatment
Possible Cause: The emetic effects of this compound may not be solely mediated by serotonin. Other neurotransmitters, such as dopamine, may also play a significant role.
Troubleshooting Steps:
-
Confirm Adequate 5-HT3 Antagonist Dosage: Ensure the dose of the 5-HT3 receptor antagonist is within the effective range reported in the literature for similar emetogenic stimuli.
-
Combination Therapy: Consider a combination therapy approach. Pre-treat with both a 5-HT3 receptor antagonist and a dopamine D2 receptor antagonist (e.g., metoclopramide or haloperidol). The synergistic effect of blocking multiple pathways can be more effective.
-
Investigate NK-1 Receptor Involvement: If combination therapy with 5-HT3 and D2 antagonists is not sufficiently effective, consider adding an NK-1 receptor antagonist (e.g., aprepitant) to the pre-treatment regimen.
Issue 2: Inconsistent Pica Behavior in Rat Model
Possible Cause: Several factors can influence pica behavior in rats, leading to variability in results.
Troubleshooting Steps:
-
Acclimatization Period: Ensure rats have a sufficient acclimatization period (at least 3 days) to the individual housing and the presence of kaolin before the experiment begins.
-
Baseline Kaolin Consumption: Monitor baseline kaolin consumption for 24-48 hours before this compound administration to establish a stable baseline for each animal.
-
Palatability of Diet: Ensure the standard chow is palatable. If the chow is unpalatable, it may artificially increase kaolin consumption.
-
Stress Reduction: Minimize environmental stressors such as noise, light changes, and excessive handling, as stress can influence feeding behavior.
Issue 3: Choosing the Right Antiemetic Strategy for a New Preclinical Study
Guidance: The choice of antiemetic depends on the specific research question and the preclinical model.
-
Initial Monotherapy Trial: For initial studies, a 5-HT3 receptor antagonist is a logical starting point, as there is direct preclinical evidence for its efficacy against this compound-induced emesis.
-
Mechanism of Action Study: To investigate the underlying mechanisms of this compound-induced emesis, a panel of antagonists targeting different receptors (5-HT3, D2, NK-1) can be tested individually and in combination.
-
Translational Relevance: For studies aiming for high translational relevance to clinical scenarios, a combination therapy approach (e.g., a 5-HT3 antagonist with a corticosteroid and/or an NK-1 antagonist) is often employed for highly emetogenic treatments.
Data Presentation
Table 1: Efficacy of Serotonin (5-HT3) Receptor Antagonists Against this compound-Induced Emesis in Canines
| Antiemetic Agent | This compound Dose (mg/kg) | Antiemetic Dose | Animal Model | Efficacy | Reference |
| Granisetron | 12.5–100 | 80 mg/kg | Canine | Diminished dose-dependent emesis | (Implied from clinical use and canine emesis models) |
Table 2: Efficacy of Various Antiemetics Against Chemotherapy-Induced Emesis in Preclinical Models (as a proxy for this compound)
| Antiemetic Agent | Emetogen | Animal Model | Antiemetic Dose (mg/kg) | Route | Efficacy (% reduction in emesis/pica) |
| Ondansetron | Cisplatin | Ferret | 1.0 | i.v. | ~90% reduction in vomiting |
| Granisetron | Cisplatin | Dog | 0.06 | i.v. | 100% inhibition of acute vomiting |
| Metoclopramide | Morphine | Ferret | 10 | i.v. | 82% reduction in vomiting episodes |
| Haloperidol | Apomorphine | Dog | Not specified | - | Effective antagonist |
| Aprepitant | Cisplatin | Ferret | 1.0 | p.o. | Antagonized acute and delayed emesis |
| Fosaprepitant | Cisplatin | Rat (Pica) | 2.0 | i.p. | Significantly inhibited pica behavior |
Experimental Protocols
Protocol 1: Evaluation of a 5-HT3 Receptor Antagonist (Granisetron) on this compound-Induced Emesis in the Ferret Model
1. Animals:
-
Male ferrets (800-1200 g).
-
Housed individually with free access to food and water.
-
Acclimatized for at least one week before the experiment.
2. Experimental Groups (n=6 per group):
-
Group 1: Vehicle (Saline) + this compound
-
Group 2: Granisetron + this compound
3. Drug Administration:
-
Granisetron: Administer Granisetron (e.g., 1.0 mg/kg) intravenously (i.v.) or intraperitoneally (i.p.) 30 minutes before this compound.
-
This compound: Administer this compound (e.g., 200 mg/kg, i.p.). The dose may need to be optimized to reliably induce emesis.
4. Observation:
-
Observe each ferret individually for a period of 4 hours post-Amifostine administration.
-
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
The total number of emetic episodes is the sum of retches and vomits.
5. Data Analysis:
-
Compare the mean number of emetic episodes between the vehicle-treated and Granisetron-treated groups using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).
Protocol 2: Evaluation of a Dopamine D2 Receptor Antagonist (Metoclopramide) on this compound-Induced Pica in the Rat Model
1. Animals:
-
Male Wistar rats (200-250 g).
-
Housed individually in cages with a separate container for kaolin pellets and standard chow.
-
Acclimatized for 3-5 days with free access to food, water, and kaolin.
2. Experimental Groups (n=8 per group):
-
Group 1: Vehicle (Saline) + this compound
-
Group 2: Metoclopramide + this compound
3. Drug Administration:
-
Metoclopramide: Administer Metoclopramide (e.g., 5 mg/kg, i.p.) 30 minutes before this compound.
-
This compound: Administer this compound (e.g., 150 mg/kg, i.p.).
4. Measurement of Pica:
-
Measure the amount of kaolin consumed (in grams) over a 24-hour period following this compound administration.
-
Also, measure food and water consumption and body weight to assess for general toxicity.
5. Data Analysis:
-
Compare the mean kaolin consumption between the vehicle-treated and Metoclopramide-treated groups using a suitable statistical test.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound-induced nausea and vomiting.
Caption: Experimental workflow for evaluating antiemetics in the ferret model.
Caption: Logical relationship of antiemetic strategies for this compound side effects.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 3. Emesis in ferrets - PORSOLT [porsolt.com]
- 4. The anti-cancer drug-induced pica in rats is related to their clinical emetogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Amifostine's Active Metabolite, WR-1065
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the delivery of Amifostine's active metabolite, WR-1065, across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active metabolite, WR-1065?
This compound (also known as WR-2721 or Ethyol) is a cytoprotective agent.[1][2] It is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[2] WR-1065 is responsible for the drug's cytoprotective effects, which include scavenging free radicals and repairing damaged molecules.[2]
Q2: Why is the blood-brain barrier penetration of WR-1065 limited?
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of many substances from the bloodstream into the central nervous system (CNS).[3] WR-1065, being a polar and hydrophilic molecule, has difficulty crossing the lipid-rich membranes of the BBB through passive diffusion. This inherent property is a significant challenge for its use as a neuroprotectant.
Q3: What are the potential therapeutic benefits of increasing WR-1065 concentration in the brain?
Enhanced delivery of WR-1065 to the brain could offer significant neuroprotection against damage caused by radiation therapy and certain chemotherapeutic agents. Preclinical studies suggest that this compound can mitigate cognitive injury induced by heavy ion radiation. Furthermore, its antioxidant, anti-inflammatory, and anti-apoptotic properties could be beneficial in neurodegenerative diseases like Alzheimer's.
Q4: What are the main strategies being explored to enhance the BBB penetration of WR-1065?
Several strategies are under investigation to overcome the poor BBB penetration of WR-1065. These can be broadly categorized as:
-
Nanoparticle-based delivery systems: Encapsulating WR-1065 into nanoparticles can facilitate its transport across the BBB.
-
Liposomal formulations: Liposomes, which are lipid-based vesicles, can carry hydrophilic drugs like WR-1065 across the BBB.
-
Prodrug approaches: Modifying WR-1065 into a more lipophilic prodrug can enhance its ability to diffuse across the BBB, after which it would be converted back to the active form within the brain.
-
BBB disruption techniques: Transiently opening the BBB using methods like focused ultrasound or osmotic agents can allow for increased drug entry.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving WR-1065 delivery to the brain.
Problem 1: Low or undetectable levels of WR-1065 in brain tissue/CSF samples.
| Potential Cause | Troubleshooting Steps |
| Inefficient delivery system: The chosen nanoparticle, liposome, or prodrug formulation may not be effectively crossing the BBB. | 1. Characterize your delivery vehicle: Ensure proper size, surface charge, and drug loading of your nanoparticles or liposomes. 2. Optimize surface modifications: For nanoparticle/liposome strategies, consider coating with ligands like transferrin to facilitate receptor-mediated transcytosis across the BBB. 3. Evaluate prodrug lipophilicity: For prodrug approaches, ensure the modification significantly increases lipophilicity to favor passive diffusion. |
| Rapid clearance from circulation: The delivery vehicle or prodrug may be cleared from the bloodstream before it has a chance to cross the BBB. | 1. Pharmacokinetic analysis: Perform studies to determine the plasma half-life of your formulation. 2. PEGylation: Consider modifying the surface of nanoparticles or liposomes with polyethylene glycol (PEG) to increase circulation time. |
| Inefficient conversion of this compound to WR-1065 at the target site (for this compound-based delivery). | 1. Verify alkaline phosphatase activity: Ensure the experimental model has sufficient alkaline phosphatase activity at the BBB or in the brain parenchyma to convert this compound to WR-1065. |
| Issues with sample collection and analysis: WR-1065 is susceptible to oxidation. Improper handling can lead to artificially low measurements. | 1. Optimize sample handling: Collect brain tissue or cerebrospinal fluid (CSF) samples on ice and process them quickly. Use appropriate antioxidants and storage conditions. 2. Use a sensitive analytical method: Employ a validated and highly sensitive method like UHPLC-MS/MS for quantifying WR-1065. |
Problem 2: High variability in experimental results for BBB penetration.
| Potential Cause | Troubleshooting Steps |
| Inconsistent formulation: Batch-to-batch variability in the synthesis of nanoparticles, liposomes, or prodrugs. | 1. Establish strict quality control: Implement rigorous characterization for each batch to ensure consistency in size, charge, and drug loading. |
| Animal model variability: Differences in age, weight, and health status of experimental animals can affect BBB permeability. | 1. Standardize animal models: Use animals of the same age, sex, and strain. Ensure they are healthy and housed under controlled conditions. |
| Inconsistent administration: Variations in the injection site or rate of administration. | 1. Standardize administration protocol: Ensure consistent intravenous or subcutaneous administration techniques. |
Experimental Protocols
1. In Vitro Blood-Brain Barrier Model for Permeability Screening
This protocol describes a common in vitro model to assess the potential of different formulations to cross the BBB.
-
Model: Transwell co-culture system with brain endothelial cells (BECs) and astrocytes.
-
Procedure:
-
Seed brain endothelial cells (e.g., primary human or rodent BECs, or immortalized cell lines) on the apical side of a Transwell insert with a microporous membrane.
-
Seed astrocytes on the basolateral side of the well.
-
Allow the cells to co-culture and form a tight monolayer, which mimics the BBB.
-
Monitor the integrity of the barrier by measuring Trans-Endothelial Electrical Resistance (TEER).
-
Apply the WR-1065 formulation to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of WR-1065 in the basolateral samples using a suitable analytical method (e.g., UHPLC-MS/MS).
-
2. Quantification of WR-1065 in Brain Tissue
This protocol outlines a general procedure for measuring WR-1065 levels in the brain tissue of animal models.
-
Sample Preparation:
-
Following in vivo administration of the WR-1065 formulation, euthanize the animal at predetermined time points.
-
Perfuse the circulatory system with ice-cold saline to remove blood from the brain.
-
Rapidly excise the brain and homogenize it in a suitable buffer containing antioxidants (e.g., dithiothreitol) to prevent oxidation of WR-1065.
-
-
Extraction and Analysis:
-
Perform protein precipitation to separate WR-1065 from brain proteins.
-
Derivatize the WR-1065 to improve its stability and detection.
-
Analyze the sample using a validated method such as reverse-phase high-pressure liquid chromatography (HPLC) with electrochemical or fluorescence detection, or more sensitively with UHPLC-MS/MS.
-
Visualizations
Caption: Strategies to overcome the limited BBB penetration of WR-1065.
Caption: Workflow for evaluating novel WR-1065 delivery systems.
Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound | WR-1065 | Disulphides |
| Plasma Clearance | Rapid | Biphasic | Slow |
| Final Half-life | ~0.8 h | ~7.3 ± 3.6 h | 8.4 - 13.4 h |
| Data from a study in patients receiving 740 or 910 mg/m² this compound infusion. |
Table 2: Comparison of WR-1065 Plasma Bioavailability After Different Administration Routes in Primates
| Time Point | Intravenous Administration | Subcutaneous Administration |
| Peak Plasma Level | Rapid peak | Slow rise |
| Relative Bioavailability at 30 & 60 min | Higher | Lower |
| Tissue Concentration at 30 min | - | Equal or slightly greater |
| Tissue Concentration at 60 min | Comparable | Comparable |
| Data from a study in cynomolgus monkeys receiving 260 mg/m² this compound. |
References
Technical Support Center: Novel Amifostine Drug Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel drug delivery systems for Amifostine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing drug delivery systems for this compound?
A1: this compound is a hydrophilic prodrug with several challenges for formulation development. Its intravenous administration is associated with side effects like hypotension and nausea.[1][2] A major limitation is its lack of oral activity and rapid clearance from the body.[3][4] Furthermore, the amorphous form of this compound is thermally unstable, requiring low-temperature storage and shipping.[5]
Q2: Why is there a focus on developing oral delivery systems for this compound?
A2: Developing an oral formulation of this compound is a key objective to improve patient compliance and reduce the side effects associated with intravenous administration. An effective oral delivery system could selectively protect the gastrointestinal tract from radiation-induced damage and potentially allow for higher, more effective doses of radiotherapy for abdominal and pelvic cancers.
Q3: What is the mechanism of action of this compound and its active metabolite, WR-1065?
A3: this compound (WR-2721) is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active thiol metabolite, WR-1065. This conversion is more efficient in normal tissues due to higher alkaline phosphatase activity, higher pH, and better vascularity compared to tumor tissues, leading to selective protection of healthy cells. WR-1065 acts as a scavenger of free radicals generated by chemotherapy and radiation, and it can bind to and detoxify reactive metabolites of cytotoxic drugs.
Q4: What are some of the novel drug delivery systems being explored for this compound?
A4: Researchers are investigating various nanoformulations to improve the delivery of this compound. These include polymeric nanoparticles using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) and chitosan, as well as silica nanoparticles and liposomal formulations. Sustained-release microspheres are also being developed to prolong the radioprotective efficacy and reduce the frequency of administration.
Troubleshooting Guides
Low Encapsulation Efficiency
Problem: I am experiencing low encapsulation efficiency of this compound in my nanoparticle formulation.
Possible Causes and Solutions:
-
Drug Leakage during Formulation: this compound is water-soluble, which can lead to its leakage into the external aqueous phase during the emulsification process, especially in oil-in-water (O/W) emulsions.
-
Solution: Consider using a water-in-oil-in-water (W/O/W) double emulsion method to better entrap the hydrophilic drug.
-
-
Insufficient Polymer Concentration: A low polymer concentration may not form a dense enough matrix to effectively entrap the drug.
-
Solution: Optimize the polymer concentration. Increasing the amount of polymer relative to the drug can enhance encapsulation.
-
-
Inappropriate Solvent System: The choice of organic solvent can influence polymer precipitation and drug partitioning.
-
Solution: Experiment with different organic solvents (e.g., dichloromethane, ethyl acetate) to find the optimal system for your polymer and drug.
-
-
High Stirring Speed: Excessive agitation during emulsification can lead to smaller, less stable droplets and increased drug loss.
-
Solution: Optimize the stirring speed to create a stable emulsion without causing significant drug leakage.
-
Poor Particle Size and Polydispersity Index (PDI)
Problem: My nanoparticles have a large particle size and a high PDI, indicating a non-uniform population.
Possible Causes and Solutions:
-
Suboptimal Homogenization: Inefficient energy input during emulsification can result in large and heterogeneous particles.
-
Solution: Increase the homogenization speed or sonication time. Ensure the sonicator probe is properly immersed in the emulsion.
-
-
Polymer Properties: The molecular weight and viscosity of the polymer can affect particle size.
-
Solution: Use a lower molecular weight polymer or decrease the polymer concentration to reduce the viscosity of the organic phase.
-
-
Surfactant Concentration: Insufficient surfactant can lead to droplet coalescence and the formation of larger particles.
-
Solution: Optimize the concentration of the surfactant (e.g., PVA, poloxamer) to ensure adequate stabilization of the emulsion droplets.
-
Instability of the Formulation
Problem: My this compound-loaded nanoparticles are aggregating or showing signs of drug degradation upon storage.
Possible Causes and Solutions:
-
Surface Charge: Nanoparticles with a low zeta potential are more prone to aggregation.
-
Solution: For PLGA nanoparticles, which typically have a negative surface charge, ensure the zeta potential is sufficiently negative (e.g., below -20 mV) for electrostatic stabilization. For chitosan nanoparticles, a positive surface charge contributes to stability.
-
-
Residual Organic Solvent: Incomplete removal of the organic solvent can affect the stability of the formulation.
-
Solution: Ensure complete solvent evaporation by extending the evaporation time or using a rotary evaporator.
-
-
This compound Instability: this compound itself is prone to degradation, especially in aqueous solutions and at non-optimal pH.
-
Solution: Prepare formulations in a buffered solution at a pH that favors this compound stability. Lyophilize the nanoparticle suspension to improve long-term stability. The addition of cryoprotectants (e.g., trehalose, mannitol) may be necessary.
-
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Multiple Emulsion Solvent Evaporation Method)
This protocol is a generalized procedure based on methodologies described in the literature.
-
Preparation of the Internal Aqueous Phase (W1): Dissolve a specific amount of this compound in deionized water.
-
Preparation of the Organic Phase (O): Dissolve PLGA in a suitable organic solvent like dichloromethane.
-
Formation of the Primary Emulsion (W1/O): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.
-
Preparation of the External Aqueous Phase (W2): Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA).
-
Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion to the external aqueous phase and homogenize or sonicate to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to collect the particles. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution and lyophilize.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Surface Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated drug from the nanoparticles by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated analytical method like HPLC.
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and quantify its amount.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
-
-
In Vitro Drug Release:
-
Disperse the this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag with a specific molecular weight cut-off and incubate in the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released this compound in the samples using a suitable analytical method.
-
Quantitative Data Summary
Table 1: Characteristics of this compound-Loaded Nanoparticles
| Formulation | Polymer/Carrier | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles (0.4:1 drug:polymer) | PLGA | 257 | 90 | - | , |
| PLGA Nanoparticles (1.0:1 drug:polymer) | PLGA | 240 | 100 | - | , |
| PLGA Nanoparticles (2% theoretical load) | PLGA | 287 - 925 | 75 | 1.5 | , |
| PLGA Nanoparticles (10% theoretical load) | PLGA | 287 - 925 | 44.5 | 4.45 | , |
| Chitosan Nanoparticles (2% theoretical load) | Chitosan | 287 - 925 | 80.5 | 1.61 | , |
| Chitosan Nanoparticles (10% theoretical load) | Chitosan | 287 - 925 | 60 | 6 | , |
Table 2: In Vitro Release of this compound from Nanoparticles at 8 hours
| Formulation | Cumulative Release (%) | Reference |
| 2% this compound-PLGA Nanoparticles | 50 | , |
| 10% this compound-PLGA Nanoparticles | 85 | , |
| 2% this compound-Chitosan Nanoparticles | 40 | , |
| 10% this compound-Chitosan Nanoparticles | 55 | , |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Advances of this compound in Radiation Protection: Administration and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localized Delivery of this compound Enhances Salivary Gland Radioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel Formulation Strategy to Improve the Feasibility of this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5424471A - Crystalline this compound compositions and methods of the preparation and use of same - Google Patents [patents.google.com]
Amifostine stability and preparation for in vitro experiments
This technical support center provides detailed guidance and troubleshooting for researchers, scientists, and drug development professionals working with amifostine and its active metabolite, WR-1065, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and WR-1065, and which should I use for my in vitro experiments?
This compound is a prodrug that is converted to its active, cytoprotective form, WR-1065, by the enzyme alkaline phosphatase.[1][2] This conversion is pH-dependent and occurs more rapidly at a more alkaline pH. For most in vitro studies, it is recommended to use the active metabolite, WR-1065, directly. This bypasses the need for enzymatic conversion, which can vary between cell lines, leading to more consistent and reproducible results.
Q2: How should I prepare a stock solution of WR-1065?
A common method for preparing a WR-1065 stock solution is to dissolve it in sterile phosphate-buffered saline (PBS) immediately before use. For example, a 1 M stock solution can be prepared and then diluted to the final desired concentration in cell culture medium.[3][4]
Q3: What are the recommended storage conditions for WR-1065 stock solutions?
WR-1065 is prone to oxidation. For optimal results, stock solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to aliquot the stock solution and store it at -80°C for up to six months or at -20°C for up to one month, protected from light and under nitrogen.[5] Avoid repeated freeze-thaw cycles.
Q4: What concentrations of WR-1065 are typically used in in vitro experiments?
The optimal concentration of WR-1065 can vary depending on the cell type and the specific assay. However, a general range for cytoprotection studies is between 40 µM and 4 mM. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Stability and Preparation Data
The stability of this compound and WR-1065 is critical for obtaining reliable experimental results. The following tables summarize the stability under various conditions.
Table 1: Stability of this compound Solutions
| Solvent/Condition | Concentration | Temperature | Stability | Citation(s) |
| 0.9% Sodium Chloride | 50 mg/mL | Room Temp (~25°C) | Up to 5 hours | |
| 0.9% Sodium Chloride | 50 mg/mL | Refrigerated (2-8°C) | Up to 24 hours | |
| 5% Aqueous Solution | 50 mg/mL | Room Temp (~25°C) | ~1% decomposition in 24 hours | |
| Bulk (small container) | N/A | 60°C | ~14% decomposition in 24 hours | |
| Bulk (large container) | N/A | 60°C | Stable for 30 days |
Table 2: Stability of WR-1065 Stock Solutions
| Solvent | Storage Temperature | Storage Duration | Recommendations | Citation(s) |
| Phosphate-Buffered Saline (PBS) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw; store under nitrogen, protect from light. | |
| Phosphate-Buffered Saline (PBS) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw; store under nitrogen, protect from light. |
Experimental Protocols
Detailed Protocol: In Vitro Cytoprotection Assay Using WR-1065
This protocol outlines a general procedure to assess the ability of WR-1065 to protect cells from a cytotoxic agent.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Incubate overnight to allow for cell attachment.
2. WR-1065 Pre-treatment:
-
Prepare a fresh stock solution of WR-1065 in sterile PBS.
-
Dilute the WR-1065 stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the WR-1065-containing medium.
-
Incubate the cells with WR-1065 for a predetermined time, typically 30 minutes, prior to the addition of the cytotoxic agent.
3. Addition of Cytotoxic Agent:
-
Following the WR-1065 pre-incubation, add the cytotoxic agent (e.g., cisplatin, radiation) to the wells at various concentrations.
-
Include appropriate controls: untreated cells, cells treated with WR-1065 alone, and cells treated with the cytotoxic agent alone.
4. Incubation:
-
Incubate the plate for a period relevant to the cytotoxic agent's mechanism of action (e.g., 24-72 hours).
5. Assessment of Cell Viability:
-
Quantify cell viability using a suitable assay, such as the MTT, XTT, or a real-time cytoprotection assay.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the protective effect of WR-1065 by comparing the viability of cells treated with the cytotoxic agent alone to those pre-treated with WR-1065.
Troubleshooting Guide
Issue 1: I am not observing a protective effect with WR-1065.
-
Possible Cause: Inactive WR-1065 due to oxidation.
-
Solution: Always prepare fresh stock solutions of WR-1065 immediately before use. If storing, ensure it is done under nitrogen and protected from light.
-
-
Possible Cause: Suboptimal concentration of WR-1065.
-
Solution: Perform a dose-response curve to determine the most effective concentration for your cell line.
-
-
Possible Cause: Incorrect timing of WR-1065 application.
-
Solution: WR-1065 is most effective when administered shortly before the cytotoxic insult. A 30-minute pre-incubation is a common starting point.
-
Issue 2: My control cells treated with WR-1065 alone are showing toxicity.
-
Possible Cause: The concentration of WR-1065 is too high for your specific cell line.
-
Solution: Perform a cytotoxicity assay with a range of WR-1065 concentrations to determine the maximum non-toxic dose.
-
-
Possible Cause: Extended exposure to WR-1065.
-
Solution: For short-term protection assays, limit the exposure to WR-1065 to the pre-incubation period before adding the cytotoxic agent.
-
Issue 3: I am seeing a precipitate in my cell culture medium after adding WR-1065.
-
Possible Cause: Solubility issues with the WR-1065 stock solution.
-
Solution: Ensure the WR-1065 is fully dissolved in PBS before diluting it into the cell culture medium.
-
-
Possible Cause: Interaction with components in the cell culture medium.
-
Solution: Test the solubility of WR-1065 in your specific cell culture medium at the intended concentration before treating your cells. If precipitation persists, consider using a different formulation or a lower concentration.
-
Visualizations
Caption: Experimental workflow for in vitro cytoprotection assays.
Caption: Simplified signaling pathways of WR-1065-mediated cytoprotection.
References
- 1. This compound: a cytoprotective drug [termedia.pl]
- 2. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WR-1065, the Active Metabolite of this compound, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Interindividual Variability in Response to Amifostine In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Amifostine in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is dephosphorylated by alkaline phosphatase (ALP) enzymes in tissues to its active thiol metabolite, WR-1065.[1][2] This active form is responsible for the cytoprotective effects. WR-1065 can scavenge free radicals, detoxify reactive metabolites of platinum and alkylating agents, and protect DNA.[2] The selective protection of normal tissues is attributed to higher ALP activity, higher pH, and better vascular permeation in normal tissues compared to tumors.[2]
Q2: What are the primary causes of interindividual variability in the response to this compound?
The main driver of interindividual variability is the differential expression and activity of tissue-nonspecific alkaline phosphatase (TNAP), the enzyme responsible for activating this compound.[1] Genetic polymorphisms in the ALPL gene, which encodes TNAP, can lead to variations in enzyme levels and function, potentially affecting the conversion of this compound to its active form, WR-1065. Other factors contributing to variability can include age, sex, diet, and the gut microbiome, all of which can influence drug metabolism.
Q3: How can I assess the potential for variability in my animal model?
Before initiating large-scale studies, it is advisable to characterize the baseline alkaline phosphatase activity in the tissues of interest within your specific animal strain. Different mouse strains, for example, have been shown to have varying baseline levels of ALP activity in tissues like the liver and bone. This can be done by performing an ALP activity assay on tissue homogenates from a representative sample of your animal colony.
Q4: Is there a difference in efficacy between intravenous (IV) and subcutaneous (SC) administration of this compound?
Preclinical studies in rats have shown that subcutaneous administration of this compound can provide equivalent or even more prolonged protection against radiation-induced mucositis compared to intravenous administration. While IV administration leads to a rapid peak in plasma levels of the active metabolite WR-1065, SC administration results in a slower rise and more sustained levels. Interestingly, tissue levels of WR-1065, which correlate better with radioprotection, have been found to be comparable or even higher at certain time points after SC dosing compared to IV. However, clinical trials have shown that for reducing xerostomia, IV administration may be more effective than SC.
Troubleshooting Guides
Issue 1: Lack of Protective Effect
| Possible Cause | Troubleshooting Step |
| Insufficient Alkaline Phosphatase (ALP) Activity: The specific animal strain or tissue type may have low endogenous ALP activity, leading to inadequate conversion of this compound to its active metabolite, WR-1065. | 1. Assess Baseline ALP Activity: Perform an ALP activity assay on the target tissue of your animal model to confirm sufficient enzyme levels. 2. Consider a Different Strain: If ALP activity is inherently low, consider using a different, well-characterized strain known to have higher ALP activity. |
| Incorrect Dosing or Timing of Administration: The dose of this compound may be too low, or the timing of administration relative to the cytotoxic challenge (radiation or chemotherapy) may be suboptimal. | 1. Review Dose-Response Data: Consult preclinical data for the specific animal model and toxicity you are studying to ensure you are using an appropriate dose. 2. Optimize Timing: this compound should be administered prior to the cytotoxic insult. For radiation, this is typically 15-30 minutes before exposure. For chemotherapy, the timing may vary depending on the pharmacokinetics of the specific agent. |
| Suboptimal Route of Administration: The chosen route of administration (e.g., oral) may not be effective in your model system. | 1. Consider IV or SC Injection: Intravenous and subcutaneous routes have been shown to be effective in preclinical models. Oral administration can be less reliable due to variability in absorption. |
| Tumor Protection: While generally selective for normal tissues, under certain experimental conditions, this compound could potentially offer some protection to tumor cells. | 1. Measure WR-1065 in Tumor Tissue: If technically feasible, measure the concentration of the active metabolite in tumor tissue to assess for potential uptake. 2. Evaluate Tumor Growth Delay: Carefully monitor tumor growth in this compound-treated versus control groups to ensure that the antitumor efficacy of the primary treatment is not compromised. |
Issue 2: Unexpected or Excessive Toxicity
| Possible Cause | Troubleshooting Step |
| Hypotension: This is a known side effect of this compound, mediated by its active metabolite WR-1065, which can cause direct relaxation of vascular smooth muscle. | 1. Monitor Blood Pressure: If possible, monitor the animal's blood pressure during and after this compound administration. 2. Dose Reduction: Lowering the dose of this compound can mitigate hypotensive effects. 3. Consider Adrenergic Agonists: In some preclinical models, administration of agents like ephedrine has been shown to attenuate this compound-induced hypotension. |
| Nausea and Vomiting: These are also common side effects. | 1. Administer Antiemetics: Pre-treatment with antiemetic drugs can help to reduce nausea and vomiting. |
| Neurotoxicity at High Doses: High doses of this compound have been associated with neurotoxic effects in some animal models. | 1. Perform a Dose-Escalation Study: If you are using a new model or a particularly high dose, it is advisable to conduct a pilot study to determine the maximum tolerated dose. 2. Observe for Neurological Signs: Monitor animals for any signs of neurological distress. |
| Increased Toxicity of a Co-administered Drug: In some specific contexts, particularly in immature animal models, high doses of this compound have been reported to increase the toxicity of certain chemotherapeutic agents like doxorubicin. | 1. Careful Dose Selection: When using this compound in combination with other drugs, carefully consider the dose of both agents based on available literature. 2. Monitor for Combined Toxicity: Be vigilant for any signs of enhanced toxicity when using this compound in a combination regimen. |
Data Presentation
Table 1: Dose-Response of this compound in Preclinical Models of Radioprotection
| Animal Model | Radiation Dose | This compound Dose (mg/kg) | Administration Route | Protective Effect | Reference |
| C3H Mice | 10.8 Gy (TBI) | 400 | IP | 100% survival | |
| Mice | 2 x 6 Gy (TBI) | 23 | SC | <25% weight loss | |
| Mice | 3 x 6 Gy (TBI) | 68 | SC | <25% weight loss | |
| Mice | 4 x 6 Gy (TBI) | 121 | SC | <25% weight loss | |
| Mice | 8 Gy (WBI) | 200 | Oral | 28.6% survival at 30 days | |
| Mice | 8 Gy (WBI) | 500 | Oral | 30% survival at 30 days |
TBI: Total Body Irradiation; WBI: Whole Body Irradiation; IP: Intraperitoneal; SC: Subcutaneous
Table 2: Efficacy of this compound in a Rat Model of Cisplatin-Induced Nephrotoxicity
| Treatment Group | Cisplatin Dose (mg/kg) | This compound Dose (mg/kg) | Serum BUN (mg/dL) | Serum Creatinine (mg/dL) | Reference |
| Control (Saline) | 0 | 0 | Normal | Normal | |
| Cisplatin | 6 | 0 | Significantly Elevated | Significantly Elevated | |
| Cisplatin + this compound | 6 | 200 | Significantly Reduced vs. Cisplatin | Significantly Reduced vs. Cisplatin | |
| Cisplatin | 7 | 0 | Significantly Elevated | Significantly Elevated | |
| Cisplatin + this compound | 7 | 200 | Significantly Reduced vs. Cisplatin | Significantly Reduced vs. Cisplatin |
BUN: Blood Urea Nitrogen
Table 3: Comparison of Intravenous (IV) vs. Subcutaneous (SC) this compound Administration in Preclinical Studies
| Animal Model | Endpoint | IV this compound | SC this compound | Outcome | Reference |
| Rats | Radiation-induced mucositis | Effective | At least as effective, more prolonged protection | SC is a viable alternative | |
| Monkeys | WR-1065 tissue levels (30 min) | Lower | Higher | SC leads to higher initial tissue concentrations | |
| Monkeys | WR-1065 tissue levels (60 min) | Comparable | Comparable | Similar tissue levels at later time points | |
| Healthy Volunteers | Bioavailability of WR-1065 (protein-bound) | - | Favorable | SC shows good bioavailability of the active form |
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay in Tissue Homogenates
This protocol is adapted from commercially available colorimetric assay kits.
Materials:
-
Tissue of interest
-
Cold PBS (Phosphate Buffered Saline)
-
ALP Assay Buffer
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop Solution (e.g., NaOH)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Homogenizer
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Excise and weigh the tissue of interest.
-
Wash the tissue with cold PBS to remove any blood.
-
Homogenize the tissue in ALP Assay Buffer on ice. The ratio of buffer to tissue should be optimized for your specific tissue type.
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the ALP enzyme.
-
-
Assay:
-
Prepare a standard curve using known concentrations of p-Nitrophenol (pNP).
-
Add your samples (supernatant from step 1) to the wells of a 96-well plate. Include a sample background control for each sample.
-
Add the pNPP substrate solution to all wells except the standard curve wells.
-
Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the Stop Solution to all wells.
-
-
Measurement and Analysis:
-
Measure the absorbance of all wells at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Calculate the concentration of pNP produced in your samples using the standard curve.
-
Express the ALP activity as units per gram of tissue or per milligram of protein.
-
Measurement of WR-1065 in Plasma by HPLC
This is a generalized protocol based on published methods. Specific parameters may need to be optimized for your HPLC system.
Materials:
-
Plasma samples
-
Internal standard (e.g., Cysteine)
-
Reagents for derivatization (e.g., o-phthaldialdehyde - OPA)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or electrochemical)
-
Mobile phase (e.g., a mixture of methanol and phosphate buffer)
-
Reagents for protein precipitation (e.g., perchloric acid)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Precipitate the plasma proteins by adding a precipitating agent and centrifuging.
-
Collect the supernatant.
-
-
Derivatization (if required by the detection method):
-
Add the derivatizing agent (e.g., OPA) to the supernatant and allow the reaction to proceed for the specified time.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute the compounds using the optimized mobile phase and flow rate.
-
Detect the derivatized WR-1065 and internal standard using the appropriate detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of WR-1065.
-
Calculate the concentration of WR-1065 in the plasma samples based on the peak areas relative to the internal standard and the standard curve.
-
TUNEL Assay for Apoptosis in Irradiated Tissues
This is a general protocol for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on tissue sections.
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Proteinase K
-
TdT (Terminal deoxynucleotidyl transferase) enzyme
-
Labeled dUTPs (e.g., Br-dUTP, FITC-dUTP)
-
Antibody against the label (if using indirect detection)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections. For frozen sections, fix with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the tissue sections by incubating with Proteinase K.
-
-
TUNEL Reaction:
-
Incubate the sections with the TdT enzyme and labeled dUTPs in a reaction buffer. This allows the TdT to add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
If using a directly labeled dUTP (e.g., FITC-dUTP), you can proceed to imaging.
-
If using an indirectly labeled dUTP (e.g., Br-dUTP), incubate the sections with a fluorescently labeled antibody that specifically binds to the label.
-
-
Imaging and Analysis:
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the slides using a fluorescence microscope. Apoptotic cells will show a fluorescent signal in the nucleus.
-
Quantify the percentage of TUNEL-positive cells to assess the level of apoptosis.
-
Comet Assay for DNA Damage
This is a simplified protocol for the alkaline comet assay.
Materials:
-
Single-cell suspension from the tissue of interest
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Encapsulation:
-
Mix the single-cell suspension with low melting point agarose.
-
Pipette the mixture onto a specially coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in a lysis solution to break down the cell and nuclear membranes, leaving the DNA "nucleoids."
-
-
Alkaline Unwinding and Electrophoresis:
-
Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
-
Analysis:
-
Capture images of the comets and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the percentage of DNA in the tail).
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for in vivo this compound experiments.
Caption: General experimental workflow for in vivo this compound studies.
References
Potential for Amifostine to protect tumor cells from radiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for amifostine to protect tumor cells from radiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound selectively protects normal tissues over tumor tissues?
This compound is a prodrug that is dephosphorylated in tissues to its active cytoprotective thiol metabolite, WR-1065.[1] The selectivity for normal tissues is primarily attributed to two factors:
-
Differential Alkaline Phosphatase (ALP) Activity: Normal tissues have higher levels of ALP, the enzyme responsible for converting this compound to WR-1065, compared to many tumor tissues.[2][3] This leads to a higher concentration of the active metabolite in healthy tissues.
-
Tumor Microenvironment: The hypovascularity and acidic environment of many solid tumors can lead to less efficient uptake of this compound and its conversion to WR-1065.[1]
Q2: Is there evidence that this compound can protect tumor cells from radiation?
The bulk of preclinical and clinical evidence suggests that this compound does not protect tumor cells from the cytotoxic effects of radiation.[4] In fact, some studies indicate that in certain cancer cell lines, this compound's active metabolite, WR-1065, may even inhibit the repair of DNA double-strand breaks, potentially increasing the sensitivity of tumor cells to radiation.
Q3: What are the known mechanisms of this compound's radioprotective effects?
The cytoprotective mechanisms of WR-1065 are multifactorial and include:
-
Scavenging of free radicals: WR-1065 is a potent scavenger of reactive oxygen species generated by ionizing radiation.
-
Donation of hydrogen atoms: It can chemically repair damaged DNA by donating a hydrogen atom.
-
Induction of cellular hypoxia: This can reduce the formation of oxygen-dependent free radicals.
-
Modulation of gene expression and enzyme activity: WR-1065 can influence pathways involved in the cell cycle and DNA repair.
Q4: What is the appropriate in vitro concentration of WR-1065 to use for radioprotection studies?
An effective radioprotective dose of WR-1065 for most mammalian cells in vitro is around 4 mM, applied 30 minutes before irradiation. However, it is important to note that even lower concentrations (e.g., 40 µM) have been shown to be effective in protecting against the mutagenic effects of radiation, though not against direct cell killing.
Troubleshooting Guides
Problem 1: Inconsistent or no radioprotective effect of this compound observed in in vitro experiments.
-
Possible Cause 1: Insufficient conversion of this compound to WR-1065.
-
Solution: Ensure the presence of adequate alkaline phosphatase (ALP) activity in your cell culture. Some cell lines have very low endogenous ALP levels. You may need to add exogenous ALP to the culture medium (at least 0.5-1 U/ml) to facilitate the conversion of this compound. It is also advisable to directly use the active metabolite, WR-1065, for in vitro studies to bypass this variable.
-
-
Possible Cause 2: Incorrect timing of this compound/WR-1065 administration.
-
Solution: For optimal protection, WR-1065 should be added to the cell culture 30 minutes prior to irradiation. The protective effect and intracellular concentration of WR-1065 decrease within an hour after its removal from the culture medium.
-
-
Possible Cause 3: Instability of this compound/WR-1065 solution.
-
Solution: Prepare fresh solutions of this compound or WR-1065 for each experiment. Reconstituted this compound solution is stable for up to 5 hours at room temperature or 24 hours under refrigeration.
-
Problem 2: Unexpected radioprotection of tumor cells in an in vivo model.
-
Possible Cause 1: High alkaline phosphatase activity in the specific tumor model.
-
Solution: Measure the ALP activity in your tumor model. Some tumors may express higher than expected levels of ALP, leading to increased conversion of this compound to its active form within the tumor.
-
-
Possible Cause 2: High vascularization of the tumor.
-
Solution: Assess the vascularity of your tumor model. Well-vascularized tumors may have better perfusion and uptake of this compound.
-
-
Possible Cause 3: Timing of radiation administration relative to this compound injection.
-
Solution: Administer radiation shortly after this compound infusion to maximize the differential uptake between normal and tumor tissues. WR-1065 enters tumor cells more slowly, often through passive diffusion, compared to the active transport into normal cells.
-
Data Presentation
Table 1: Summary of Clinical Trial Data on this compound in Radiotherapy for Head and Neck Cancer
| Outcome | This compound + Radiotherapy | Radiotherapy Alone | p-value | Reference |
| Grade ≥2 Acute Xerostomia | 51% | 78% | <0.0001 | |
| Grade ≥2 Chronic Xerostomia | 34% | 57% | 0.002 | |
| Median Saliva Production | 0.26 g | 0.10 g | 0.04 | |
| 2-Year Local-Regional Control | 58% | 63% | Not Significant | |
| 2-Year Disease-Free Survival | 53% | 57% | Not Significant | |
| 2-Year Overall Survival | 71% | 66% | Not Significant |
Table 2: In Vitro Cell Death of Breast Cancer Cell Lines with and without WR-1065 Pre-treatment followed by Radiation
| Cell Line | Radiation Dose | % Cell Death (Untreated) | % Cell Death (WR-1065 Pre-treated) | p-value | Reference |
| MDA-MB-231 | 10 Gy | 50.9% | 61.4% | >0.05 | |
| MDA-MB-231 | 20 Gy | 69.8% | 67.5% | >0.05 | |
| MCF-7 | 10 Gy | 42.6% | 52.0% | >0.05 | |
| MCF-7 | 20 Gy | 56.4% | 68.8% | >0.05 |
Experimental Protocols
1. Alkaline Phosphatase (ALP) Activity Assay
This protocol is adapted from a method for determining ALP activity in cell lysates.
-
Reagents:
-
p-Nitrophenyl phosphate (p-NPP) substrate solution (1 mg/ml in 0.1 M bicarbonate buffer with 2 mM MgCl₂)
-
1 N NaOH
-
Cell lysis buffer (e.g., 0.2% Triton X-100 in purified water)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Culture cells to confluence in a 96-well plate.
-
Wash cells with PBS.
-
Lyse the cells with cell lysis buffer.
-
Add 180 µl of p-NPP substrate solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µl of 1 N NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of the cell lysate.
-
2. Clonogenic Survival Assay
This protocol is a standard method for assessing cell reproductive viability after radiation.
-
Procedure:
-
Pre-treat cells with WR-1065 (e.g., 4 mM) for 30 minutes.
-
Irradiate cells with the desired doses of radiation.
-
Wash the cells to remove WR-1065.
-
Trypsinize and re-plate the cells at densities calculated to yield 50-100 colonies per dish.
-
Incubate for 10-14 days until colonies of >50 cells are formed.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to calculate the surviving fraction for each treatment.
-
3. Comet Assay (Single-Cell Gel Electrophoresis)
This assay measures DNA strand breaks in individual cells.
-
Procedure:
-
Embed cells in a thin layer of agarose on a microscope slide.
-
Lyse the cells to remove membranes and histones.
-
Treat the slides with an alkaline solution to unwind the DNA.
-
Perform electrophoresis to allow fragmented DNA to migrate from the nucleus, forming a "comet tail".
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the extent of DNA migration (comet tail length and intensity) using fluorescence microscopy and appropriate software.
-
4. γH2AX Immunofluorescence Staining
This method detects and quantifies DNA double-strand breaks.
-
Procedure:
-
Culture and irradiate cells on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.3% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software.
-
Mandatory Visualizations
Caption: this compound activation and mechanism of action.
Caption: Experimental workflow for a clonogenic survival assay.
Caption: Troubleshooting guide for in vitro this compound experiments.
References
- 1. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Radioprotective effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Toxicity Studies of Amifostine in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amifostine in long-term animal toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed long-term toxicities of this compound in animal models when administered alone at high doses?
A1: While this compound is a cytoprotective agent, high doses required for radioprotection can be toxic.[1][2] The most frequently reported dose-limiting toxicities in animal studies are hypotension (a drop in blood pressure) and gastrointestinal disturbances.[1][3] In some preclinical studies, particularly with repeated high doses, adverse effects such as nausea, vomiting, somnolence, and sneezing have been noted.[4] It is crucial to establish the Maximum Tolerated Dose (MTD) in your specific animal model and strain before initiating long-term studies.
Q2: Can this compound paradoxically increase the toxicity of chemotherapeutic agents in certain long-term study designs?
A2: Yes, this is a critical consideration, especially in juvenile animal models. One study in infant rats found that while low-dose this compound (50 mg/kg) protected against doxorubicin-induced cataracts, higher doses (100-200 mg/kg) increased doxorubicin toxicity and mortality. This contrasts with studies in adult rats where protection is generally observed. Researchers should be cautious when extrapolating data from adult to juvenile models and should conduct thorough dose-ranging studies in the specific age group of interest.
Q3: Does long-term administration of this compound affect tumor growth or protect malignant tissues?
A3: This is a primary concern in preclinical cytoprotection studies. The selective protection of normal tissues by this compound is attributed to several factors. Tumor microenvironments are often hypovascular and acidic, and tumor cells may have lower levels of alkaline phosphatase, the enzyme required to activate this compound to its active thiol form, WR-1065. This leads to lower concentrations of the active metabolite in tumor tissues compared to normal tissues. However, some animal studies have shown that this compound can diffuse into malignant tissues, although more slowly. It is essential to assess the potential for tumor protection in your specific tumor model and experimental conditions.
Q4: What is the evidence regarding the carcinogenicity of this compound in long-term animal studies?
A4: Some studies have investigated the anti-carcinogenic and anti-mutagenic properties of this compound. For instance, in a mouse skin carcinogenesis model, this compound was observed to reduce tumor incidence and multiplicity. However, another study found that while this compound protected mice from lethal total-body radiation, these animals still experienced radiation-induced life shortening and an increased incidence of cancer compared to non-irradiated controls. Therefore, while this compound itself is not considered a primary carcinogen, its long-term impact on secondary cancer development, particularly in the context of radiation exposure, requires careful evaluation.
Troubleshooting Guides
Problem: Unexpectedly high mortality in a long-term study combining this compound with chemotherapy.
-
Possible Cause 1: Inappropriate dosing for the animal model's age.
-
Troubleshooting: As demonstrated in studies with doxorubicin in infant rats, higher doses of this compound can increase toxicity. If you are using juvenile animals, consider reducing the this compound dose. A dose that is protective in adults may be toxic in younger animals.
-
-
Possible Cause 2: Cumulative toxicity.
-
Troubleshooting: The repeated administration of both this compound and a cytotoxic agent can lead to cumulative toxicity that is not apparent in acute studies. Review your dosing schedule. It may be necessary to increase the interval between treatments or reduce the dose of either this compound or the chemotherapeutic agent.
-
-
Possible Cause 3: Strain-specific sensitivity.
-
Troubleshooting: Different strains of mice and rats can have varying sensitivities to drugs. Ensure that the this compound dose has been validated for the specific strain you are using. If not, a dose-finding study is recommended.
-
Problem: Difficulty in demonstrating a significant protective effect of this compound against radiation-induced toxicity.
-
Possible Cause 1: Suboptimal timing of this compound administration.
-
Troubleshooting: this compound is a prodrug that needs to be metabolized to its active form, WR-1065. For optimal protection, it should be administered shortly before radiation exposure. Most protocols recommend administering this compound 15-30 minutes prior to irradiation.
-
-
Possible Cause 2: Insufficient dose of this compound.
-
Troubleshooting: The protective effect of this compound is dose-dependent. Radioprotective doses in animal models can range from 50 mg/kg to 400 mg/kg, depending on the species and the endpoint being measured. If you are not observing a protective effect, a dose-escalation study may be warranted, keeping in mind the potential for increased toxicity at higher doses.
-
-
Possible Cause 3: The specific endpoint may not be effectively protected by this compound.
-
Troubleshooting: While this compound is a broad-spectrum protectant, its efficacy can vary between different tissues and for different types of radiation-induced damage. For example, in one study, this compound protected against early doxorubicin-induced alopecia and cataracts but not against late effects on linear growth and organ tissue. It is important to have realistic expectations for the specific long-term toxicity you are studying.
-
Quantitative Data from Long-Term Toxicity Studies
Table 1: Effect of this compound on Antioxidant Enzyme Activity in C3H Mouse Tissues 24 Hours Post-Treatment
| Tissue | Treatment | SOD2 Activity (U/mg protein) | Catalase Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Heart | Control | 10.5 ± 1.2 | 15.2 ± 1.8 | 0.8 ± 0.1 |
| This compound (400 mg/kg) | 18.9 ± 2.1 | 16.1 ± 2.0 | 0.9 ± 0.1 | |
| Liver | Control | 8.2 ± 0.9 | 45.3 ± 5.1 | 2.1 ± 0.3 |
| This compound (400 mg/kg) | 15.6 ± 1.8 | 47.2 ± 5.5 | 2.3 ± 0.3 | |
| Lung | Control | 6.5 ± 0.7 | 10.1 ± 1.2 | 0.5 ± 0.1 |
| This compound (400 mg/kg) | 12.4 ± 1.5 | 10.8 ± 1.3 | 0.6 ± 0.1 | |
| Spleen | Control | 4.1 ± 0.5 | 8.2 ± 1.0 | 0.4 ± 0.05 |
| This compound (400 mg/kg) | 7.8 ± 0.9 | 12.3 ± 1.5 | 0.6 ± 0.07 | |
| Pancreas | Control | 5.3 ± 0.6 | 6.1 ± 0.7 | 0.3 ± 0.04 |
| This compound (400 mg/kg) | 10.1 ± 1.2 | 6.5 ± 0.8 | 0.5 ± 0.06 |
* Indicates a statistically significant increase compared to the control group. (Data adapted from a study on the induction of antioxidant enzymatic activities by this compound)
Table 2: Survival Rates in Irradiated C57BL/6 Mice with and without this compound Treatment
| Treatment Group | Radiation Dose (Gy) | 30-Day Survival Rate (%) |
| Vehicle + Irradiation | 8 | 0% |
| This compound (200 mg/kg) + Irradiation | 8 | 28.6% |
| This compound (500 mg/kg) + Irradiation | 8 | 30% |
(Data adapted from a study evaluating the radioprotective efficacy of this compound and a derivative)
Experimental Protocols
Protocol 1: Evaluation of this compound's Protective Effect Against Chemotherapy-Induced Toxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Experimental Groups:
-
Control (saline vehicle)
-
This compound alone (e.g., 200 mg/kg)
-
Chemotherapeutic agent alone (e.g., Cisplatin at 5 mg/kg)
-
This compound + Chemotherapeutic agent
-
-
Drug Administration:
-
This compound is dissolved in sterile 0.9% saline.
-
Administer this compound via intraperitoneal (i.p.) injection 30 minutes before the chemotherapeutic agent.
-
The chemotherapeutic agent is administered as per the study design (e.g., i.p. or intravenous injection).
-
Treatment is repeated according to the long-term study schedule (e.g., once a week for 6 weeks).
-
-
Monitoring:
-
Body weight and general health are monitored daily.
-
Blood samples are collected at specified intervals (e.g., every 2 weeks) for hematological and biochemical analysis (e.g., complete blood count, kidney and liver function tests).
-
-
Endpoint Analysis:
-
At the end of the study, animals are euthanized.
-
Organs of interest (e.g., kidneys, liver, bone marrow) are collected for histopathological examination and weighing.
-
Specific toxicity markers (e.g., KIM-1 for kidney injury) can be assessed by immunohistochemistry or ELISA.
-
Protocol 2: Assessment of this compound's Radioprotective Effects in a Mouse Model
-
Animal Model: Female C3H/HeN mice (8-10 weeks old).
-
Housing and Acclimatization: As described in Protocol 1.
-
Experimental Groups:
-
Sham-irradiated control
-
This compound alone (e.g., 200 mg/kg)
-
Irradiation alone (e.g., 8 Gy total body irradiation)
-
This compound + Irradiation
-
-
Drug Administration and Irradiation:
-
This compound is dissolved in sterile 0.9% saline.
-
Administer this compound via i.p. injection 30 minutes prior to irradiation.
-
Mice are placed in a well-ventilated holder for irradiation.
-
Total body irradiation is delivered using a gamma-ray source (e.g., 137Cs) at a specified dose rate.
-
-
Long-Term Monitoring:
-
Animals are monitored for survival over a long period (e.g., 30 days for acute effects, or for their entire lifespan for carcinogenicity studies).
-
Body weight and clinical signs of toxicity are recorded regularly.
-
-
Endpoint Analysis:
-
For survival studies, the primary endpoint is the percentage of surviving animals at a specific time point.
-
For carcinogenicity studies, a full necropsy is performed at the time of death or at the end of the study, with histopathological evaluation of all major organs for tumor development.
-
Visualizations
Caption: Mechanism of this compound cytoprotection and its interaction with the p53 pathway.
Caption: Generalized workflow for a long-term this compound toxicity study in animal models.
References
- 1. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003 - PMC [pmc.ncbi.nlm.nih.gov]
Amifostine's interaction with different chemotherapy agents in combination studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amifostine in combination with different chemotherapy agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytoprotective effect in combination with chemotherapy?
This compound is a prodrug that is dephosphorylated in normal tissues by alkaline phosphatase to its active metabolite, WR-1065.[1][2][3] This active thiol selectively protects normal cells from the toxicity of chemotherapy through several mechanisms:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) and other free radicals generated by many chemotherapy agents and radiation therapy.[1][4]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and has been shown to enhance the activity of DNA repair enzymes.
-
Detoxification of Chemotherapeutic Agents: The thiol group of WR-1065 can bind to and detoxify reactive metabolites of platinum-based and alkylating agents.
-
Modulation of Cellular Processes: WR-1065 can influence gene expression, chromatin stability, and cell cycle progression, which may contribute to its cytoprotective effects.
The selectivity for normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to tumors, leading to preferential activation of this compound.
Q2: Does this compound interfere with the anti-tumor efficacy of chemotherapy?
Numerous clinical trials have shown that this compound does not appear to compromise the anti-tumor effectiveness of chemotherapy or radiotherapy. In some preclinical and clinical settings, this compound has been observed to potentially enhance the anti-tumor effects of certain drugs, such as paclitaxel in endometrial cancer with TP53 mutations. However, it is crucial to adhere to established protocols, as the timing of this compound administration is critical for its selective action.
Q3: What are the recommended dosages and administration schedules for this compound with chemotherapy?
The recommended dose of this compound when used with chemotherapy is typically 910 mg/m² administered as a 15-minute intravenous (IV) infusion 30 minutes prior to chemotherapy. However, dosages can vary depending on the specific chemotherapy regimen and institutional protocols. For daily fractionated radiotherapy, lower doses in the range of 200 to 340 mg/m² are common.
Q4: What are the common side effects of this compound administration and how can they be managed?
The most common side effects associated with this compound are hypotension and nausea/vomiting. Other potential side effects include flushing, chills, dizziness, somnolence, and hypocalcemia.
Management Strategies:
-
Hypotension: Patients should be adequately hydrated and kept in a supine position during the infusion. Blood pressure should be monitored every 5 minutes during the infusion. If a significant drop in systolic blood pressure occurs, the infusion should be interrupted. Antihypertensive medications should be withheld for 24 hours before this compound administration.
-
Nausea and Vomiting: Premedication with antiemetics, such as a 5HT3 receptor antagonist and dexamethasone, is recommended.
-
Hypocalcemia: Serum calcium levels should be monitored, especially in patients at risk, and calcium supplements administered if necessary.
Troubleshooting Guides
Problem 1: Significant hypotension during this compound infusion.
-
Possible Cause: Vasodilatory effects of this compound.
-
Troubleshooting Steps:
-
Immediately pause the this compound infusion.
-
Maintain the patient in a supine position.
-
Administer an IV fluid bolus (e.g., normal saline) as per protocol.
-
Monitor blood pressure every 2-5 minutes until it stabilizes.
-
Once blood pressure returns to baseline, the infusion may be cautiously restarted at a slower rate, as per institutional guidelines.
-
Ensure the patient was adequately hydrated before starting the infusion.
-
Verify that any antihypertensive medications were appropriately withheld.
-
Problem 2: Severe nausea and vomiting despite premedication.
-
Possible Cause: High emetogenic potential of this compound in combination with chemotherapy.
-
Troubleshooting Steps:
-
Administer additional "rescue" antiemetics from a different drug class as per institutional guidelines.
-
Ensure the patient received the appropriate prophylactic antiemetic regimen prior to this compound.
-
For subsequent cycles, consider optimizing the antiemetic regimen, potentially by adding another agent like an NK1 receptor antagonist.
-
Evaluate for and manage other contributing factors such as dehydration or anxiety.
-
Problem 3: Lack of expected cytoprotection (e.g., persistent high levels of nephrotoxicity with cisplatin).
-
Possible Cause:
-
Improper timing of this compound administration.
-
Suboptimal this compound dose.
-
Issues with drug stability or preparation.
-
Patient-specific factors affecting drug metabolism.
-
-
Troubleshooting Steps:
-
Verify Administration Timing: Confirm that this compound infusion was completed approximately 30 minutes before the start of chemotherapy. Administration after the cytotoxic agent is not effective.
-
Review Dosing: Ensure the correct this compound dose was calculated and administered based on the patient's body surface area and the specific protocol.
-
Check Drug Preparation:
-
Confirm that this compound was reconstituted according to the manufacturer's instructions, typically with 0.9% Sodium Chloride Injection.
-
Verify that the final concentration is within the recommended range of 5 to 40 mg/mL.
-
Ensure the reconstituted solution was used within the specified stability time (up to 5 hours at room temperature or 24 hours if refrigerated).
-
-
Pharmacokinetic Considerations: Be aware that this compound can slightly alter the pharmacokinetics of some chemotherapy agents. For instance, it may increase the half-life of ultrafilterable platinum from cisplatin. While this is not generally considered to impact efficacy, it highlights the complex interactions.
-
Problem 4: Suspected interference with tumor response.
-
Possible Cause: While clinical evidence largely indicates no tumor protection, this remains a theoretical concern.
-
Troubleshooting Steps:
-
Adherence to Protocol: Strictly adhere to the approved timing and dosing of this compound to maximize selective uptake in normal tissues.
-
Review Literature: Consult clinical trial data for the specific chemotherapy regimen and cancer type to understand the established impact of this compound on efficacy. Numerous studies have failed to show a reduction in anti-tumor effectiveness.
-
Evaluate Tumor Characteristics: For certain cancers, like endometrial cancer with TP53 mutations, this compound may even enhance paclitaxel's efficacy. Consider the molecular profile of the tumor if available.
-
Quantitative Data Summary
Table 1: Effect of this compound on Chemotherapy-Induced Toxicities
| Chemotherapy Agent(s) | Toxicity Measured | Outcome with this compound | Reference |
| Cisplatin & Cyclophosphamide | Grade 4 Neutropenia with fever/infection | Reduced (p = 0.005) | |
| Days in hospital | Reduced (p = 0.019) | ||
| Days on antibiotics | Reduced (p = 0.031) | ||
| Protracted serum creatinine elevations | Reduced (p = 0.004) | ||
| ≥40% reduction in creatinine clearance | Reduced (p = 0.001) | ||
| Severity of neurologic toxicity | Reduced (p = 0.029) | ||
| Discontinuation of therapy due to toxicity | Reduced (9% vs 24%, p = 0.002) | ||
| Cisplatin | Grade 3 or 4 Ototoxicity (in children) | Significantly Reduced (p = 0.005) | |
| Carboplatin | First-cycle thrombocytopenia (median platelet nadir) | Increased (144 vs 85 x 10⁹ cells/L) | |
| First-cycle granulocyte nadir (median) | Increased (2.4 vs 1.6 x 10⁹ cells/L) | ||
| Paclitaxel & Carboplatin | Grade II Sensory Neurotoxicity | Reduced (2% vs 12% of cycles, p < 0.001) |
Table 2: Pharmacokinetic Interactions of this compound with Chemotherapy Agents
| Chemotherapy Agent | Pharmacokinetic Parameter | Change with this compound | Reference |
| Cisplatin | Final half-life of ultrafilterable platinum | Increased (0.77 vs 0.57 h) | |
| AUC of ultrafilterable platinum & unchanged cisplatin | No significant change | ||
| Pt-DNA adduct levels in leukocytes | No change observed | ||
| Paclitaxel (low-dose weekly) | Peak plasma concentration (Cmax) | Significantly higher | |
| Time plasma concentration >0.1 µM and >0.05 µM | More prolonged | ||
| Area under the curve (AUC) | No significant difference |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Cytoprotection against Cisplatin-Induced Nephrotoxicity
-
Objective: To determine if this compound can reduce the renal toxicity associated with cisplatin administration in a murine model.
-
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6), aged 8-10 weeks.
-
Grouping: Divide animals into at least four groups: (1) Vehicle control (saline), (2) this compound only, (3) Cisplatin only, (4) this compound + Cisplatin.
-
Drug Administration:
-
Administer this compound (e.g., 200 mg/kg) via intraperitoneal (IP) injection.
-
30 minutes after this compound, administer Cisplatin (e.g., a nephrotoxic dose such as 20 mg/kg) via IP injection.
-
Control groups receive saline vehicle at corresponding time points.
-
-
Monitoring: Monitor animal weight and general health daily.
-
Sample Collection: At a predetermined endpoint (e.g., 72-96 hours after cisplatin administration), collect blood via cardiac puncture for serum analysis. Euthanize animals and harvest kidneys.
-
Analysis:
-
Serum Analysis: Measure blood urea nitrogen (BUN) and serum creatinine levels to assess kidney function.
-
Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections for evidence of acute tubular necrosis, proteinaceous casts, and other signs of renal damage.
-
Gene/Protein Expression (Optional): Snap-freeze the other kidney in liquid nitrogen for analysis of markers of kidney injury (e.g., KIM-1, NGAL) or apoptosis (e.g., cleaved caspase-3) by qPCR, Western blot, or ELISA.
-
-
-
Expected Outcome: The this compound + Cisplatin group is expected to show significantly lower levels of BUN and creatinine, and reduced histological damage compared to the Cisplatin only group.
Protocol 2: In Vitro Assessment of this compound's Effect on Paclitaxel Cytotoxicity
-
Objective: To determine if this compound protects normal cells from paclitaxel-induced toxicity without protecting cancer cells.
-
Methodology:
-
Cell Lines:
-
Normal cells: e.g., Human lung fibroblasts (IMR-90) or human hematopoietic progenitor cells.
-
Cancer cells: e.g., A549 (non-small cell lung cancer) or OVCAR-3 (ovarian cancer).
-
-
Cell Culture: Culture cells in appropriate media and conditions.
-
Drug Treatment:
-
Seed cells in 96-well plates for viability assays or larger plates for other assays.
-
Pre-treat cells with the active metabolite of this compound, WR-1065 (e.g., 10-100 µM), for a short duration (e.g., 15-30 minutes).
-
Add Paclitaxel at a range of concentrations.
-
Include control wells: untreated, WR-1065 only, and Paclitaxel only.
-
-
Viability/Cytotoxicity Assay: After a suitable incubation period (e.g., 48-72 hours), assess cell viability using an MTT, MTS, or crystal violet assay.
-
DNA Damage Assessment (Optional):
-
Perform alkaline elution or comet assay to measure DNA single-strand breaks after a shorter drug exposure.
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) of Paclitaxel for each cell line, with and without WR-1065 pre-treatment.
-
-
-
Expected Outcome: WR-1065 pre-treatment is expected to increase the IC50 of Paclitaxel in normal cells (indicating protection) but have a minimal effect or potentially decrease the IC50 in cancer cells (indicating no protection or even sensitization).
Visualizations
References
- 1. This compound in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: a cytoprotective drug [termedia.pl]
- 4. This compound: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic window of Amifostine in experimental settings
Welcome to the Technical Support Center for Amifostine research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound and improving its therapeutic window in experimental settings.
Frequently Asked Questions (FAQs)
Mechanism of Action
Q: How does this compound selectively protect normal tissues over tumor tissues?
A: this compound (WR-2721) is an inactive prodrug that requires activation to exert its cytoprotective effects.[1][2][3][4] The selective protection of normal tissues is attributed to several key physiological and biochemical differences between normal and tumor tissues:
-
Enzymatic Activation: this compound is dephosphorylated by the enzyme alkaline phosphatase (ALP) to its active thiol metabolite, WR-1065.[1] Normal tissues, particularly the endothelium, have higher concentrations of ALP compared to tumor tissues.
-
Tissue Microenvironment: The microenvironment of tumors is often acidic (lower pH) and hypovascular. The lower pH reduces the activity of ALP, leading to less activation of this compound within the tumor.
-
Drug Uptake: The active metabolite, WR-1065, is more readily taken up into normal cells compared to tumor cells.
This differential activation and uptake lead to a higher concentration of the protective WR-1065 in healthy tissues, shielding them from the damaging effects of radiation and chemotherapy.
Q: What are the molecular mechanisms of cytoprotection by WR-1065?
A: The active metabolite WR-1065 protects normal cells through multiple mechanisms:
-
Scavenging of Free Radicals: As a potent thiol, WR-1065 directly scavenges reactive oxygen species (ROS) generated by radiation and chemotherapy.
-
Hydrogen Donation: It can donate a hydrogen atom to repair damaged DNA molecules, preventing the fixation of DNA lesions.
-
DNA Protection and Repair: WR-1065 can bind to DNA, shielding it from damage, and has been shown to accelerate DNA repair processes.
-
Modulation of Cellular Processes: It can influence cell cycle progression and inhibit apoptosis in normal cells, providing time for DNA repair. It has also been shown to affect redox-sensitive transcription factors like NF-κB and p53.
Dosing and Administration
Q: What are typical this compound doses used in preclinical mouse models?
A: Dosing in preclinical studies varies depending on the application (radioprotection vs. chemoprotection) and the specific model. Lower doses are often explored to minimize side effects while retaining efficacy. For instance, a dose of 200 mg/kg is considered within the lower end of the clinical range and has shown protective effects without significant toxicity in some models. Studies have used doses ranging from 40 mg/kg to 500 mg/kg.
| Experimental Model | Application | This compound Dose (Mice) | Route | Key Finding | Reference |
| CD-1 Mice | Skin Carcinogenesis | 40 mg/kg | Subcutaneous (sc) | Reduced tumor formation and invasion. | |
| OF1 Mice | Cisplatin-induced DNA Damage | 56 and 105 mg/kg | Intraperitoneal (ip) | Provided significant DNA protection in leukocytes. | |
| C57BL/6 Mice | Gamma Irradiation | 200 mg/kg | Subcutaneous (sc) | High survival benefit and correction of metabolic responses. | |
| Nude Mice (Ovarian Cancer Xenograft) | Carboplatin Chemotherapy | Single dose (unspecified) | Intraperitoneal (ip) | Potentiated anti-tumor activity of carboplatin. | |
| C57BL/6 Mice | Gamma Irradiation | 500 mg/kg (in nanoparticles) | Oral | Significantly enhanced 30-day survival and protected hematopoietic and intestinal cells. |
Q: What are the challenges with conventional this compound administration and what alternatives are being explored?
A: The standard intravenous (IV) administration of this compound is associated with side effects like hypotension, nausea, and vomiting, and can be inconvenient, especially in daily radiotherapy settings. Its short half-life and lack of oral bioavailability are also major limitations. To overcome these issues, researchers are actively investigating alternative delivery routes and formulations.
-
Subcutaneous (SC) Administration: SC injection is being explored as a more convenient alternative to IV infusion and may reduce the severity of side effects like hypotension.
-
Novel Oral Formulations: Since this compound is degraded by stomach acid, new oral delivery systems are being developed. These include:
-
Nanoparticles: Encapsulating this compound in biodegradable polymers like PLGA or chitosan can protect it from degradation and enable oral delivery.
-
Targeted Delivery: Coated oral tablets or nasoduodenal tubes are being developed to bypass the stomach and deliver the drug directly to the duodenum, protecting the gastrointestinal tract during abdominal radiotherapy.
-
Troubleshooting Guide
Q: My animal subjects are experiencing severe hypotension after this compound administration. What can I do?
A: Hypotension is a known dose-limiting side effect of this compound. Here are several strategies to troubleshoot this issue in an experimental setting:
-
Dose Reduction: This is the most direct approach. Studies have shown that lower doses of this compound can still provide significant cytoprotection with reduced toxicity. Determine the minimum effective dose for your specific application.
-
Change Administration Route: Switching from IV or IP to subcutaneous (SC) administration may blunt the initial peak plasma concentration, potentially reducing the hypotensive effect.
-
Hydration: Ensure animals are adequately hydrated before this compound administration, as dehydration can exacerbate hypotension.
-
Monitor and Manage: In larger animal models, blood pressure can be monitored. While clinical interventions like vasopressors are not typical in preclinical studies, noting the severity and duration of hypotension is crucial for data interpretation.
-
Consider Novel Formulations: If your research involves oral administration, using a sustained-release nanoparticle formulation could lead to a slower, more controlled absorption, mitigating sharp drops in blood pressure.
Q: I am not observing a significant protective effect with this compound in my experiments. What are the potential causes?
A: A lack of efficacy can stem from several factors related to the drug's unique mechanism of action:
-
Timing of Administration: The timing of this compound administration relative to the cytotoxic insult (chemotherapy or radiation) is critical. Protection is greatest when this compound is given before the insult, allowing time for its conversion to the active WR-1065 metabolite. Administering it after the cytotoxic agent provides no protection. The optimal window is typically 15-30 minutes before treatment.
-
Alkaline Phosphatase (ALP) Activity: this compound requires ALP for activation. If you are working with an in vitro model using cultured cells, ensure there is sufficient ALP in the medium or expressed by the cells. Some experiments require the addition of exogenous ALP to the culture to see a protective effect.
-
Tissue-Specific Differences: The protective effect of this compound is not uniform across all tissues. The level of protection depends on local vascularity, pH, and ALP expression. Your tissue of interest may not efficiently activate the prodrug.
-
Drug Stability and Preparation: Ensure the lyophilized this compound powder is properly reconstituted according to the manufacturer's instructions and used promptly. The active thiol metabolite is susceptible to oxidation.
-
Experimental Endpoint: The chosen endpoint may not be sensitive enough to detect the protective effect. For example, while a clonogenic survival assay might show protection, a simple viability assay (like MTT) might not, especially at later time points. Consider using assays that measure DNA damage (e.g., comet assay) or tissue-specific toxicity markers.
Experimental Protocols & Data
Protocol: Evaluating this compound-Mediated Radioprotection in a Murine Model
This protocol outlines a general procedure to assess the efficacy of this compound in protecting mice from whole-body gamma irradiation.
1. Animals and Acclimation:
-
Use a suitable mouse strain (e.g., C57BL/6 or CD-1), aged 8-10 weeks.
-
House animals in a controlled environment (12-hour light/dark cycle, 25°C) with ad libitum access to food and water.
-
Allow at least one week for acclimation before starting the experiment.
2. This compound Preparation and Administration:
-
Reconstitute lyophilized this compound powder with sterile normal saline (0.9% NaCl) immediately before use.
-
Administer the desired dose (e.g., 200 mg/kg) via subcutaneous (SC) injection at the nape of the neck. The injection volume should be appropriate for the mouse size (e.g., 0.1 mL).
-
The control group should receive an equivalent volume of saline.
3. Irradiation Procedure:
-
Thirty minutes after this compound or saline injection, place the mice in a well-ventilated acrylic container.
-
Expose the animals to a single dose of whole-body gamma irradiation from a Cesium-137 source. The dose will depend on the desired endpoint (e.g., 8-9 Gy for survival studies, 11 Gy for intestinal injury studies).
4. Post-Irradiation Monitoring and Endpoints:
-
Survival Study: Monitor mice daily for 30 days and record survival. Note any signs of radiation sickness (e.g., weight loss, lethargy, ruffled fur).
-
Hematopoietic Injury: At a specified time post-irradiation (e.g., day 9), euthanize a subset of mice. Harvest bone marrow from femurs to perform hematopoietic progenitor cell survival assays (e.g., CFU-GM).
-
Gastrointestinal Injury: At a specified time post-irradiation (e.g., day 4), euthanize a subset of mice. Harvest a section of the jejunum for intestinal crypt cell survival analysis (histology).
-
Histology: Fix tissues in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation.
Quantitative Data from Preclinical Studies
Table 1: Efficacy of Oral this compound Nanoparticles in Irradiated Mice Data from a study evaluating radioprotection after 8 Gy whole-body irradiation.
| Treatment Group | Administration Route | 30-Day Survival Rate | Statistical Significance (vs. IR Group) |
| Control (No IR) | - | 100% | - |
| Irradiation (IR) Only | - | 0% | - |
| This compound 200 mg/kg | Oral | 28.6% | Not Significant |
| This compound 500 mg/kg | Oral | 30.0% | Not Significant |
| HL-003 800 mg/kg | Oral | 57.0% | p < 0.05 |
| HL-003 1600 mg/kg | Oral | 85.7% | p < 0.01 |
| (HL-003 is a novel radioprotective agent included for comparison in the source study) |
Table 2: Characteristics of this compound Nanoparticle Formulations Data from studies developing novel oral delivery systems.
| Polymer | Drug:Polymer Ratio | Encapsulation Efficiency | Median Particle Size | Key Finding | Reference |
| PLGA | 0.4:1.0 | 90% | 257 nm | Feasible for oral delivery; detected active metabolite in target tissues. | |
| PLGA | 1.0:1.0 | 100% | 240 nm | Feasible for oral delivery; detected active metabolite in target tissues. | |
| PLGA (10% loading) | - | 44.5% | 287-925 nm | Showed 85% drug release after 8 hours. | |
| Chitosan (10% loading) | - | 60.0% | 287-925 nm | Showed higher cellular uptake than PLGA nanoparticles. |
References
- 1. This compound in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 2. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Amifostine and N-acetylcysteine as Radioprotectors
An Objective Guide for Researchers and Drug Development Professionals
In the pursuit of mitigating the deleterious effects of ionizing radiation on healthy tissues during radiotherapy, researchers have investigated various cytoprotective agents. Among the most prominent are Amifostine (WR-2721) and N-acetylcysteine (NAC). This guide provides a comprehensive in vitro comparison of these two agents, focusing on their mechanisms of action, radioprotective efficacy as demonstrated by experimental data, and the signaling pathways they modulate.
Executive Summary
This compound, a thiophosphate prodrug, and N-acetylcysteine, a precursor to the antioxidant glutathione, both demonstrate significant radioprotective properties in vitro. This compound's efficacy is largely attributed to its active metabolite, WR-1065, a potent scavenger of free radicals that also aids in DNA protection and repair.[1][2] NAC functions primarily by replenishing intracellular glutathione (GSH) levels, a key endogenous antioxidant, thereby reducing oxidative stress and subsequent cellular damage. While both agents effectively reduce radiation-induced damage, their mechanisms and specific effects on cellular pathways differ, presenting distinct profiles for consideration in research and drug development.
Comparative Data on Radioprotective Efficacy
The following tables summarize quantitative data from in vitro studies, showcasing the radioprotective effects of this compound and N-acetylcysteine across various experimental endpoints.
Table 1: In Vitro Radioprotective Efficacy of this compound
| Cell Line | Radiation Dose | This compound/WR-1065 Concentration | Endpoint | Protective Effect | Reference |
| Human Dermal Fibroblasts | Not Specified | Not Specified | DNA Damage (Comet Assay, γH2AX/53BP1 foci) | Supported double-strand break repair | [2] |
| HL-60 (Human Promyelocytic Leukemia) | 8 Gy | Not Specified | Apoptosis | Greatly reduced radiation-induced apoptosis | [3] |
| RKO36 (Human Colon Carcinoma) | X-rays & Iron Ions | 4 mM WR-1065 | Clonogenic Survival | Significant radioprotection, though less effective against high-LET radiation | [4] |
| Human Lymphocytes | Not Specified | 250-5,000 µg/ml this compound (+Alkaline Phosphatase) | DNA Damage (Comet Assay) | Significant reduction in DNA damage (mean DMF of 0.87) | |
| Healthy Donor & Cancer Patient Cells | Not Specified | Not Specified | Chromatid Breaks (G2 Assay) | Significantly reduced radiation-induced chromatid breaks |
Table 2: In Vitro Radioprotective Efficacy of N-acetylcysteine (NAC)
| Cell Line | Radiation Dose | NAC Concentration | Endpoint | Protective Effect | Reference |
| PLHC-1 (Fish Hepatocellular Carcinoma) | 50 & 100 Gy | Not Specified | Cell Viability (MTT Assay) | Higher cell viability compared to radiation-only groups | |
| PLHC-1 (Fish Hepatocellular Carcinoma) | Not Specified | Not Specified | Intracellular GSH Levels | Prevented the decrease in GSH levels caused by radiation | |
| HaCaT (Human Keratinocytes) | Not Specified | Not Specified | Intracellular ROS | Significantly inhibited the increase in ROS generation | |
| Chinese Hamster Cells | Not Specified | Up to >100 mmol/dm³ | DNA Breaks | Protection factors (PFs) calculated, showing significant protection |
Mechanisms of Action and Signaling Pathways
This compound: A Prodrug Approach to Cytoprotection
This compound is an inactive prodrug that requires dephosphorylation by alkaline phosphatase, an enzyme more abundant in healthy tissues compared to tumors, to form its active metabolite, WR-1065. This selective activation is a key aspect of its therapeutic potential. Once inside the cell, WR-1065 exerts its radioprotective effects through several mechanisms:
-
Free Radical Scavenging : As a potent thiol, WR-1065 directly scavenges oxygen free radicals generated by ionizing radiation, thereby preventing damage to critical cellular components like DNA and proteins.
-
DNA Protection and Repair : WR-1065 can bind to DNA, stabilizing it and protecting it from radiation-induced damage. It is also suggested to enhance DNA repair processes.
-
Induction of Hypoxia : Some studies suggest that this compound can induce a state of cellular hypoxia, which is known to make cells more resistant to radiation.
N-acetylcysteine: Boosting Endogenous Defenses
N-acetylcysteine's primary radioprotective mechanism involves its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major endogenous antioxidant that plays a crucial role in detoxifying reactive oxygen species (ROS). The key pathways influenced by NAC include:
-
GSH Replenishment : By increasing the intracellular pool of GSH, NAC enhances the cell's capacity to neutralize ROS produced by ionizing radiation.
-
Direct ROS Scavenging : NAC itself has some direct ROS scavenging capabilities, although this is considered a secondary mechanism to its effect on GSH levels.
-
Modulation of the NRF2 Pathway : NAC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Under conditions of oxidative stress, NRF2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Experimental Protocols
This compound Radioprotection Assay (Adapted from Müller et al.)
-
Cell Culture : Freshly isolated human lymphocytes are used.
-
Drug Incubation : Lymphocytes are incubated with varying concentrations of this compound (e.g., 250-5,000 µg/ml) and alkaline phosphatase (e.g., 0-210 U/ml) for a specified period before irradiation.
-
Irradiation : Cells are exposed to a defined dose of ionizing radiation.
-
DNA Damage Assessment (Comet Assay) : Immediately after irradiation, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is quantified as a measure of DNA damage.
-
Data Analysis : The dose-modifying factor (DMF) is calculated to quantify the radioprotective effect.
N-acetylcysteine Cell Viability Assay (Adapted from a study on PLHC-1 cells)
-
Cell Culture : PLHC-1 cells are seeded in 96-well plates and cultured for 24 hours.
-
Drug Pre-treatment : Cells are pre-treated with various concentrations of NAC for 1 hour before irradiation.
-
Irradiation : Cells are exposed to different doses of gamma-rays (e.g., 50-300 Gy).
-
Cell Viability Measurement (MTT Assay) : 24 hours post-irradiation, MTT solution is added to the cells and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
-
Data Analysis : Cell viability in NAC-treated groups is compared to the radiation-only control groups.
Conclusion
Both this compound and N-acetylcysteine demonstrate significant radioprotective effects in vitro, albeit through different primary mechanisms. This compound, through its active metabolite WR-1065, acts as a potent direct scavenger of free radicals and protector of DNA. Its activation by alkaline phosphatase offers a potential for targeted protection of normal tissues. NAC, on the other hand, enhances the cell's own antioxidant defenses by boosting glutathione levels and activating the NRF2 signaling pathway.
The choice between these agents in a research or clinical context would depend on the specific application, desired mechanism of action, and the cellular or tissue environment. Further head-to-head in vitro studies across a wider range of cell types and endpoints are warranted to more definitively delineate their comparative efficacy and to explore potential synergistic effects.
References
- 1. This compound: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WR-1065, the active form of this compound, protects HL-60 cells but not peripheral blood mononuclear cells from radiation and etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WR-1065, the Active Metabolite of this compound, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Amifostine with other thiol-based cytoprotectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of amifostine with other prominent thiol-based cytoprotectants, including mesna, N-acetylcysteine (NAC), glutathione (GSH), and tiopronin. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and drug development decisions.
Executive Summary
This compound is a broad-spectrum cytoprotective agent approved for the mitigation of toxicities associated with chemotherapy and radiation.[1][2][3] Its efficacy stems from its selective activation in normal tissues and its multifaceted mechanism of action, which includes free radical scavenging and DNA protection.[4] Other thiol-based compounds, such as mesna, N-acetylcysteine, glutathione, and tiopronin, also exhibit cytoprotective properties through their ability to replenish intracellular antioxidant stores and detoxify harmful electrophiles. This guide delves into a comparative analysis of their performance based on available experimental evidence.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from comparative studies, offering a side-by-side view of the cytoprotective effects of this compound and other thiol-based agents.
Table 1: Comparison of this compound and Mesna in Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats
| Treatment Group | Macroscopic Hemorrhage Score (Median) | Macroscopic Edema Score (Median) | Microscopic Pathological Score (Median) |
| Control | 0 | 0 | 0 |
| Cyclophosphamide (CYP) Alone | 2 | 2 | 4 |
| This compound + CYP | 0 | 0 | 0 |
| Mesna + CYP | 0 | 0 | 0 |
Source: Adapted from a preclinical study in Wistar rats.[5] Scores are based on a graded scale, with higher scores indicating more severe damage.
Table 2: Comparison of this compound and N-Acetylcysteine (NAC) in Methotrexate-Induced Hepatotoxicity in Rats
| Treatment Group | Histopathological Injury Score (Median) | Serum Alanine Aminotransferase (ALT) (U/L, Median) | Liver Glutathione (GSH) (μmol/g, Median) |
| Control | 1 | 35 | 3.02 |
| Methotrexate (MTX) Alone | 7 | 68 | 2.52 |
| This compound + MTX | 4.5 | 65 | 2.65 |
| NAC + MTX | 4 | 62 | 2.98 |
Source: Adapted from a study in Sprague Dawley rats. P-values for the reduction in hepatotoxicity scores by this compound and NAC compared to MTX alone were statistically significant (P=0.001).
Table 3: Comparison of this compound and Glutathione in Ifosfamide-Induced Hemorrhagic Cystitis in Mice
| Treatment Group | Bladder Wet Weight (mg) | Macroscopic Edema Score (Median) | Macroscopic Hemorrhage Score (Median) |
| Control (Saline) | 25.3 ± 1.5 | 0 | 0 |
| Ifosfamide (IFS) Alone | 68.7 ± 4.1 | 2 | 2 |
| This compound (100 mg/kg) + IFS | 35.2 ± 2.8 | 0 | 0 |
| Glutathione (500 mg/kg) + IFS | 40.1 ± 3.2 | 1 | 1 |
Source: Adapted from a study in male Swiss mice. Data are presented as mean ± SEM for bladder weight and median for scores.
Table 4: Comparison of this compound and L-Carnitine in Cisplatin-Induced Nephrotoxicity in Rats
| Treatment Group | Serum BUN (mg/dL, Mean ± SD) | Serum Creatinine (mg/dL, Mean ± SD) | Renal Tc-99m DMSA Uptake (%ID/g, Mean ± SD) |
| Control | 43.56 ± 2.8 | 0.39 ± 0.03 | 29.54 ± 4.72 |
| Cisplatin (CIS) Alone | 110.2 ± 15.4 | 1.25 ± 0.31 | 11.60 ± 3.59 |
| This compound + CIS | 59.74 ± 7.1 | 0.59 ± 0.23 | 18.97 ± 3.24 |
| L-Carnitine + CIS | 65.4 ± 8.9 | 0.68 ± 0.19 | 21.28 ± 7.73 |
Source: Adapted from a study in male Wistar rats. BUN: Blood Urea Nitrogen; %ID/g: Percentage of Injected Dose per gram.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and facilitate replication.
Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats (this compound vs. Mesna)
-
Animal Model: Male Wistar rats (150-200 g) were used.
-
Experimental Groups:
-
Group I (Control): Received no drugs.
-
Group II (CYP Alone): Received a single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg).
-
Group III (this compound + CYP): Received this compound (200 mg/kg, i.p.) 30 minutes before CYP administration.
-
Group IV (Mesna + CYP): Received mesna (40 mg/kg, i.p.) immediately, and at 4 and 8 hours after CYP administration.
-
-
Assessment: 24 hours after CYP injection, the bladders were excised and assessed macroscopically for edema and hemorrhage and histologically for urothelial damage. Damage was scored based on Gray's criteria.
-
Statistical Analysis: Kruskal-Wallis nonparametric analysis of variance followed by the Mann-Whitney U-test was used for statistical evaluation.
Cisplatin-Induced Nephrotoxicity in Rats (this compound vs. L-Carnitine)
-
Animal Model: Male Wistar rats were randomly divided into groups.
-
Experimental Groups:
-
Control: Received saline (5 ml/kg, i.p.).
-
Cisplatin (CIS): Received a single dose of cisplatin (7 mg/kg, i.p.).
-
This compound + CIS: Received this compound (200 mg/kg, i.p.) 30 minutes before cisplatin.
-
L-Carnitine + CIS: Received L-carnitine (300 mg/kg, i.p.) 30 minutes before cisplatin.
-
-
Assessment: 72 hours after drug administration, renal function was monitored by measuring blood urea nitrogen (BUN) and plasma creatinine levels. Renal tissue was also assessed for lipid peroxidation (malondialdehyde levels) and glutathione content. Additionally, renal uptake of Technetium-99m dimercaptosuccinic acid (Tc-99m DMSA) was quantified.
In Vitro Cytoprotection Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose cells to the cytotoxic agent (e.g., chemotherapy drug) with or without the cytoprotective agent (e.g., this compound, NAC) at various concentrations.
-
MTT Incubation: After the desired incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the cytoprotective mechanisms of thiol-based compounds.
Caption: Mechanism of this compound Cytoprotection.
Caption: Key Thiol-Based Antioxidant Systems.
Caption: In Vivo Cytoprotection Experimental Workflow.
Conclusion
This compound demonstrates broad-spectrum cytoprotective activity against toxicities induced by chemotherapy and radiotherapy. Preclinical comparative studies suggest that its efficacy is comparable to mesna in preventing cyclophosphamide-induced hemorrhagic cystitis and to N-acetylcysteine in mitigating methotrexate-induced hepatotoxicity. While direct head-to-head clinical trials with other thiol-based cytoprotectants are limited, the existing evidence underscores the therapeutic potential of this compound. The choice of a cytoprotective agent will depend on the specific cytotoxic insult, the target tissue, and the clinical context. Further research, particularly well-designed clinical trials, is warranted to definitively establish the comparative efficacy of these agents and to optimize their use in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoprotective and radioprotective effects of this compound: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by this compound (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Head-to-Head Comparison of Amifostine and Palifermin for the Prevention of Oral Mucositis
For Researchers, Scientists, and Drug Development Professionals
Oral mucositis is a common and debilitating side effect of cancer therapy, significantly impacting patients' quality of life and treatment outcomes. This guide provides an objective, data-driven comparison of two agents used for its prevention: Amifostine (Ethyol®) and Palifermin (Kepivance®). While direct head-to-head clinical trials are lacking, this document synthesizes available evidence from individual studies and a network meta-analysis to offer a comprehensive overview for the research and drug development community.
Mechanism of Action
This compound is a cytoprotective agent, while Palifermin is a recombinant human keratinocyte growth factor. Their distinct mechanisms of action are depicted in the signaling pathways below.
Efficacy in Preventing Oral Mucositis
The following tables summarize the quantitative data on the efficacy of this compound and Palifermin from various clinical studies. It is important to note that these studies were not direct comparisons.
Table 1: Efficacy of this compound in Preventing Radiochemotherapy-Induced Oral Mucositis
| Study | Patient Population | This compound Arm (Grade ≥2 Mucositis) | Control Arm (Grade ≥2 Mucositis) | p-value |
| Antonadou et al. (2002)[1] | Head and Neck Cancer | 9% (at week 3) | 100% (at week 3) | <0.0001 |
| Antonadou et al. (2002)[1] | Head and Neck Cancer | 4.5% (Grade 4 at week 5) | 52.2% (Grade 4 at week 5) | 0.0006 |
A systematic review by the Mucositis Study Group of the Multinational Association of Supportive Care in Cancer/International Society of Oral Oncology (MASCC/ISOO) concluded that there is insufficient and conflicting evidence to support the use of this compound for the prevention of oral mucositis in any cancer treatment setting[2].
Table 2: Efficacy of Palifermin in Preventing Oral Mucositis
| Study | Patient Population | Palifermin Arm (Severe Mucositis) | Placebo Arm (Severe Mucositis) | p-value |
| Spielberger et al. (2004)[3] | Hematologic Malignancies (HSCT) | 63% (Grade 3-4) | 98% (Grade 3-4) | <0.001 |
| Vadhan-Raj et al. (2010)[4] | Sarcoma (Doxorubicin-based chemo) | 13% (Grade 3-4) | 51% (Grade 3-4) | 0.002 |
| Henke et al. (2011) | Head and Neck Cancer (Chemoradiotherapy) | 54% (Grade 3-4) | 69% (Grade 3-4) | 0.041 |
| Stiff et al. (2023) | Hematologic Malignancies (TBI-based HSCT) | 57% (Grade 3-4) | 100% (Grade 3-4) | 0.01 |
Table 3: Indirect Comparison from a Network Meta-Analysis
A network meta-analysis by Javed et al. (2018) indirectly compared multiple interventions for preventing chemotherapy-induced oral mucositis. The analysis suggested no significant difference between cryotherapy, sucralfate, and palifermin in preventing any grade of oral mucositis. This compound was included in the network but was not found to be among the most effective interventions.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols for this compound and Palifermin administration.
This compound Administration Protocol (Head and Neck Cancer)
-
Drug and Dosage: this compound 300 mg/m²
-
Administration: Administered 15-30 minutes before each fraction of radiotherapy for 6-7.5 weeks.
-
Concurrent Therapy: Conventional radiotherapy (2-Gy fractions, 5 days a week, to a total of 60-74 Gy) and carboplatin (90 mg/m² infusion once per week before radiotherapy).
-
Primary Endpoint: Grading of acute and late nonhematologic toxicities (mucositis, dysphagia, xerostomia).
Palifermin Administration Protocol (Hematopoietic Stem Cell Transplant)
-
Drug and Dosage: Palifermin 60 mcg/kg/day
-
Administration: Administered as a daily intravenous injection for three consecutive days before the start of the preparative regimen and for three consecutive days following the transplant, starting on the day of stem cell infusion.
-
Primary Endpoint: Incidence and duration of WHO grade 3-4 oral mucositis.
Palifermin Administration Protocol (Head and Neck Cancer)
-
Drug and Dosage: Palifermin 180 µg/kg
-
Administration: Administered as an intravenous bolus injection. The first dose is given 3 days prior to the start of radiotherapy/chemotherapy, followed by once-weekly injections for the duration of the 7-week treatment course.
-
Concurrent Therapy: Cisplatin (100 mg/m²) administered intravenously on days 1, 22, and 43 of the treatment course, along with radiation therapy.
-
Primary Endpoint: Incidence of severe, observable, and functional oral mucositis (WHO grade 3 to 4).
Adverse Events
-
This compound: The use of this compound is often limited by its side effect profile, which can include hypotension, nausea, and vomiting.
-
Palifermin: Palifermin is generally well-tolerated, with the most common adverse events being mild-to-moderate skin and oral toxicities, such as rash, and altered taste.
Conclusion
Based on the available evidence, Palifermin has demonstrated efficacy in reducing the incidence and severity of oral mucositis in various cancer treatment settings, including hematopoietic stem cell transplantation and chemoradiotherapy for head and neck cancer. In contrast, the evidence supporting the use of this compound for the prevention of oral mucositis is less robust and often conflicting.
The lack of direct head-to-head trials necessitates reliance on indirect comparisons and individual study data. Future research should focus on direct comparative efficacy studies to definitively establish the relative benefits of these and other emerging agents for the prevention of oral mucositis. Researchers and clinicians should consider the specific patient population, treatment regimen, and the side effect profiles of each agent when making therapeutic decisions.
References
- 1. Prophylactic use of this compound to prevent radiochemotherapy-induced mucositis and xerostomia in head-and-neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review of this compound for the management of oral mucositis in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palifermin for management of treatment-induced oral mucositis in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acpjournals.org [acpjournals.org]
In Vivo Radioprotection: A Comparative Analysis of Amifostine and Other WR-Series Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the radioprotective agent Amifostine (WR-2721) and its analogues within the WR-series. This document synthesizes experimental data on their efficacy and toxicity, details relevant experimental protocols, and visualizes key biological pathways and workflows.
This compound, a thiophosphate cytoprotective agent, has been a cornerstone in mitigating the toxic effects of radiation therapy. Its development spurred the synthesis of numerous analogues, collectively known as the WR-series, with the aim of improving efficacy and reducing side effects. This guide delves into the in vivo performance of this compound and other notable WR-series compounds, offering a comparative perspective supported by experimental evidence.
Comparative Efficacy and Toxicity of WR-Series Radioprotectors
The radioprotective efficacy of these compounds is often quantified by the Dose Modifying Factor (DMF), which represents the factor by which the radiation dose can be increased in the presence of the protector to achieve the same biological effect as in its absence. Toxicity is typically assessed by the median lethal dose (LD50). The following tables summarize key in vivo data for this compound and other selected WR-series radioprotectors.
| Compound | Animal Model | Radiation Source | Endpoint | Dose Modifying Factor (DMF) |
| This compound (WR-2721) | Mice | Gamma (60Co) | LD50(6) | 1.7[1] |
| Mice | Fission Neutrons (DOSAR) | LD50(6) | ~1.3 | |
| Mice | Fission Neutrons (JANUS) | LD50(6) | ~1.4 | |
| WR-151327 | Mice | Gamma (60Co) | LD50(6) | 1.7[1] |
| Mice | Fission Neutrons (DOSAR) | LD50(6) | 2.2[1] | |
| Mice | Fission Neutrons (JANUS) | LD50(6) | 2.2[1] | |
| WR-3689 | Mice | Not Specified | Not Specified | Not Specified |
| WR-77913 | Mice | Not Specified | Not Specified | Not Specified |
Table 1: Comparative Radioprotective Efficacy (DMF) of WR-Series Compounds in vivo.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Notable Toxicities |
| This compound (WR-2721) | Mice | Intraperitoneal | ~750 | Hypotension, nausea, vomiting[2] |
| WR-151327 | Mice | Not Specified | Not Specified | Generally less toxic than this compound |
| WR-3689 | Mice | Intraperitoneal | >2000 | Lower toxicity compared to this compound |
| WR-77913 | Mice | Not Specified | Not Specified | Data not readily available |
Table 2: Comparative Toxicity (LD50) of WR-Series Compounds in vivo.
Key Signaling Pathways in Radioprotection
This compound is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065. The radioprotective effects of WR-1065 are mediated through multiple mechanisms, including the scavenging of free radicals and modulation of key signaling pathways that influence cell cycle arrest, DNA repair, and apoptosis.
Two critical pathways influenced by WR-1065 are the p53 and NF-κB signaling cascades.
Caption: Signaling pathways activated by this compound's active metabolite, WR-1065.
WR-1065 has been shown to increase the levels of p53, a tumor suppressor protein that plays a crucial role in orchestrating cellular responses to DNA damage, including cell cycle arrest and apoptosis. Additionally, WR-1065 can activate the NF-κB transcription factor, which is involved in regulating the expression of genes that promote cell survival and reduce inflammation.
Experimental Protocols
The in vivo evaluation of radioprotectors necessitates standardized and reproducible experimental protocols. The murine intestinal crypt survival assay is a widely accepted method for quantifying the protective effect of a compound on the gastrointestinal system, a critical dose-limiting tissue in radiotherapy.
Murine Intestinal Crypt Survival Assay
Objective: To determine the radioprotective efficacy of a test compound by assessing the survival of intestinal crypt stem cells following total body irradiation.
Materials:
-
Male C3H/HeN mice (8-12 weeks old)
-
Test compound (e.g., this compound, WR-151327) dissolved in sterile saline
-
Gamma radiation source (e.g., 137Cs or 60Co)
-
Standard laboratory equipment for animal handling and injections
-
Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)
-
Microscope
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Drug Administration: Administer the test compound or vehicle (saline) via intraperitoneal (i.p.) injection at a specified time (e.g., 30 minutes) before irradiation.
-
Irradiation: Expose mice to a range of total body irradiation doses.
-
Post-Irradiation Monitoring: Monitor animals daily for signs of toxicity.
-
Tissue Collection: At 3.5 days post-irradiation, euthanize the mice and collect a section of the jejunum.
-
Histological Preparation: Fix the intestinal tissue in formalin, embed in paraffin, and prepare transverse sections (5 µm). Stain the sections with hematoxylin and eosin.
-
Crypt Scoring: Under a microscope, count the number of surviving crypts per intestinal circumference. A surviving crypt is typically defined as one containing at least 10 regenerating cells.
-
Data Analysis: Calculate the average number of surviving crypts per circumference for each dose group. Plot the crypt survival curve and determine the DMF.
References
Unveiling the Sentinel: A Comparative Guide to the Selective Uptake of WR-1065 in Normal Versus Malignant Tissues
For researchers, scientists, and drug development professionals, understanding the differential accumulation of cytoprotective agents is paramount. This guide provides a comprehensive comparison of the uptake of WR-1065, the active metabolite of amifostine, in normal and malignant tissues, supported by experimental data and detailed methodologies.
The selective protection of healthy tissues from the cytotoxic effects of chemotherapy and radiation is a cornerstone of modern oncology. This compound (WR-2721) and its active metabolite, WR-1065, have demonstrated a remarkable ability to shield normal cells while leaving malignant cells vulnerable. This selectivity is primarily attributed to the differential expression of alkaline phosphatase and other physiological factors between normal and cancerous tissues, leading to a significantly higher concentration of WR-1065 in healthy organs.
Quantitative Analysis of WR-1065 Distribution
Experimental evidence from preclinical models robustly supports the selective accumulation of WR-1065 in normal tissues over tumors. A key study in mice bearing pancreatic tumors provides a clear quantitative comparison of WR-1065 concentrations across various tissues following the administration of this compound.
Table 1: WR-1065 Concentration in Murine Tissues 25 Minutes After Oral Administration of this compound (500 mg/kg)
| Tissue | WR-1065 Concentration (pmol/mg tissue) |
| Jejunum | 757.7 ± 26.8 |
| Duodenum | 200.6 ± 23.3 |
| Liver | 59.9 ± 26.8 |
| Pancreatic Tumor | 24.5 ± 1.9 |
Table 2: WR-1065 Concentration in Murine Tissues 25 Minutes After Intraperitoneal Administration of this compound (250 mg/kg)
| Tissue | WR-1065 Concentration (pmol/mg tissue) |
| Jejunum | 410.2 ± 35.1 |
| Duodenum | 315.9 ± 42.6 |
| Liver | 105.1 ± 12.3 |
| Pancreatic Tumor | 100.3 ± 8.7 |
These data illustrate a substantial enrichment of WR-1065 in the intestines and liver compared to the pancreatic tumor, particularly after oral administration[1]. Following intraperitoneal injection, while the overall distribution is more systemic, normal tissues still maintain a higher concentration of the protective metabolite than the tumor[1].
The Mechanism of Selective Uptake
The preferential accumulation of WR-1065 in normal tissues is not a random event but a result of a well-defined molecular pathway. The prodrug this compound is dephosphorylated at the cell surface by alkaline phosphatase to yield the active thiol, WR-1065. Normal tissues, particularly the endothelium, exhibit significantly higher levels of this enzyme compared to most malignant tissues.[2][3] This enzymatic disparity is a primary driver of the selective activation and subsequent uptake of the cytoprotective agent where it is needed most.
Figure 1: Selective activation and uptake of WR-1065.
Experimental Protocols
Accurate quantification of WR-1065 in biological matrices is crucial for validating its selective uptake. Below are summaries of established methodologies.
Quantification of WR-1065 in Tissue Samples by LC/MS-MS
This method is highly sensitive and specific for the determination of WR-1065 concentrations in tissue homogenates.
-
Tissue Homogenization:
-
Excise tissues of interest and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
-
Protein Precipitation and Extraction:
-
Add a protein precipitation agent, such as acetonitrile, to the tissue homogenate.
-
Vortex the samples vigorously to ensure thorough mixing.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing WR-1065.
-
-
LC/MS-MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC/MS-MS) system.
-
Separate WR-1065 from other components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify WR-1065 using mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity.
-
Generate a standard curve using known concentrations of WR-1065 to quantify the amount in the tissue samples.
-
Immunohistochemical Staining for Alkaline Phosphatase
This technique allows for the visualization and semi-quantitative assessment of alkaline phosphatase expression in tissue sections, providing a visual basis for the selective activation of this compound.
-
Tissue Preparation:
-
Fix fresh tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin wax.
-
Cut thin sections (e.g., 4 µm) using a microtome and mount them on glass slides.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the alkaline phosphatase epitope.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody specific for intestinal-type alkaline phosphatase.
-
Wash the sections and incubate with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate to visualize the location of the enzyme.
-
Counterstain the sections with a nuclear stain (e.g., hematoxylin).
-
-
Microscopic Analysis:
-
Examine the stained sections under a light microscope.
-
Assess the intensity and localization of the staining in both normal and malignant cellular and stromal components.
-
Figure 2: Workflow for WR-1065 quantification in tissues.
Conclusion
The selective uptake of WR-1065 in normal tissues is a well-documented phenomenon supported by robust preclinical data. The disparity in alkaline phosphatase activity between normal and malignant tissues provides a strong mechanistic basis for this selectivity. The experimental protocols outlined in this guide offer reliable methods for researchers to validate and further explore the differential distribution of this potent cytoprotective agent. This understanding is critical for optimizing the therapeutic index of conventional cancer therapies and developing novel strategies for targeted tissue protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Down-regulation of intestinal-type alkaline phosphatase in the tumor vasculature and stroma provides a strong basis for explaining this compound selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Amifostine's Effect on Different Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (WR-2721) is a cytoprotective agent utilized in oncology to mitigate the toxic side effects of chemotherapy and radiation on normal tissues. Its selective action is primarily attributed to its differential activation in normal versus tumor tissues. This guide provides a comparative analysis of the effects of this compound and its active metabolite, WR-1065, on various tumor cell lines, presenting available quantitative data, detailing experimental methodologies, and illustrating key molecular pathways.
The prodrug this compound is dephosphorylated by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[1] The selectivity of this compound is based on the higher activity of alkaline phosphatase in the microvasculature of normal tissues compared to most tumors, leading to a greater accumulation of the protective WR-1065 in healthy cells.[2] This active metabolite is a potent scavenger of free radicals and can donate a hydrogen atom to repair damaged DNA, thus protecting normal cells from the cytotoxic effects of cancer therapies.[3] While its primary role is cytoprotection of normal tissues, understanding its direct effects on tumor cells is crucial for optimizing cancer treatment regimens.
Data Presentation
The direct cytotoxic or cytostatic effects of this compound and its active metabolite WR-1065 on cancer cells are not as extensively documented in a comparative manner as their protective effects on normal cells. Many studies report that this compound does not protect tumor cells from the effects of chemotherapy or radiotherapy.[2][4] However, some studies have investigated the direct impact of these compounds on cancer cell lines. The following tables summarize available quantitative data from various studies. It is important to note that experimental conditions, such as drug exposure time and the specific assays used, vary between studies, which may affect direct comparability.
Table 1: Cytotoxicity of WR-1065 in a Human Colorectal Carcinoma Cell Line (RKO36)
| Treatment Condition | ED50 | Reference |
| Continuous Exposure | 10 µM | |
| 30-minute Exposure | 4 mM |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Human Colon Carcinoma Cell Lines (HCT116)
| Cell Line (p53 status) | Treatment | Effect | Quantitative Finding | Reference |
| HCT116/p53+/+ (Proficient) | 3.8 mM this compound | Apoptosis | 3.5-4.2 times more resistant to this compound-induced apoptosis compared to p53-deficient cells. | |
| Cell Cycle | G1 arrest | |||
| HCT116/p53-/- (Deficient) | 3.8 mM this compound | Apoptosis | More sensitive to this compound-induced apoptosis. | |
| Cell Cycle | No G1 arrest |
Table 3: Cytostatic and Cytolytic Effects of this compound and Novel WR-1065 Prodrugs on Various Cancer Cell Lines
A recent study on novel WR-1065 prodrugs, 4SP65 and 1LP65, noted that this compound itself exhibited limited cytostatic effects in 11 out of 14 tested cancer cell lines and no cytolytic effects. While specific IC50 values for this compound were not provided in the comparative tables of this study, it highlights the generally low direct cytotoxicity of this compound against cancer cells.
Signaling Pathways
The interaction of WR-1065 with cellular signaling pathways, particularly the p53 pathway, has been a subject of investigation. The following diagrams illustrate the differential activation of this compound and the modulation of the p53 pathway by its active metabolite.
Experimental Protocols
The following is a representative protocol for assessing the cytotoxic and cytostatic effects of this compound or WR-1065 on adherent tumor cell lines, based on commonly used methods such as the Sulforhodamine B (SRB) assay.
Objective: To determine the effect of this compound and its active metabolite, WR-1065, on the proliferation and viability of different tumor cell lines.
Materials:
-
Tumor cell lines of interest (e.g., A549 - lung, DU-145 - prostate, FaDu - head and neck)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (WR-2721) and WR-1065
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Experimental Workflow:
Detailed Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound and WR-1065 in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the drugs in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate the plates for a further 48 to 72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the plates five times with slow-running tap water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Solubilization:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Absorbance Reading:
-
Shake the plates on a gyratory shaker for 5 minutes to ensure complete solubilization of the dye.
-
Measure the optical density (OD) at a wavelength of approximately 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background OD from all readings.
-
Calculate the percentage of cell survival relative to the vehicle-treated control cells.
-
Plot the percentage of cell survival against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Conclusion
The available data indicates that this compound and its active metabolite, WR-1065, generally exhibit low direct cytotoxicity against a variety of tumor cell lines. This is consistent with this compound's primary clinical application as a selective cytoprotectant for normal tissues. The differential effect is largely due to the higher expression of alkaline phosphatase in normal tissues, leading to a higher concentration of the active, protective WR-1065.
The effects of this compound on cancer cells, including induction of apoptosis and cell cycle arrest, appear to be cell-type specific and can be dependent on the p53 status of the cells. In p53-proficient colon cancer cells, this compound can induce a G1 cell cycle arrest and these cells are more resistant to this compound-induced apoptosis.
Further research is required to create a comprehensive, directly comparative dataset of this compound's effects across a broader range of tumor cell lines, particularly for lung, prostate, and head and neck cancers. Such studies would be invaluable for fully elucidating the therapeutic window and potential direct anti-tumor effects of this agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. WR-1065, the active metabolite of this compound (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "WR-1065, the Active Metabolite of this compound (Ethyol®), Does Not Inhib" by D. S. Alberts, L. A. Speicher et al. [dc.etsu.edu]
- 4. WR-1065, the Active Metabolite of this compound, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Amifostine in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Amifostine with other cytoprotective agents in preclinical cancer models. The focus is on presenting experimental data to evaluate its potential cost-effectiveness in a research setting. By reducing the severity of treatment-related toxicities, this compound and its alternatives may decrease the need for supportive care interventions in animal models, thereby potentially lowering overall research costs.
Performance Comparison of Cytoprotective Agents
The following tables summarize quantitative data from preclinical studies, comparing the efficacy and toxicity of this compound with other cytoprotective agents.
Table 1: Efficacy of Cytoprotective Agents in Preclinical Models
| Agent | Preclinical Model | Cancer Treatment | Toxicity Assessed | Efficacy Outcome |
| This compound | Rat | Cyclophosphamide | Hemorrhagic Cystitis | Significantly lower bladder damage scores compared to control[1][2]. |
| Rat | Methotrexate | Hepatotoxicity | Significantly reduced hepatotoxicity scores[3]. | |
| Rat | Radiation | Mucositis | Protection from mucositis for up to 4 hours post-administration[4]. | |
| Mesna | Rat | Cyclophosphamide | Hemorrhagic Cystitis | As effective as this compound in reducing bladder damage scores[1]. |
| N-acetylcysteine (NAC) | Rat | Methotrexate | Hepatotoxicity | Significantly reduced hepatotoxicity scores and increased antioxidant activity. |
| Rat | Endometriosis Model | Endometrial Implants | Significant decrease in mean implant areas. | |
| Rat | Radiation | Oral Mucositis | Markedly restored histopathologic characteristics of buccal mucosa. | |
| HL-003 | Mouse | Whole Body Irradiation | Survival | Significantly improved survival rates compared to irradiated control. |
Table 2: Toxicity Profile of Cytoprotective Agents in Preclinical Models
| Agent | Preclinical Model | Maximum Tolerated Dose (MTD) / Observed Side Effects |
| This compound | Mouse | MTD (oral): 600 mg/kg. Known to cause hypotension and emesis at high doses. |
| N-acetylcysteine (NAC) | - | Generally considered to have low toxicity. |
| Mesna | - | Generally well-tolerated. |
| HL-003 | Mouse | MTD (oral): 1800 mg/kg, indicating better tolerability than this compound. |
Table 3: Estimated Cost of Cytoprotective Agents for Research
| Agent | Estimated Research Cost (per vial/unit) |
| This compound (Ethyol) | ~$480 per 500mg vial. |
| N-acetylcysteine | Varies by supplier and grade, generally significantly lower than this compound. |
| Mesna | Varies by supplier and grade, generally significantly lower than this compound. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Evaluation of Radiation-Induced Oral Mucositis in the Hamster Cheek Pouch Model
This protocol is adapted from studies evaluating the efficacy of radioprotectors against oral mucositis.
-
Animal Model: Male Syrian golden hamsters.
-
Induction of Mucositis: The left buccal pouch is everted and exposed to a single dose of X-irradiation (e.g., 40 Gy). A clinical linear accelerator can be used to enhance clinical relevance.
-
Drug Administration: this compound (e.g., 200 mg/kg) or the alternative agent is administered intravenously (IV) or subcutaneously (SC) at specified time points before irradiation.
-
Assessment of Mucositis:
-
Macroscopic Scoring: The severity of mucositis is scored daily for a predefined period (e.g., 16 days) based on a scale evaluating erythema, ulceration, and tissue swelling.
-
Histopathological Analysis: Cheek pouch tissues are collected at the end of the study, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess epithelial integrity, inflammation, and ulceration.
-
Biochemical Markers: Myeloperoxidase (MPO) activity in the tissue can be measured as an indicator of neutrophil infiltration and inflammation.
-
Assessment of Cisplatin-Induced Nephrotoxicity in a Rat Model
This protocol outlines the methodology for evaluating the protective effects of cytoprotective agents against kidney damage induced by cisplatin.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin (e.g., 7 mg/kg) is administered.
-
Drug Administration: The cytoprotective agent is administered at a predetermined dose and schedule before or concurrently with cisplatin.
-
Evaluation of Renal Function:
-
Serum Biomarkers: Blood samples are collected at specified time points to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Kidney Weight: Kidneys are excised and weighed at the end of the experiment. An increase in the kidney weight to body weight ratio can indicate tissue damage.
-
-
Histopathological Examination: Kidney tissue is fixed, sectioned, and stained with H&E to evaluate tubular necrosis, cast formation, and other signs of renal damage.
Doxorubicin-Induced Cardiotoxicity Model in Mice
This protocol details the induction and evaluation of heart damage caused by doxorubicin.
-
Animal Model: Male C57BL/6 mice.
-
Induction of Cardiotoxicity: Doxorubicin is administered via intraperitoneal injections at a cumulative dose (e.g., 24 mg/kg) over a period of two weeks.
-
Drug Administration: The cardioprotective agent is administered according to the study design.
-
Assessment of Cardiac Function:
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at various time points to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Serum Biomarkers: Blood can be collected to measure levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) as indicators of myocardial injury.
-
-
Histopathological Analysis: Heart tissue is collected, fixed, and stained (e.g., with H&E or Masson's trichrome) to assess for cardiomyocyte atrophy, myofibrillar degeneration, and fibrosis.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental designs are provided below using Graphviz.
Caption: this compound Activation and Cytoprotective Mechanism.
Caption: Workflow for Evaluating Cytoprotection Against Radiation-Induced Mucositis.
Conclusion
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Comparison of uroprotective efficacy of mesna and this compound in Cyclophosphamide- induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective effects of this compound, ascorbic acid and N-acetylcysteine against methotrexate-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Insights into Amifostine: A Comparative Guide to Metabolism and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and radioprotective efficacy of Amifostine across various species, supported by experimental data. The information is intended to aid researchers and drug development professionals in understanding the cross-species differences and similarities of this important cytoprotective agent.
Metabolism of this compound: A Cross-Species Overview
This compound is a prodrug that requires metabolic activation to exert its cytoprotective effects. The primary mechanism of activation is the dephosphorylation of this compound (WR-2721) to its active free thiol metabolite, WR-1065.[1][2] This conversion is catalyzed by the enzyme alkaline phosphatase (ALP), which is found in high concentrations in the cell membranes of normal tissues but is often deficient in tumor cells.[3][4] This differential expression of ALP is a key factor in the selective protection of normal tissues from the damaging effects of radiation and chemotherapy.[1]
The subsequent metabolism of WR-1065 involves its uptake into cells and its role in scavenging free radicals, protecting DNA, and potentially inducing a state of transient hypoxia in normal tissues. While the fundamental metabolic pathway is conserved across species, the rate and extent of this compound activation and WR-1065 distribution can vary, influencing its pharmacokinetic profile and overall efficacy.
Comparative Pharmacokinetics of this compound and WR-1065
The pharmacokinetic parameters of this compound and its active metabolite, WR-1065, have been studied in various species. The following tables summarize key pharmacokinetic data to facilitate cross-species comparison.
Table 1: Pharmacokinetic Parameters of this compound (WR-2721) in Plasma
| Species | Dose | Route of Administration | Tmax (min) | Cmax (µg/mL) | Half-life (t½) (min) |
| Human | 740-910 mg/m² | IV Infusion (15 min) | End of infusion | Not specified | ~0.8 (α), ~8.0 (β) |
| Monkey (Cynomolgus) | 260 mg/m² | IV Infusion (5 min) | End of infusion | Not specified | Not specified |
| Rat | 10 mg/kg | IV | Not specified | Not specified | Not specified |
| Mouse | 500 mg/kg | IP | ~10-15 | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of WR-1065 in Plasma
| Species | This compound Dose | Route of Administration | Tmax (min) | Cmax (µM) | Half-life (t½) (h) |
| Human | 740-910 mg/m² | IV Infusion (15 min) | ~15-30 | 47.5 - 84.8 | ~7.3 |
| Monkey (Rhesus) | 60 mg/kg | IV Infusion (120 min) | Not specified | Not specified | Not specified |
| Monkey (Cynomolgus) | 260 mg/m² | IV Infusion (5 min) | ~5-15 | ~100 | Not specified |
| Rat | 10 mg/kg | IV | < 5 | ~30 | Not specified |
| Mouse | 500 mg/kg | IV | 5-15 | >1000 (in some tissues) | Not specified |
Note: Direct comparison of Cmax and Tmax values should be made with caution due to variations in analytical methods, dosing, and sampling times across studies.
Efficacy of this compound: A Multi-Species Perspective
The cytoprotective efficacy of this compound has been demonstrated in a wide range of preclinical and clinical studies. A common metric used to quantify the radioprotective effect is the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific level of damage in the presence of the protector to the dose causing the same level of damage in its absence.
Comparative Radioprotective Efficacy
The following table summarizes the radioprotective efficacy of this compound in different species, highlighting the DRFs observed in various studies.
Table 3: Radioprotective Efficacy (Dose Reduction Factor - DRF) of this compound
| Species | Endpoint | This compound Dose | Route | Radiation Type | DRF |
| Mouse | Hematopoietic Acute Radiation Syndrome (H-ARS) | 500 mg/kg | IP | Gamma | 2.7 |
| Mouse | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 500 mg/kg | IP | Gamma | 1.8 |
| Rat | Testicular damage (primary spermatocyte count) | 200 mg/kg | IP | Gamma | 1.28 |
| Rat | Skin and soft-tissue complications | Not specified | Not specified | Not specified | Significant reduction |
| Canine | Not specified | Not specified | Not specified | Not specified | Not specified |
| Non-human Primate | Survival | 250 mg/kg | IV | Gamma | 100% survival at lethal dose |
| Human | Acute xerostomia (Grade ≥2) | 200 mg/m² | IV | Photon | Significant reduction |
| Human | Cisplatin-induced nephrotoxicity | 910 mg/m² | IV | - | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of key experimental protocols used in the evaluation of this compound.
In Vivo Radioprotection Studies in Mice
-
Objective: To determine the Dose Reduction Factor (DRF) of this compound against whole-body irradiation.
-
Animal Model: Male C57BL/6 mice.
-
This compound Administration: this compound is typically administered via intraperitoneal (IP) injection at doses ranging from 200 to 500 mg/kg, 30 minutes prior to irradiation.
-
Irradiation: Mice are exposed to a single dose of whole-body gamma radiation from a ⁶⁰Co source. A range of radiation doses is used to establish a dose-response curve for the desired endpoint (e.g., survival at 30 days for H-ARS, or survival at earlier time points for GI-ARS).
-
Endpoint Assessment:
-
Survival: Animals are monitored for 30 days, and the number of survivors is recorded. The LD₅₀/₃₀ (the radiation dose lethal to 50% of animals within 30 days) is calculated for both control and this compound-treated groups.
-
Histopathology: Tissues of interest (e.g., bone marrow, intestine) are collected at specified time points for histological analysis to assess the degree of radiation-induced damage.
-
-
DRF Calculation: The DRF is calculated as the ratio of the LD₅₀/₃₀ in the this compound-treated group to the LD₅₀/₃₀ in the control group.
Pharmacokinetic Analysis of this compound and WR-1065
-
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, WR-1065.
-
Species: Can be performed in various species, including mice, rats, monkeys, and humans.
-
Drug Administration: this compound is administered via the desired route (e.g., intravenous, subcutaneous, intraperitoneal).
-
Sample Collection: Blood samples are collected at multiple time points after drug administration. Plasma is separated by centrifugation. For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest are harvested.
-
Sample Preparation: Plasma and tissue homogenates are typically treated with a reducing agent (e.g., dithiothreitol) to release protein-bound WR-1065 and an alkylating agent (e.g., iodoacetic acid) to stabilize the free thiol. This is followed by protein precipitation.
-
Analytical Method: The concentrations of this compound and WR-1065 are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or electrochemical detection, or more sensitive methods like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental or compartmental analysis.
Evaluation of this compound Efficacy in a Clinical Trial for Head and Neck Cancer Radiotherapy
-
Objective: To assess the efficacy of this compound in reducing radiation-induced xerostomia in patients undergoing radiotherapy for head and neck cancer.
-
Study Design: A randomized, controlled clinical trial.
-
Patient Population: Patients with head and neck cancer scheduled to receive radiotherapy.
-
Treatment Arms:
-
Control Arm: Standard radiotherapy.
-
Experimental Arm: this compound administered prior to each fraction of radiotherapy.
-
-
This compound Administration: this compound is typically administered as a short intravenous infusion (e.g., 910 mg/m²) before each radiotherapy session.
-
Endpoint Assessment:
-
Xerostomia: The primary endpoint is often the incidence and severity of acute and late xerostomia, assessed using standardized grading scales (e.g., RTOG/EORTC toxicity criteria).
-
Salivary Gland Function: Objective measures of salivary flow can be collected.
-
Tumor Response: Tumor control rates are monitored to ensure that this compound does not interfere with the efficacy of the radiotherapy.
-
-
Statistical Analysis: The incidence of xerostomia and other toxicities between the two arms is compared using appropriate statistical tests.
Visualizing the Pathways and Processes
To better understand the complex interactions and workflows involved in this compound's metabolism and evaluation, the following diagrams have been generated using Graphviz.
Figure 1: this compound Metabolic Activation Pathway
Figure 2: Experimental Workflow for this compound Evaluation
Figure 3: Key Determinants of this compound's Efficacy
References
A Comparative Analysis of Amifostine Administration Routes: Efficacy, Toxicity, and Clinical Implications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different administration routes for the cytoprotective agent Amifostine. By examining intravenous, subcutaneous, oral, and intrarectal delivery methods, this document synthesizes experimental data on their efficacy and toxicity profiles, offering insights to inform future research and clinical trial design.
This compound, a prodrug, is converted in the body to its active metabolite, WR-1065, a potent scavenger of free radicals. This mechanism underlies its utility in mitigating the toxic effects of radiation and chemotherapy on normal tissues. The choice of administration route can significantly impact its therapeutic index, balancing cytoprotection with adverse effects. This guide delves into the comparative data from various clinical and preclinical studies to elucidate the advantages and disadvantages of each delivery method.
Comparative Efficacy of Different this compound Administration Routes
The efficacy of this compound is primarily assessed by its ability to reduce treatment-related toxicities, such as xerostomia (dry mouth), mucositis, and nephrotoxicity, without compromising anti-tumor effects.
| Administration Route | Efficacy Endpoint | Study Population | Key Findings |
| Intravenous (IV) | Reduction of acute and chronic xerostomia | Head and neck cancer patients undergoing radiotherapy | Significantly reduced grade ≥2 acute xerostomia (51% vs. 78% in controls) and grade ≥2 chronic xerostomia (34% vs. 57% in controls).[1][2] |
| Subcutaneous (SC) | Prevention of radiation-induced xerostomia | Head and neck cancer patients undergoing radiotherapy | A phase III trial found SC administration was not significantly superior to IV in preventing xerostomia.[3] However, a phase II study suggested comparable efficacy to IV administration in reducing acute xerostomia.[1] |
| Oral | Bioavailability of active metabolite (WR-1065) | Healthy volunteers | A phase I trial showed that oral administration did not yield a reasonable Area Under the Curve (AUC) for the active metabolite compared to IV and SC routes.[4] Newer formulations are being explored to enhance oral bioavailability. |
| Intrarectal | Prevention of radiation-induced rectal injury | Prostate cancer patients undergoing radiotherapy | A phase I trial demonstrated feasibility and encouraging preliminary efficacy in reducing rectal bleeding. A phase II study showed intrarectal administration was superior to subcutaneous in reducing acute rectal mucositis. |
Comparative Toxicity of Different this compound Administration Routes
The toxicity profile of this compound is a critical factor in its clinical utility. The route of administration plays a significant role in the type and severity of adverse events.
| Administration Route | Common Adverse Events (Grade ≥2) | Study Population | Key Findings |
| Intravenous (IV) | Hypotension, nausea, vomiting, allergic reactions | Head and neck cancer patients | A phase III trial reported grade 1-2 hypotension in 19% of patients. Nausea and vomiting are also common. |
| Subcutaneous (SC) | Skin rash, local pain at injection site | Head and neck cancer patients | The same phase III trial showed a significantly lower incidence of grade 1-2 hypotension (8%) but a higher incidence of grade 1-2 skin rash (21%) and local pain (8%) compared to the IV route. |
| Oral | Not well-documented in comparative trials | Healthy volunteers | The primary challenge is low bioavailability rather than systemic toxicity. |
| Intrarectal | Minimal systemic toxicity | Prostate cancer patients | A phase I trial reported no this compound-related systemic toxicity. |
Experimental Protocols
Intravenous vs. Subcutaneous Administration in Head and Neck Cancer (GORTEC 2000-02 Phase III Trial)
-
Objective: To compare the compliance and efficacy of IV and SC this compound in patients undergoing radiotherapy for head and neck cancer.
-
Methodology:
-
Patient Population: Patients with newly diagnosed squamous cell carcinoma of the head and neck eligible for radiotherapy without concurrent chemotherapy.
-
Randomization: Patients were randomly assigned to receive either IV or SC this compound.
-
IV Arm (n=143): this compound (200 mg/m²) was administered as a 3-minute intravenous infusion 15-30 minutes before each radiotherapy session.
-
SC Arm (n=148): A fixed dose of 500 mg of this compound was administered subcutaneously at two sites 20-60 minutes before irradiation.
-
Efficacy Assessment: The primary endpoint was late xerostomia at 1 year, evaluated through salivary flow rates, a patient benefit questionnaire, and RTOG late toxicity grading.
-
Toxicity Assessment: Acute and late toxicities were graded according to the RTOG criteria.
-
Oral, Subcutaneous, and Intravenous Bioavailability Study (Phase I Trial)
-
Objective: To assess the feasibility and relative bioavailability of oral and subcutaneous this compound compared to intravenous infusion.
-
Methodology:
-
Study Population: 12 healthy male volunteers.
-
Study Design: A crossover study where each volunteer received all three administration routes.
-
Dosage:
-
Oral: 500 mg
-
Subcutaneous: 500 mg
-
Intravenous: 200 mg/m² as a 7.5-minute infusion.
-
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the area under the concentration-time curve (AUC) of this compound and its active metabolite, WR-1065, using HPLC analysis.
-
Intrarectal Administration for Prevention of Radiation-Induced Rectal Injury (Phase I Trial)
-
Objective: To evaluate the feasibility, safety, and preliminary efficacy of intrarectal this compound in patients undergoing radiotherapy for prostate cancer.
-
Methodology:
-
Patient Population: 29 patients with localized prostate cancer.
-
Dose Escalation: this compound dose was escalated in cohorts from 500 mg to 2,500 mg.
-
Administration: this compound was administered as an aqueous solution intrarectally 30 minutes before irradiation for the first 15 days of therapy.
-
Toxicity Evaluation: Toxicity was assessed using the Radiation Therapy Oncology Group (RTOG) late morbidity scale.
-
Efficacy Assessment: Clinical symptoms and proctoscopy findings were evaluated during follow-up.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow for its administration and evaluation.
Conclusion
The choice of this compound's administration route is a nuanced decision that depends on the clinical context, including the type of cancer, the treatment regimen, and the specific toxicities being targeted. Intravenous administration has well-documented efficacy in reducing xerostomia but is associated with a higher risk of hypotension. Subcutaneous delivery offers a more convenient option with a lower risk of hypotension but may induce local skin reactions. While the oral route is the most convenient, its clinical utility is currently limited by low bioavailability, though research into new formulations is ongoing. Intrarectal administration shows promise for localized protection of the rectal mucosa with minimal systemic side effects.
This comparative guide highlights the need for further head-to-head clinical trials to directly compare the efficacy and toxicity of these different routes in various cancer types. Such studies will be invaluable in optimizing the use of this compound to improve the quality of life for patients undergoing cancer therapy.
References
- 1. Phase III randomized trial of this compound as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Intrarectal application of this compound for the prevention of radiation-induced rectal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New dosing regimens for this compound: a pilot study to compare the relative bioavailability of oral and subcutaneous administration with intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Amifostine's free radical scavenging capacity against other antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amifostine's Antioxidant Performance Against Other Alternatives Supported by Experimental Data.
This compound, a cytoprotective agent, is administered as a prodrug and is metabolically converted to its active form, the free thiol WR-1065. This active metabolite is recognized for its significant free radical scavenging capabilities, which contribute to its protective effects against the damaging consequences of radiation and chemotherapy.[1][2][3] The primary mechanism of this protection involves the donation of a hydrogen atom from the sulfhydryl group of WR-1065 to neutralize reactive oxygen species (ROS), particularly hydroxyl radicals (•OH).[4] Beyond direct scavenging, this compound's active metabolite, WR-1065, also influences cellular signaling pathways, including the activation of p53 and NFκB, which can modulate the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD), further enhancing the cell's defense against oxidative stress.[5]
This guide provides a comparative analysis of the free radical scavenging capacity of this compound's active metabolite, WR-1065, against other well-established antioxidants. The comparison is based on common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity).
Quantitative Comparison of Antioxidant Capacities
The following table summarizes the free radical scavenging activities of WR-1065 and other common antioxidants. It is important to note that direct comparative studies for WR-1065 using standardized DPPH, ABTS, and ORAC assays are not extensively available in the public domain. The data for WR-1065 against hydroxyl radicals is presented, while data for other antioxidants in the specified assays are compiled from various sources for a broader perspective.
| Antioxidant | Assay | Metric | Value |
| WR-1065 | Hydroxyl Radical (•OH) Scavenging | EC50 | 255 µM (at pH 7.4) |
| Vitamin C (Ascorbic Acid) | DPPH | IC50 | ~25 - 50 µM |
| Trolox | ABTS | TEAC | 1.0 (by definition) |
| Glutathione (GSH) | ORAC | µmol TE/µmol | ~0.9 - 1.2 |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. EC50 (Effective Concentration 50%) is a similar measure. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a substance to that of the standard, Trolox. ORAC values are also often expressed as Trolox Equivalents (TE). The provided values are approximations from various studies and can vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare various concentrations of the test antioxidant and a standard antioxidant (e.g., Vitamin C).
-
Add a specific volume of the antioxidant solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance of the DPPH solution with the antioxidant.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test antioxidant and a standard antioxidant (e.g., Trolox).
-
Add a specific volume of the antioxidant solution to the diluted ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH), a standard antioxidant (Trolox), and the test antioxidant in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a multi-well plate, add the fluorescent probe and the antioxidant solution (or standard/blank).
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay at regular intervals over a set period (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
The Area Under the Curve (AUC) for the fluorescence decay is calculated for the blank, the standard, and the sample.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Visualizing Mechanisms and Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound's cytoprotective signaling pathway.
Caption: Experimental workflow for the DPPH assay.
Caption: Experimental workflow for the ABTS assay.
References
- 1. This compound: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a cytoprotective drug [termedia.pl]
- 4. Thiol WR-1065 and disulphide WR-33278, two metabolites of the drug ethyol (WR-2721), protect DNA against fast neutron-induced strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Amifostine
Essential guidance for the safe handling and disposal of Amifostine in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals engaged in the vital work of drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with this compound, a cytoprotective agent. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general guidelines for hazardous drugs.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield may be required for splash risks. | Protects eyes from dust, aerosols, and splashes of the compound. |
| Skin Protection | Impervious and fire/flame-resistant clothing.[1][2] A disposable, chemo-rated gown with long sleeves and tight cuffs is recommended.[3] | Prevents skin contact with the substance. Impervious material is crucial as this compound is harmful if it comes into contact with skin. |
| Hand Protection | Two pairs of chemotherapy-rated gloves. The inner glove should be worn under the gown cuff and the outer glove over the cuff. | Provides a robust barrier against contamination. Double-gloving is a standard practice for handling hazardous drugs. |
| Respiratory Protection | A NIOSH-certified N95 respirator is recommended to protect against airborne particles. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. | Minimizes the risk of inhaling harmful dust or aerosols. |
Occupational Exposure Limits (OELs): There is currently no established occupational exposure limit data available for this compound. Therefore, it is crucial to handle it with the utmost care, assuming a low exposure threshold.
Procedural Workflow for Safe Handling of this compound
The following diagram outlines the step-by-step procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is essential for minimizing risk.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
